molecular formula C20H26O3 B584394 4-Oxoretinoic acid-d3

4-Oxoretinoic acid-d3

Cat. No.: B584394
M. Wt: 317.4 g/mol
InChI Key: GGCUJPCCTQNTJF-LMOMAJEASA-N
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Description

all-trans 4-Keto Retinoic Acid-(9-methyl)-d3 is a deuterated and methylated analog of a key endogenous metabolite of vitamin A. This compound is designed for use in research focused on retinoic acid signaling pathways. Retinoic acid metabolites are not merely inactivation products but can be highly active modulators of biological processes, including positional specification during embryogenesis . As a ligand for the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), this deuterated standard enables detailed investigation into the mechanisms by which retinoids regulate fundamental processes such as cellular differentiation and proliferation . Researchers can utilize this compound in metabolic studies and analytical applications, including method development and validation, to ensure traceability and quality control in pharmaceutical research and development. The deuterium and methyl modifications provide distinct physicochemical properties that aid in these precise analytical measurements.

Properties

IUPAC Name

(2E,4E,6E,8E)-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCUJPCCTQNTJF-LMOMAJEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(C(=O)CCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-Oxoretinoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological significance of 4-Oxoretinoic acid-d3. This deuterated analog of a key retinoic acid metabolite serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Chemical and Physical Properties

This compound is the deuterated form of 4-Oxoretinoic acid, an active metabolite of Vitamin A. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification, without significantly altering its chemical behavior.[1]

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name all-trans 4-Keto Retinoic Acid-d3[2]
Synonyms This compound; 4-Ketoretinoic Acid-d3; 4-Oxo-all-trans-retinoic Acid-d3; 4-Oxo-atRA-d3; 4-Oxotretinoin-d3[2]
Molecular Formula C₂₀H₂₃D₃O₃[2]
Molecular Weight 317.44 g/mol [2]
CAS Number 1352241-40-7[2]
Appearance Yellow to orange solid[3]

Table 2: Physicochemical Properties of non-deuterated 4-Oxoretinoic acid

PropertyValueSource
IUPAC Name (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid[4]
Molecular Formula C₂₀H₂₆O₃[4]
Molecular Weight 314.4 g/mol [4]
Physical Description Solid[4]
Solubility Slightly soluble in Chloroform and Methanol (B129727). Soluble in ethanol (B145695) (~15 mg/ml), DMSO, and dimethyl formamide (B127407) (~30 mg/ml). Sparingly soluble in aqueous buffers.[5][6]
Storage Temperature -20°C[6]
Stability ≥ 4 years at -20°C[5]

Synthesis

The synthesis of deuterated retinoids, including this compound, can be achieved through methods analogous to those used for their non-deuterated counterparts, employing deuterated starting materials. A general approach involves the Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain.

A patented method for synthesizing retinoic acid analogs can be adapted for the introduction of deuterium labels.[7] This typically involves the use of a deuterated Grignard reagent, such as trideuteriomethyl magnesium iodide (CD₃MgI), to introduce the isotopic label at a specific position on the molecule.[7] The subsequent steps of chain elongation and functional group manipulation would lead to the desired deuterated 4-Oxoretinoic acid.

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analytical methods due to its similar chemical properties to the endogenous analyte and its distinct mass.

Quantification by LC-MS/MS

Objective: To quantify 4-Oxoretinoic acid in biological samples (e.g., plasma, serum, cell extracts) using this compound as an internal standard.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of serum, add 10 µL of a 2 µM solution of this compound in a mixture of acetonitrile (B52724) and methanol (60:40) as the internal standard.[8]

    • Perform extraction according to established protocols for retinoic acid isomers.[8]

    • The organic phase is separated by centrifugation and evaporated to dryness under a stream of nitrogen at 32°C.[8]

    • Reconstitute the dry residue in 50 µL of a mixture of acetonitrile and water (60:40) for analysis.[8]

  • Chromatographic Separation (HPLC):

    • Utilize a C18 reversed-phase column (e.g., Chromolith Performance RP18, 100 x 4.6 mm).[9]

    • Employ a gradient elution with a mobile phase consisting of:

      • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.0) in methanol/water (35:65, v/v).[9]

      • Mobile Phase B: 5 mM ammonium acetate buffer (pH 3.0) in methanol/acetonitrile (30:30:40, v/v/v).[9]

    • Set the column temperature to 45°C.[9]

  • Mass Spectrometric Detection (MS/MS):

    • Use a triple quadrupole mass spectrometer equipped with a turbo ion source operating in negative polarity.[9]

    • Monitor the following mass transitions in multiple reaction monitoring (MRM) mode:

      • 4-Oxoretinoic acid: m/z 313.4 → 269.3[9]

      • This compound (Internal Standard): Adjust the parent and product ion m/z values to account for the three deuterium atoms.

    • Data acquisition and processing are performed using appropriate software to determine the peak area ratios of the analyte to the internal standard for quantification.[9]

G BiologicalSample Biological Sample (e.g., Plasma, Serum) AddIS Add this compound (Internal Standard) BiologicalSample->AddIS LLE Liquid-Liquid Extraction AddIS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS DataAnalysis Data Analysis and Quantification MSMS->DataAnalysis

Fig. 1: LC-MS/MS Experimental Workflow

Biological Activity and Signaling Pathway

Contrary to earlier beliefs that 4-oxo metabolites of retinoic acid are inactive catabolic end-products, recent studies have demonstrated their functional activity.[10] 4-Oxoretinoic acid exhibits significant transcriptional regulatory activity in human skin cells.[10] It plays a role in regulating gene expression, thereby influencing cellular processes like growth, differentiation, and inflammation.

4-Oxoretinoic acid, similar to all-trans retinoic acid (atRA), exerts its biological effects by binding to and activating retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily.[1][11]

Retinoic Acid Signaling Pathway

The binding of 4-Oxoretinoic acid to RARs initiates a cascade of events leading to the regulation of target gene expression.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Oxo_RA 4-Oxoretinoic acid RAR RAR 4_Oxo_RA->RAR Binds to Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to Gene Target Gene RARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (Differentiation, Proliferation, etc.) Protein->Response

Fig. 2: 4-Oxoretinoic Acid Signaling Pathway

Upon entering the nucleus, 4-Oxoretinoic acid binds to the Ligand-Binding Domain of RARs. This binding induces a conformational change in the receptor, leading to its heterodimerization with Retinoid X Receptors (RXRs).[12] The RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[12][13] This interaction modulates the transcription of these genes, resulting in altered protein expression and subsequent cellular responses, such as differentiation and proliferation.[12][14]

Safety and Handling

Hazard Statements:

  • Harmful if swallowed.[15]

  • May cause cancer.[15]

  • May damage fertility or the unborn child.[15]

  • Toxic to aquatic life with long-lasting effects.[15]

Precautionary Measures:

  • Obtain special instructions before use.[16]

  • Do not handle until all safety precautions have been read and understood.[16]

  • Wash hands and any exposed skin thoroughly after handling.[16]

  • Do not eat, drink, or smoke when using this product.[15]

  • Use only outdoors or in a well-ventilated area.[16]

  • Wear protective gloves, protective clothing, and eye/face protection.[15]

  • Store in a well-ventilated place. Keep container tightly closed and store locked up.[15][16]

  • Store in a freezer under an inert atmosphere.[3][16]

  • Protect from direct sunlight.[16]

In case of exposure, follow standard first-aid procedures and seek medical advice.[15][16] All handling of retinoids should be conducted under yellow or red light to prevent degradation.[17]

References

4-Oxoretinoic acid-d3 physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and biological relevance of 4-Oxoretinoic acid-d3. This deuterated analog of 4-Oxoretinoic acid serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Core Physicochemical Properties

This compound is the deuterated form of 4-Oxoretinoic acid, an active metabolite of Vitamin A. The introduction of deuterium (B1214612) isotopes provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological matrices.[1]

Below is a summary of the known physicochemical properties. It is important to note that while data for the deuterated species is provided where available, some parameters are extrapolated from the non-deuterated (h3) analog and should be considered as such.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₃D₃O₃[2]
Molecular Weight 317.44 g/mol [2]
Appearance Yellow to orange solid[3]
CAS Number 1346606-26-5 (d3)
1352241-40-7 (all-trans-d3)[2]
38030-57-8 (non-deuterated)[4]

Table 2: Quantitative Physicochemical Data

PropertyValueNotesSource
Melting Point Not availableData for the non-deuterated analog is also not readily available.
Boiling Point Not available
Water Solubility 0.0062 g/LPredicted for non-deuterated form.[5]
logP 4.94Predicted for non-deuterated form.[5]
pKa (Strongest Acidic) 5Predicted for non-deuterated form.[5]

Table 3: Solubility Profile (Non-deuterated 4-Oxoretinoic acid)

SolventSolubilitySource
ChloroformSlightly soluble[4]
MethanolSlightly soluble[4]
DMSO~30 mg/mL (for 4-oxo isotretinoin)[6]
Ethanol~15 mg/mL (for 4-oxo isotretinoin)[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively published. However, general methods for the synthesis of retinoic acid analogs, including isotopically labeled versions, can be adapted.

General Synthesis Approach

A common method for synthesizing retinoic acid analogs involves a Wittig or Horner-Wadsworth-Emmons reaction to construct the polyene chain. For deuteration, a deuterated starting material, such as a deuterated phosphonium (B103445) salt or aldehyde, would be incorporated. A patented method for synthesizing retinoic acids describes the use of a Grignard reagent which can be adapted for deuteration by using a deuterated Grignard reagent.[7]

Conceptual Synthesis Workflow

G cluster_synthesis Synthesis Deuterated_Building_Block Deuterated Building Block (e.g., d3-Grignard reagent) Coupling_Reaction Grignard Reaction Deuterated_Building_Block->Coupling_Reaction Cyclohexanone_Derivative 2,2,6-trimethyl-cyclohexanone derivative Cyclohexanone_Derivative->Coupling_Reaction Intermediate_Alcohol Deuterated Intermediate Alcohol Coupling_Reaction->Intermediate_Alcohol Oxidation Oxidation Intermediate_Alcohol->Oxidation Chain_Elongation Chain Elongation (e.g., Wittig/Horner-Wadsworth-Emmons) Oxidation->Chain_Elongation Final_Ester Deuterated Retinoic Ester Chain_Elongation->Final_Ester Hydrolysis Hydrolysis Final_Ester->Hydrolysis Crude_Product Crude this compound Hydrolysis->Crude_Product

Caption: Conceptual workflow for the synthesis of this compound.

Purification

Purification of the crude product is typically achieved through chromatographic techniques followed by crystallization.

  • Column Chromatography: The crude product is subjected to silica (B1680970) gel column chromatography. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is commonly used to separate the desired product from reaction byproducts.[7]

  • Crystallization: The purified product is then crystallized from a suitable solvent, such as methanol, to yield the final, high-purity compound.[7]

Analytical Methodology: LC-MS/MS for Quantification

This compound is primarily used as an internal standard for the accurate quantification of endogenous 4-Oxoretinoic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction Workflow

G cluster_extraction Sample Preparation Biological_Sample Biological Sample (e.g., Serum, Plasma) Spike_IS Spike with this compound (Internal Standard) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atRA_in All-trans-Retinoic Acid (atRA) CRABP Cellular Retinoic Acid-Binding Protein (CRABP) atRA_in->CRABP Binds CYP26A1 CYP26A1 atRA_in->CYP26A1 Metabolized by RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus OxoRA 4-Oxoretinoic Acid CYP26A1->OxoRA OxoRA->RAR Binds and Activates RARE Retinoic Acid Response Element (RARE) on DNA RAR->RARE Binds to RXR Retinoid X Receptor (RXR) RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Differentiation, Proliferation) Gene_Transcription->Biological_Response

References

An In-Depth Technical Guide to the Synthesis of 4-Oxoretinoic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Oxoretinoic acid-d3, a deuterated analog of a key metabolite of Vitamin A. This document details the synthetic strategy, experimental protocols, and requisite data for the preparation of this isotopically labeled compound, which is valuable for metabolic studies, pharmacokinetic research, and as an internal standard in analytical assays.

Introduction

4-Oxoretinoic acid is a significant oxidative metabolite of all-trans-retinoic acid (ATRA), a crucial signaling molecule involved in various biological processes, including cell differentiation, proliferation, and embryogenesis.[1][2][3][4] The introduction of a ketone group at the C4 position of the β-ionone ring is a key step in the catabolism of retinoic acid.[1] The deuterated analog, this compound, serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the precise tracking and quantification of this metabolite. This guide outlines a multi-step synthesis to obtain this valuable research compound.

Synthetic Strategy

The synthesis of this compound can be approached through a convergent strategy, beginning with the preparation of a deuterated β-ionone precursor. This is followed by the construction of the polyene side chain to form deuterated all-trans-retinoic acid, which is then oxidized to the final product.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A Deuterated β-Ionone-d3 B Deuterated C15-Phosphonium Salt A->B Side chain elongation precursor D all-trans-Retinoic Acid-d3 B->D C C5-Side Chain Fragment C->D Wittig Reaction E This compound D->E Oxidation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key transformation in the synthesis of this compound.

Step 1: Synthesis of Deuterated β-Ionone-d3

The introduction of the deuterium (B1214612) label is strategically performed at an early stage. While various methods for the deuteration of ketones exist, a common approach involves base-catalyzed exchange in the presence of a deuterium source.

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve β-ionone in a suitable solvent such as methanol-d4.

  • Deuteration: Add a catalytic amount of a base (e.g., sodium methoxide). The reaction mixture is then stirred at a specified temperature (e.g., reflux) for a period sufficient to achieve high deuterium incorporation at the C3 methyl groups adjacent to the ketone. The progress of the reaction should be monitored by 1H NMR spectroscopy by observing the disappearance of the corresponding proton signals.

  • Work-up: After completion, the reaction is quenched with D2O. The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield deuterated β-ionone-d3.

Step 2: Synthesis of all-trans-Retinoic Acid-d3

The construction of the C20 backbone of retinoic acid is typically achieved via a Wittig reaction, a reliable method for forming carbon-carbon double bonds.

Protocol:

  • Phosphonium (B103445) Salt Formation: The deuterated β-ionone-d3 is first converted into a C15-phosphonium salt. This multi-step process typically involves a Horner-Wadsworth-Emmons reaction or a similar olefination to introduce a two-carbon unit, followed by conversion to the corresponding phosphonium salt.

  • Wittig Reaction: The C15-phosphonium salt is then reacted with a suitable C5-aldehyde or ketone fragment under basic conditions (e.g., using a strong base like n-butyllithium or a milder base for stabilized ylides) in an anhydrous aprotic solvent (e.g., THF) at low temperature. This reaction couples the two fragments to form the full C20 backbone of retinoic acid.

  • Isomerization and Saponification: The product of the Wittig reaction is often a mixture of cis and trans isomers. To obtain the desired all-trans isomer, an isomerization step, for example, using iodine in a suitable solvent under light, may be necessary. The resulting ester is then saponified using a base like potassium hydroxide (B78521) in an alcoholic solvent to yield the carboxylic acid.

  • Purification: The crude all-trans-retinoic acid-d3 is purified by crystallization or column chromatography on silica (B1680970) gel.

Step 3: Oxidation of all-trans-Retinoic Acid-d3 to this compound

The final step involves the selective oxidation of the C4 position of the β-ionone ring.

Protocol:

  • Reaction Setup: Dissolve all-trans-retinoic acid-d3 in a suitable solvent system. Based on the work of Rosenberger, a mixture of solvents may be employed.

  • Oxidation: An oxidizing agent, such as manganese dioxide (MnO2) or other selective reagents, is added to the solution. The reaction is stirred at a controlled temperature, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the oxidant. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel, followed by recrystallization to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yields are estimates based on analogous non-deuterated syntheses and may vary.

StepStarting MaterialProductReagentsTypical Yield (%)
1β-IononeDeuterated β-Ionone-d3NaOMe, MeOD>90
2Deuterated β-Ionone-d3all-trans-Retinoic Acid-d3C5-phosphonium salt, base60-80
3all-trans-Retinoic Acid-d3This compoundMnO250-70

Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position and extent of deuterium incorporation.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of the deuterium atoms.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a series of sequential chemical transformations. The logical relationship between the key steps can be visualized as follows:

Synthesis_Logic Start β-Ionone Step1 Deuteration Start->Step1 Intermediate1 Deuterated β-Ionone-d3 Step1->Intermediate1 Step2 Side Chain Elongation (e.g., Wittig Reaction) Intermediate1->Step2 Intermediate2 all-trans-Retinoic Acid-d3 Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

References

4-Oxoretinoic Acid: A Comprehensive Technical Guide to its Cellular Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically considered an inert catabolite of all-trans-retinoic acid (atRA), 4-Oxoretinoic acid (4-oxo-RA) has emerged as a biologically active retinoid with significant and distinct cellular functions. This technical guide provides an in-depth exploration of the biological roles of 4-oxo-RA at the cellular level, focusing on its mechanism of action, impact on gene expression, and involvement in critical physiological processes. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of cellular biology, pharmacology, and drug development in their understanding and investigation of this important molecule.

Introduction

4-Oxoretinoic acid is a metabolite of vitamin A, formed through the oxidation of all-trans-retinoic acid by cytochrome P450 enzymes, primarily from the CYP26 family.[1][2] While initially viewed as a product of a catabolic pathway destined for elimination, compelling evidence now demonstrates that 4-oxo-RA possesses potent biological activity.[3][4] It exerts its effects by modulating gene transcription through binding to specific nuclear receptors, thereby influencing a wide array of cellular processes, including proliferation, differentiation, and embryonic development.[4][5][6] This guide will elucidate the current understanding of 4-oxo-RA's cellular functions, providing a foundational resource for its further study and potential therapeutic applications.

Metabolism and Synthesis

The cellular levels of retinoids are tightly regulated through a balance of synthesis and degradation. 4-Oxo-RA is a key player in this metabolic pathway.

  • Synthesis: All-trans-retinoic acid is converted to 4-hydroxyretinoic acid, which is then further oxidized to 4-oxoretinoic acid. This conversion is primarily catalyzed by the cytochrome P450 enzyme CYP26A1.[1][7] Other CYP isoforms, such as CYP1A1 and CYP3A7, can also contribute to its formation.[6]

  • Precursors: Besides atRA, 4-oxo-RA can also be generated from the precursor canthaxanthin.[7]

Below is a diagram illustrating the metabolic pathway leading to the synthesis of 4-Oxoretinoic acid.

Retinol (B82714) Retinol (Vitamin A) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA RDH/RALDH 4_OH_RA 4-Hydroxyretinoic Acid atRA->4_OH_RA CYP26A1 4_oxo_RA 4-Oxoretinoic Acid 4_OH_RA->4_oxo_RA Dehydrogenase Elimination Further Metabolism & Elimination 4_oxo_RA->Elimination CYP26A1 CYP26A1

Figure 1: Metabolic pathway of 4-Oxoretinoic acid synthesis.

Mechanism of Action: A Ligand for Retinoic Acid Receptors

The biological functions of 4-oxo-RA are mediated through its interaction with nuclear retinoic acid receptors (RARs).

4-Oxo-RA has been shown to bind to and activate RARα, RARβ, and RARγ.[6] However, unlike atRA and 9-cis-retinoic acid, it does not bind to or activate retinoid X receptors (RXRs).[8][9] The binding of 4-oxo-RA to an RAR induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This receptor-coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11]

The signaling pathway is depicted in the following diagram:

cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_oxo_RA_in 4-Oxoretinoic Acid RAR RAR 4_oxo_RA_in->RAR Binds RXR RXR RAR->RXR Heterodimerizes with CoA Coactivator RAR->CoA Recruits (upon ligand binding) RARE RARE RXR->RARE Binds to CoR Corepressor CoR->RXR Associated with (in absence of ligand) Gene Target Gene RARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Figure 2: 4-Oxoretinoic acid signaling pathway.

Biological Functions and Cellular Effects

4-Oxo-RA has been demonstrated to have significant effects on various cellular processes, highlighting its importance as a bioactive molecule.

Gene Expression Regulation

4-Oxo-RA exhibits potent and specific transcriptional regulatory activity. In human epidermal keratinocytes and dermal fibroblasts, it modulates the expression of a wide range of genes involved in the biotransformation of retinoids, corticosteroids, and antioxidants, as well as structural and transport proteins.[3][12] This activity is isomer-specific, indicating a nuanced role in cutaneous biology.[3][12]

Cell Proliferation and Differentiation
  • Inhibition of Proliferation: 4-Oxo-RA has been shown to inhibit the proliferation of normal human mammary epithelial cells and MCF-7 breast cancer cells.[6][13][14]

  • Induction of Differentiation and Proliferation: In a vitamin A-deficient mouse model, 4-oxo-RA is a potent inducer of the differentiation and subsequent proliferation of growth-arrested A spermatogonia, with an activity at least as potent as atRA.[15]

Embryonic Development

Contrary to its initial perception as an inactive metabolite, 4-oxo-RA is a highly active modulator of positional specification during early embryonic development.[4] It is also teratogenic to zebrafish embryos, with a reported EC50 of 8.1 nM.[6]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 4-Oxoretinoic acid.

Table 1: Receptor Binding and Activation

Receptor SubtypeAssay TypeValueReference
RARαRadioligand Binding (IC50)59 nM[6]
RARβRadioligand Binding (IC50)50 nM[6]
RARγRadioligand Binding (IC50)142 nM[6]
RARαLuciferase Reporter (EC50)33 nM[6]
RARβLuciferase Reporter (EC50)8 nM[6]
RARγLuciferase Reporter (EC50)89 nM[6]

Table 2: In Vitro Cellular Effects

Cell TypeEffectConcentrationReference
Human Epidermal KeratinocytesIncreased cytokeratin 7 and 19 protein levels1 µM[6]
MCF-7 Breast Cancer CellsInhibition of proliferation10-1,000 nM[6]
Zebrafish EmbryosTeratogenicity (EC50)8.1 nM[6]

Table 3: In Vivo Effects

Animal ModelEffectDoseOutcomeReference
Vitamin A-Deficient MiceInduction of A spermatogonia proliferation0.5 mg (injection)56 ± 3% BrdU labeling index at 24h[15]

Table 4: Physiological Concentrations in Human Plasma

IsomerMean Concentration (ng/mL)Reference
13-cis-4-oxoretinoic acid3.68 ± 0.99[16]
all-trans-4-oxoretinoic acidLow or not detectable[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-Oxoretinoic acid.

Quantification of 4-Oxoretinoic Acid by HPLC

This protocol is adapted for the quantification of 4-oxo-RA in plasma.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard.

    • Adjust the pH to 6.

    • Extract the retinoids with diethyl ether.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer.

    • Detection: UV detection at 365 nm.

    • Quantification: Determine the concentration of 4-oxo-RA by comparing its peak area to that of the internal standard and a standard curve.

RAR Activation Luciferase Reporter Assay

This assay measures the ability of 4-oxo-RA to activate RARs.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., COS-7 or HEK293T) in appropriate media.

    • Co-transfect the cells with an expression vector for the desired RAR subtype (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization of transfection efficiency.

  • Treatment:

    • After transfection, treat the cells with varying concentrations of 4-oxo-RA or a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the concentration of 4-oxo-RA to generate a dose-response curve and determine the EC50 value.

Gene Expression Analysis using cDNA Microarrays

This protocol outlines the general steps for analyzing changes in gene expression in cells treated with 4-oxo-RA.

start Start: Cell Culture (e.g., Keratinocytes) treat Treat cells with 4-Oxoretinoic Acid (and vehicle control) start->treat rna Isolate total RNA treat->rna cdna Reverse transcribe RNA to cDNA (Label with fluorescent dyes, e.g., Cy3 and Cy5) rna->cdna hybridize Hybridize labeled cDNA to microarray cdna->hybridize wash Wash microarray hybridize->wash scan Scan microarray to detect fluorescence wash->scan analyze Analyze data to identify differentially expressed genes scan->analyze end End: Gene Expression Profile analyze->end

Figure 3: Experimental workflow for cDNA microarray analysis.
  • Cell Treatment and RNA Isolation:

    • Culture cells (e.g., normal human epidermal keratinocytes) to the desired confluency.

    • Treat the cells with 4-oxo-RA (e.g., 1 µM) or a vehicle control for a specified time (e.g., 24 hours).

    • Isolate total RNA from the cells using a suitable method (e.g., TRIzol extraction).

  • cDNA Synthesis and Labeling:

    • Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

    • During synthesis, incorporate fluorescently labeled nucleotides (e.g., Cy3-dUTP for the control sample and Cy5-dUTP for the treated sample).

  • Microarray Hybridization:

    • Combine the labeled cDNA from the control and treated samples.

    • Hybridize the mixture to a cDNA microarray slide overnight in a hybridization chamber.

  • Washing and Scanning:

    • Wash the microarray slide to remove unbound cDNA.

    • Scan the slide using a microarray scanner to detect the fluorescence intensity of Cy3 and Cy5 at each spot.

  • Data Analysis:

    • Analyze the scanned image to quantify the fluorescence intensity for each spot.

    • Calculate the ratio of Cy5 to Cy3 intensity for each gene to determine the relative expression level.

    • Identify genes that are significantly up- or down-regulated in response to 4-oxo-RA treatment.

Proteomic Analysis by 2D Gel Electrophoresis and MALDI-MS

This protocol describes the analysis of protein expression changes in response to 4-oxo-RA.

  • Protein Extraction:

    • Treat cells with 4-oxo-RA as described for the microarray experiment.

    • Lyse the cells and extract the total protein.

  • Two-Dimensional Gel Electrophoresis (2D-PAGE):

    • First Dimension (Isoelectric Focusing - IEF): Separate the proteins based on their isoelectric point (pI) on an IEF strip.

    • Second Dimension (SDS-PAGE): Separate the proteins based on their molecular weight on an SDS-polyacrylamide gel.

  • Protein Visualization and Spot Excision:

    • Stain the gel (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the protein spots.

    • Compare the 2D gels from control and treated samples to identify differentially expressed protein spots.

    • Excise the protein spots of interest from the gel.

  • In-Gel Digestion:

    • Destain the excised gel pieces.

    • Digest the proteins within the gel pieces with a protease (e.g., trypsin).

    • Extract the resulting peptides from the gel.

  • MALDI-MS Analysis:

    • Mix the extracted peptides with a matrix solution and spot onto a MALDI target plate.

    • Analyze the peptides using a MALDI-TOF mass spectrometer to obtain a peptide mass fingerprint.

  • Protein Identification:

    • Search a protein database with the obtained peptide masses to identify the protein.

Conclusion

4-Oxoretinoic acid is a functionally active retinoid that plays a significant role in regulating gene expression and cellular behavior. Its ability to selectively activate RARs positions it as an important signaling molecule in various tissues. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the biological functions of 4-oxo-RA and explore its potential as a therapeutic agent. A deeper understanding of its unique activities, distinct from those of atRA, will be crucial for harnessing its full potential in medicine and biology.

References

4-Oxoretinoic Acid: A Biologically Active Metabolite of All-Trans-Retinoic Acid with Implications for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Historically considered an inactive catabolite, 4-oxoretinoic acid (4-oxoRA) has emerged as a functionally significant metabolite of all-trans-retinoic acid (atRA). This technical guide provides a comprehensive overview of the biosynthesis, biological activity, and signaling pathways of 4-oxoRA. It also offers detailed experimental protocols for its study, catering to researchers in cellular biology, pharmacology, and drug development. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams. This guide underscores the importance of considering 4-oxoRA as an active retinoid in toxicological and pharmacological assessments.

Introduction

All-trans-retinoic acid (atRA), a derivative of vitamin A, is a critical signaling molecule that regulates a myriad of physiological processes, including embryonic development, cell differentiation, and immune function.[1] Its therapeutic applications, particularly in oncology and dermatology, are well-established. The metabolic fate of atRA is a crucial determinant of its biological activity and therapeutic efficacy. While initially believed to be a terminal inactivation step, the oxidation of atRA to 4-oxoretinoic acid (4-oxoRA) is now understood to yield a metabolite with significant biological activity.[1][2] This guide delves into the core aspects of 4-oxoRA as a metabolite of atRA, providing a technical resource for the scientific community.

Biosynthesis of 4-Oxoretinoic Acid

The conversion of atRA to 4-oxoRA is a two-step enzymatic process primarily mediated by the cytochrome P450 family 26 (CYP26) enzymes.

Step 1: Hydroxylation of all-trans-Retinoic Acid

The initial and rate-limiting step is the hydroxylation of atRA at the 4-position of the β-ionone ring to form 4-hydroxyretinoic acid (4-OH-RA). This reaction is catalyzed by CYP26 enzymes, with CYP26A1 being a prominent isoform.[3]

Step 2: Oxidation of 4-Hydroxyretinoic Acid

Subsequently, 4-OH-RA is oxidized to 4-oxoRA. This step is also thought to be mediated by dehydrogenase enzymes.

The metabolic pathway from atRA to 4-oxoRA is depicted in the following diagram:

metabolic_pathway atRA all-trans-Retinoic Acid (atRA) ohRA 4-Hydroxyretinoic Acid (4-OH-RA) atRA->ohRA CYP26A1, CYP26B1, CYP26C1 (Hydroxylation) oxoRA 4-Oxoretinoic Acid (4-oxoRA) ohRA->oxoRA Dehydrogenase (Oxidation)

Metabolic conversion of all-trans-retinoic acid to 4-oxoretinoic acid.
Key Enzymes and Their Kinetics

The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary catalysts for atRA hydroxylation.[3] These enzymes exhibit high affinity for atRA. The kinetic parameters for the formation of 4-OH-RA from atRA by human CYP26A1 and CYP26B1 are summarized in the table below.

EnzymeKm (nM)Vmax (pmol/min/pmol CYP)Reference
CYP26A1 ~50~10[4]
CYP26B1 ~19~0.8[4]
Table 1: Kinetic parameters for the formation of 4-hydroxy-retinoic acid from all-trans-retinoic acid by CYP26 enzymes.

Biological Activity and Signaling Pathway

Contrary to its initial classification as an inactive metabolite, 4-oxoRA demonstrates significant biological activity, primarily through its interaction with retinoic acid receptors (RARs).

Interaction with Retinoic Acid Receptors (RARs)

4-oxoRA can bind to and activate all three RAR subtypes (RARα, RARβ, and RARγ), which are ligand-inducible transcription factors.[1][2] Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The signaling pathway of 4-oxoRA is illustrated below:

signaling_pathway cluster_cell Target Cell oxoRA_in 4-oxoRA RAR RAR oxoRA_in->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Gene Target Gene RARE->Gene Transcription mRNA mRNA Gene->mRNA Translation Protein Protein mRNA->Protein Response Cellular Response (e.g., Differentiation, Growth Arrest) Protein->Response oxoRA_out 4-oxoRA oxoRA_out->oxoRA_in Enters Cell

RAR-mediated signaling pathway of 4-oxoretinoic acid.
Comparative Potency with all-trans-Retinoic Acid

The potency of 4-oxoRA in activating RARs is comparable to, and in some cases greater than, that of atRA. The half-maximal effective concentrations (EC50) for the activation of RAR subtypes by 4-oxoRA and atRA are presented in the following table.

CompoundRARα EC50 (nM)RARβ EC50 (nM)RARγ EC50 (nM)Reference
4-Oxoretinoic Acid 33889[2][6]
all-trans-Retinoic Acid 16992[2]
Table 2: Comparative EC50 values of 4-oxoretinoic acid and all-trans-retinoic acid for RAR activation.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 4-oxoRA.

In Vitro Metabolism of all-trans-Retinoic Acid using Liver Microsomes

This protocol is designed to assess the conversion of atRA to its metabolites, including 4-oxoRA, in a controlled in vitro system.

Materials:

  • Human or rodent liver microsomes

  • all-trans-Retinoic acid (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes (typically 0.2-1 mg/mL protein concentration).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add atRA (typically 1-10 µM final concentration) to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C with gentle shaking for a defined time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.

Quantification of 4-Oxoretinoic Acid by LC-MS/MS

This protocol outlines a sensitive and specific method for the quantification of 4-oxoRA in biological matrices.

Sample Preparation (from cell culture or microsomal incubation):

  • Extraction: To the supernatant from the metabolism assay (or cell lysate), add a larger volume of a nonpolar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).[7]

  • Phase Separation: Vortex vigorously and centrifuge to separate the organic and aqueous phases.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase (e.g., methanol (B129727)/water mixture).

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) of specific precursor-product ion transitions for 4-oxoRA and the internal standard.

RAR Activation Luciferase Reporter Assay

This cell-based assay measures the ability of 4-oxoRA to activate RAR-mediated gene transcription.

Materials:

  • HEK293 cells (or other suitable cell line)

  • RAR expression vector (for the desired subtype)

  • RARE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium

  • 4-Oxoretinoic acid and all-trans-retinoic acid

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate.

  • Co-transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of 4-oxoRA or atRA. Include a vehicle control.

  • Incubation: Incubate the cells for 16-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve and calculate the EC50 value.

Gene Expression Analysis by RT-qPCR

This protocol details the measurement of changes in the expression of RAR target genes in response to 4-oxoRA treatment.

Procedure:

  • Cell Treatment: Treat cultured cells with 4-oxoRA or atRA for a specified duration.

  • RNA Isolation: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the target gene(s) and a reference gene (e.g., GAPDH, ACTB).

    • Cycling Conditions (Typical):

      • Initial denaturation: 95°C for 10 min

      • 40 cycles of:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 60 sec

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the metabolism and activity of atRA and 4-oxoRA.

experimental_workflow cluster_metabolism Metabolism Studies cluster_activity Biological Activity Studies atRA atRA microsomes In Vitro Metabolism (Liver Microsomes) atRA->microsomes lcms LC-MS/MS Analysis (Quantification of 4-oxoRA) microsomes->lcms treatment Treatment with 4-oxoRA / atRA lcms->treatment Informs concentrations for biological assays cells Cell Culture cells->treatment luciferase Luciferase Reporter Assay (RAR Activation) treatment->luciferase qpcr RT-qPCR (Gene Expression) treatment->qpcr

Integrated workflow for studying 4-oxoretinoic acid.

Conclusion

The recognition of 4-oxoretinoic acid as a biologically active metabolite of all-trans-retinoic acid necessitates a paradigm shift in the study of retinoid pharmacology and toxicology. Its ability to activate retinoic acid receptors with a potency comparable to its parent compound highlights its potential contribution to the overall biological effects attributed to atRA. For researchers and drug development professionals, it is imperative to consider the formation and activity of 4-oxoRA in preclinical and clinical studies. The experimental protocols and quantitative data provided in this guide offer a robust framework for the comprehensive investigation of this important retinoid metabolite. Further research into the specific gene targets and physiological roles of 4-oxoRA will undoubtedly provide deeper insights into retinoid signaling and may unveil new therapeutic opportunities.

References

The In Vivo Metabolic Journey of 4-Oxoretinoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoretinoic acid (4-oxo-RA) is a major in vivo metabolite of all-trans-retinoic acid (atRA), the active form of vitamin A, and its isomer 13-cis-retinoic acid (isotretinoin), a widely used therapeutic agent. Initially considered an inactive catabolite destined for elimination, emerging evidence suggests that 4-oxo-RA possesses significant biological activity, including the ability to bind to and activate retinoic acid receptors (RARs). Understanding the metabolic fate of 4-oxo-RA is therefore crucial for elucidating its physiological roles and for the development of retinoid-based therapeutics. This technical guide provides a comprehensive overview of the in vivo metabolism of 4-oxoretinoic acid, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Metabolic Pathways of 4-Oxoretinoic Acid

The metabolism of 4-oxoretinoic acid is intricately linked to the catabolism of its parent retinoids, atRA and 13-cis-RA. The formation and subsequent biotransformation of 4-oxo-RA involve a series of enzymatic reactions primarily occurring in the liver.

Formation of 4-Oxoretinoic Acid

The oxidation of retinoic acid at the C4 position of the β-ionone ring is the primary pathway for its catabolism and leads to the formation of 4-hydroxy-retinoic acid (4-OH-RA), which is then further oxidized to 4-oxo-RA. This process is predominantly mediated by the cytochrome P450 (CYP) family of enzymes, particularly the CYP26 and CYP3A subfamilies.

  • CYP26 Enzymes: CYP26A1 and CYP26B1 are the key enzymes responsible for the 4-hydroxylation of atRA.[1] These enzymes are highly specific for atRA and play a critical role in regulating its intracellular concentration.

  • CYP3A Enzymes: CYP3A4 is also involved in the 4-hydroxylation of both atRA and 13-cis-RA.[2] This enzyme is particularly important in the metabolism of xenobiotics and plays a significant role in the clearance of therapeutic retinoids.

The conversion of 4-OH-RA to 4-oxo-RA is catalyzed by cellular dehydrogenases.

Further Metabolism and Elimination

Contrary to earlier beliefs, 4-oxo-RA is not an inert end-product. It undergoes further metabolic transformations, primarily through conjugation reactions, to facilitate its elimination from the body.

  • Glucuronidation: 4-oxoretinoic acid can be conjugated with glucuronic acid to form 4-oxo-retinoyl-β-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the metabolite, aiding its excretion. 4-oxo-13-cis-retinoyl glucuronide has been identified as a major metabolite of isotretinoin (B22099) in humans.[2][3]

  • Biliary Excretion: Glucuronidated and other polar metabolites of 4-oxo-RA are actively transported into the bile for elimination in the feces. Studies in rats have shown that a significant portion of administered retinoids is excreted via the biliary route.[4][5] A novel taurine (B1682933) conjugate of a 4-oxo-retinoic acid metabolite has also been identified in rat bile, suggesting a complex pattern of biliary metabolism.[4]

  • Urinary Excretion: While biliary excretion is a major route, a smaller proportion of 4-oxo-RA metabolites is eliminated through the kidneys in the urine.[6]

The following diagram illustrates the central metabolic pathway of 4-oxoretinoic acid.

Metabolic_Pathway_of_4_Oxoretinoic_Acid atRA all-trans-Retinoic Acid (atRA) / 13-cis-Retinoic Acid OH_RA 4-hydroxy-Retinoic Acid (4-OH-RA) atRA->OH_RA CYP26A1, CYP26B1, CYP3A4 Oxo_RA 4-oxo-Retinoic Acid (4-oxo-RA) OH_RA->Oxo_RA Dehydrogenases Glucuronide 4-oxo-Retinoyl-β-glucuronide Oxo_RA->Glucuronide UGTs Elimination Biliary and Urinary Excretion Glucuronide->Elimination

Figure 1: Metabolic pathway of 4-oxoretinoic acid.

Quantitative Data on 4-Oxoretinoic Acid Metabolism

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of 4-oxoretinoic acid and its precursors in vivo.

Table 1: Pharmacokinetic Parameters of all-trans-4-Oxoretinoic Acid in Cynomolgus Monkeys Following a Single Intravenous Dose of 0.25 mg/kg.

ParameterValueReference
Elimination Half-Life (t½)11 ± 2 min[7]
Total Body Clearance (CL)4-fold higher than atRA[7]
Volume of Distribution (Vd)< 30% in central compartment[7]

Table 2: Pharmacokinetic Parameters of 13-cis-4-Oxoretinoic Acid in Cynomolgus Monkeys Following a Single Intravenous Dose of 0.25 mg/kg.

ParameterValueReference
Elimination Half-Life (t½)837 min[7]

Table 3: Plasma Concentrations of 13-cis-Retinoic Acid and 4-oxo-13-cis-Retinoic Acid in Children with Neuroblastoma.

AnalyteConcentration (Day 14, Course 2)Reference
13-cis-Retinoic Acid2.83 ± 1.44 µM[8]
4-oxo-13-cis-Retinoic Acid4.67 ± 3.17 µM[8]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the in vivo study of 4-oxoretinoic acid metabolism.

Animal Models and Dosing
  • Species: Rats and monkeys are frequently used animal models for studying retinoid metabolism due to their physiological similarities to humans in this aspect.

  • Dosing: For pharmacokinetic studies, a single intravenous or oral dose is typically administered. For metabolic profiling, animals may receive single or multiple doses of radiolabeled or unlabeled retinoids.

Sample Collection
  • Blood: Serial blood samples are collected at various time points post-dosing to determine the plasma concentration-time profile of the parent compound and its metabolites.

  • Tissues: At the end of the study, various tissues such as the liver, kidney, lung, and adipose tissue are collected to assess the tissue distribution of the retinoids.[9][10]

  • Bile, Urine, and Feces: To investigate the excretion pathways, bile, urine, and feces are collected over a specified period.[4][5][6]

Analytical Methods

The quantification of 4-oxoretinoic acid and other retinoids in biological matrices requires sensitive and specific analytical methods due to their low endogenous concentrations and susceptibility to degradation.

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a widely used technique for the separation and quantification of retinoids. Reversed-phase HPLC is the most common mode used.

  • Sample Preparation: Biological samples are typically subjected to liquid-liquid extraction (e.g., with hexane (B92381) or diethyl ether) or solid-phase extraction to isolate the retinoids and remove interfering substances.[11]

  • Chromatographic Conditions:

    • Column: C18 columns are most frequently used.[12]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.

    • Detection: UV detection at a wavelength of approximately 340-360 nm is used for quantification.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, making it the method of choice for quantifying low levels of retinoids in complex biological matrices.

  • Sample Preparation: Similar to HPLC, but may require more rigorous cleanup to minimize matrix effects.

  • Instrumentation: A triple quadrupole mass spectrometer is typically used in multiple reaction monitoring (MRM) mode for selective and sensitive detection.[1][2]

The following diagram outlines a typical experimental workflow for studying the in vivo metabolism of 4-oxoretinoic acid.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Model Animal Model (e.g., Rat, Monkey) Dosing Dosing of 4-oxo-RA or Precursor Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Tissues, Excreta) Dosing->Sample_Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Separation HPLC or LC-MS/MS Extraction->Separation Quantification UV or Mass Spectrometry Detection Separation->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis Metabolite_ID Metabolite Identification Quantification->Metabolite_ID Distribution_Excretion Tissue Distribution and Excretion Profile Quantification->Distribution_Excretion

Figure 2: Experimental workflow for in vivo metabolism studies.

Conclusion

The in vivo metabolic fate of 4-oxoretinoic acid is a dynamic process involving its formation from parent retinoids by CYP enzymes, followed by further biotransformation, primarily through glucuronidation, and subsequent elimination via biliary and urinary excretion. The recognition that 4-oxo-RA is not merely an inactive catabolite but a biologically active molecule underscores the importance of fully characterizing its metabolic pathways and pharmacokinetic profile. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricate role of 4-oxoretinoic acid in health and disease, and to inform the development of novel retinoid-based therapies with improved efficacy and safety profiles.

References

The Pivotal Role of 4-Oxoretinoic Acid in Keratinocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 4-oxoretinoic acid (4-oxo-RA), a major metabolite of all-trans retinoic acid (atRA), in the intricate process of keratinocyte differentiation. Historically considered an inactive catabolite, recent evidence demonstrates that 4-oxo-RA is a biologically active retinoid with potent transcriptional regulatory activities in human keratinocytes.[1][2] This document synthesizes current knowledge, presenting quantitative data on its interaction with nuclear receptors, its impact on key differentiation markers, and detailed experimental protocols for its study. This guide is intended to serve as a comprehensive resource for researchers in dermatology, cosmetology, and drug development exploring the therapeutic potential of retinoids.

Introduction: Retinoid Metabolism and Keratinocyte Differentiation

Keratinocyte differentiation is a highly regulated process essential for the formation of the protective epidermal barrier. Retinoids, derivatives of vitamin A, are critical modulators of this process. All-trans retinoic acid (atRA), the most biologically active endogenous retinoid, governs keratinocyte proliferation and differentiation by activating nuclear retinoic acid receptors (RARs).

The intracellular concentration of atRA is tightly controlled through a balance of its synthesis from retinol (B82714) and its catabolism. The cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1, play a crucial role in atRA homeostasis by hydroxylating it to form metabolites such as 4-hydroxy-RA, which is then further oxidized to 4-oxo-RA. While initially viewed as a pathway for inactivation and clearance, studies have revealed that 4-oxo-RA retains significant biological activity and can potently regulate gene expression in keratinocytes.[1][2]

Mechanism of Action: Interaction with Nuclear Receptors

The biological effects of 4-oxo-RA, like other retinoids, are primarily mediated through its interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Binding Affinity for Retinoic Acid Receptors (RARs)

Competitive binding assays have demonstrated that 4-oxo-RA can directly bind to all three RAR isoforms (α, β, and γ) with considerable affinity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of 4-oxo-RA for each RAR isoform.

Receptor IsoformIC50 (nM) of 4-Oxoretinoic Acid
RARα59
RARβ50
RARγ142

Table 1: Binding Affinity of 4-Oxoretinoic Acid to RAR Isoforms. Data represents the concentration of 4-oxo-RA required to displace 50% of a radiolabeled ligand in competitive binding assays.

Transcriptional Activation of RARs

Beyond binding, 4-oxo-RA is a potent activator of RAR-mediated gene transcription. Reporter gene assays in COS-7 cells co-transfected with RAR expression vectors and a RARE-luciferase reporter plasmid have quantified the transcriptional activity of 4-oxo-RA. The following table presents the half-maximal effective concentrations (EC50) for the transcriptional activation of each RAR isoform by 4-oxo-RA.

Receptor IsoformEC50 (nM) of 4-Oxoretinoic Acid
RARα33
RARβ8
RARγ89

Table 2: Transcriptional Activation of RAR Isoforms by 4-Oxoretinoic Acid. Data represents the concentration of 4-oxo-RA required to achieve 50% of the maximal luciferase reporter gene activation.

Notably, 4-oxo-RA demonstrates a higher potency for activating RARβ compared to atRA in some contexts, suggesting it may have a distinct physiological role.

Interaction with Retinoid X Receptors (RXRs)

Current evidence suggests that 4-oxo-RA does not significantly bind to or activate RXRs. This selectivity for RARs distinguishes it from 9-cis-retinoic acid, which is a ligand for both RARs and RXRs.

Signaling Pathway of 4-Oxoretinoic Acid in Keratinocytes

The signaling cascade initiated by 4-oxo-RA in keratinocytes follows the canonical retinoid pathway.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_oxo_RA_ext 4-Oxoretinoic Acid 4_oxo_RA_int 4-Oxoretinoic Acid 4_oxo_RA_ext->4_oxo_RA_int Diffusion CRABP CRABP-II RAR RAR CRABP->RAR Transport & Delivery 4_oxo_RA_int->CRABP Binds RXR RXR RAR->RXR Heterodimerization RARE RARE RAR->RARE Binds RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulates mRNA mRNA Gene_Transcription->mRNA Leads to Differentiation_Proteins Keratinocyte Differentiation Proteins mRNA->Differentiation_Proteins Translation

Caption: Signaling pathway of 4-oxoretinoic acid in keratinocytes.

Effects on Keratinocyte Differentiation Markers

Retinoids are known to modulate the expression of a suite of genes that are critical for the sequential stages of keratinocyte differentiation. While extensive quantitative data specifically for 4-oxo-RA is still emerging, studies on atRA provide a strong basis for its expected effects. Retinoic acid, in general, has been shown to suppress the expression of late differentiation markers.

  • Loricrin and Filaggrin: These are key proteins in the formation of the cornified envelope, the outermost layer of the epidermis. Retinoic acid treatment of reconstituted human skin cultures has been shown to abolish the expression of loricrin mRNA and protein.[3] Similarly, both the synthesis of profilaggrin (the precursor to filaggrin) and its conversion to filaggrin are negatively regulated by retinoic acid.[4]

  • Involucrin (B1238512): Another important component of the cornified envelope. The effect of retinoids on involucrin expression appears to be less pronounced compared to loricrin.[5]

  • Transglutaminase (TGM): This enzyme is responsible for cross-linking the proteins of the cornified envelope. Retinoids have been shown to inhibit the activity of transglutaminase in keratinocytes.[6]

Further quantitative studies are required to delineate the precise dose-dependent effects of 4-oxo-RA on these and other differentiation markers.

Experimental Protocols

Primary Human Keratinocyte Culture and Differentiation

This protocol outlines the isolation and culture of primary human keratinocytes from skin biopsies, followed by the induction of differentiation.

Keratinocyte_Culture_Workflow Skin_Biopsy 1. Skin Biopsy Acquisition Enzymatic_Digestion 2. Enzymatic Digestion (e.g., Dispase/Trypsin) Skin_Biopsy->Enzymatic_Digestion Isolate_Keratinocytes 3. Isolate Primary Keratinocytes Enzymatic_Digestion->Isolate_Keratinocytes Culture_Low_Ca 4. Culture in Low Calcium Medium (Proliferation) Isolate_Keratinocytes->Culture_Low_Ca Induce_Differentiation 5. Induce Differentiation (High Calcium Medium) Culture_Low_Ca->Induce_Differentiation Treatment 6. Treatment with 4-Oxoretinoic Acid Induce_Differentiation->Treatment Analysis 7. Analysis of Differentiation Markers (RT-qPCR, Western Blot, etc.) Treatment->Analysis

Caption: Workflow for primary keratinocyte culture and differentiation.

Methodology:

  • Tissue Digestion: Skin biopsies are incubated in a dispase solution overnight at 4°C to separate the epidermis from the dermis. The epidermis is then treated with trypsin to release individual keratinocytes.

  • Cell Culture: Isolated keratinocytes are cultured in a specialized keratinocyte growth medium with low calcium concentration to promote proliferation and prevent premature differentiation.

  • Induction of Differentiation: To induce differentiation, the calcium concentration in the medium is raised to >1 mM. This "calcium switch" mimics the physiological environment of the suprabasal epidermal layers.

  • 4-Oxoretinoic Acid Treatment: Differentiated or differentiating keratinocyte cultures are treated with varying concentrations of 4-oxo-RA for specific time periods to assess its effects.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol details the steps for quantifying the mRNA levels of keratinocyte differentiation markers.

Methodology:

  • RNA Extraction: Total RNA is extracted from cultured keratinocytes using a suitable kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • RT-qPCR: The cDNA is used as a template for PCR with primers specific for target genes (e.g., LOR, FLG, IVL, TGM1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The amplification is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Western Blotting for Protein Expression Analysis

This protocol describes the detection and quantification of specific proteins in keratinocyte lysates.

Methodology:

  • Protein Extraction: Keratinocytes are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-Loricrin, anti-Filaggrin), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Quantification: The signal is detected using a chemiluminescent or fluorescent substrate, and the band intensities are quantified using densitometry software.

RAR/RXR Competitive Binding Assay

This protocol is used to determine the binding affinity of 4-oxo-RA to RAR and RXR isoforms.

Methodology:

  • Receptor Preparation: Nuclear extracts containing the RAR or RXR isoforms are prepared from transfected cells or purified recombinant proteins are used.

  • Competition Reaction: A constant concentration of a radiolabeled retinoid (e.g., [³H]-atRA for RARs) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled 4-oxo-RA.

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand, typically by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of bound radioligand against the concentration of 4-oxo-RA.

Conclusion and Future Directions

4-Oxoretinoic acid is an endogenously produced, active metabolite of atRA that plays a significant role in modulating keratinocyte differentiation. Its ability to bind and activate RARs with high affinity underscores its importance in the retinoid signaling pathway. While it is established that retinoids, in general, can suppress the expression of late differentiation markers, there is a compelling need for further research to provide specific quantitative data on the dose- and time-dependent effects of 4-oxo-RA on key proteins like loricrin, filaggrin, and transglutaminase in human keratinocytes.

Future investigations should focus on:

  • Quantitative Proteomics and Transcriptomics: To obtain a global and unbiased view of the changes in the keratinocyte proteome and transcriptome in response to 4-oxo-RA.

  • In Vivo Studies: To validate the in vitro findings and to understand the physiological relevance of 4-oxo-RA in the context of the entire skin.

  • Structure-Activity Relationship Studies: To design synthetic retinoids based on the 4-oxo-RA scaffold with improved therapeutic indices for the treatment of skin disorders characterized by abnormal keratinization.

A deeper understanding of the biological functions of 4-oxo-RA will undoubtedly open new avenues for the development of novel and more targeted retinoid-based therapies for a variety of dermatological conditions.

References

The Advent of Deuterated Retinoids: A Technical Guide to a Novel Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of cytotoxic bisretinoid adducts, such as N-retinylidene-N-retinylethanolamine (A2E), in the retinal pigment epithelium (RPE) is a key pathological feature of Stargardt disease and a significant contributor to age-related macular degeneration (AMD). These vitamin A dimers are byproducts of the visual cycle and their progressive buildup leads to RPE and photoreceptor cell death, culminating in vision loss. Deuterated retinoids, a novel class of therapeutic agents, have been developed to address this underlying cause. By selectively replacing hydrogen atoms with deuterium (B1214612) at key positions on the vitamin A molecule, the rate of dimerization is significantly slowed due to the kinetic isotope effect. This innovative approach aims to reduce the formation of toxic bisretinoids without interfering with the normal visual cycle, offering a promising therapeutic strategy for these debilitating retinal diseases. This guide provides an in-depth overview of the discovery, mechanism of action, and clinical significance of deuterated retinoids, with a primary focus on the lead compound, gildeuretinol acetate (B1210297) (ALK-001).

The Discovery and Rationale for Deuterated Retinoids

The journey to the development of deuterated retinoids began with the understanding of the molecular basis of certain retinal degenerative diseases. Stargardt disease, the most common inherited macular dystrophy, is caused by mutations in the ABCA4 gene.[1] The ABCA4 protein is crucial for clearing all-trans-retinal (B13868) from photoreceptor outer segments.[1] Its dysfunction leads to an accumulation of all-trans-retinal, which then reacts with phosphatidylethanolamine (B1630911) to form toxic bisretinoids like A2E.[2][3] These lipofuscin components accumulate in the RPE, causing cellular damage and eventual vision loss.[4]

The central hypothesis behind deuterated retinoids is that slowing down the rate-limiting step in the formation of these toxic dimers could prevent their accumulation and halt disease progression. The formation of vitamin A dimers involves the abstraction of a hydrogen atom from the C20 position of vitamin A.[5] By replacing the hydrogen atoms at this position with deuterium, a stable, non-radioactive isotope of hydrogen, the carbon-deuterium (C-D) bond becomes stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes it more difficult to abstract the atom, thereby slowing down the dimerization reaction.[6] This phenomenon is known as the kinetic isotope effect.

The lead deuterated retinoid, gildeuretinol acetate (also known as ALK-001 or C20-D3-retinyl acetate), was designed to be a replacement for natural vitamin A.[4][7] Taken orally, it is intended to substitute the body's vitamin A pool with a less reactive form, thus reducing the rate of A2E formation without disrupting the essential visual cycle.[7][8]

Mechanism of Action

The primary mechanism of action of deuterated retinoids is the slowing of vitamin A dimerization. In vitro studies have shown that deuteration at the C20 position can slow the formation of vitamin A dimers by 4- to 5-fold.[9] This targeted modification does not interfere with the normal physiological functions of vitamin A in the visual cycle, such as its conversion to 11-cis-retinal, the chromophore essential for vision.[10]

The proposed mechanism is illustrated in the following signaling pathway diagram:

visual_cycle_and_dimerization cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) 11_cis_retinal 11-cis-retinal Rhodopsin Rhodopsin 11_cis_retinal->Rhodopsin Binds to Opsin all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Light N_retinylidene_PE N-retinylidene-PE all_trans_retinal->N_retinylidene_PE + PE PE Phosphatidylethanolamine (PE) Dimer_precursor A2-PE N_retinylidene_PE->Dimer_precursor + all-trans-retinal (Slowed by Deuteration) all_trans_retinol all-trans-retinol N_retinylidene_PE->all_trans_retinol ABCA4 transporter (Normal Clearance) A2E A2E (Toxic Dimer) Dimer_precursor->A2E Hydrolysis all_trans_retinol_rpe all-trans-retinol all_trans_retinol->all_trans_retinol_rpe Transport 11_cis_retinol 11-cis-retinol all_trans_retinol_rpe->11_cis_retinol RPE65 11_cis_retinal_rpe 11-cis-retinal 11_cis_retinol->11_cis_retinal_rpe Oxidation 11_cis_retinal_rpe->11_cis_retinal Transport back to Photoreceptor Lipofuscin Lipofuscin Accumulation A2E->Lipofuscin Leads to Deuterated_Retinoid Deuterated Retinoid (Gildeuretinol) Deuterated_Retinoid->N_retinylidene_PE Slows this step

Figure 1: Visual Cycle and A2E Formation Pathway.

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of deuterated retinoids, particularly gildeuretinol acetate, have been evaluated in both preclinical models and human clinical trials.

Preclinical Data

In preclinical studies using animal models of Stargardt disease (e.g., Abca4-/- mice), administration of C20-D3-vitamin A has been shown to significantly reduce the accumulation of A2E and prevent retinal degeneration.

Parameter Animal Model Treatment Result Reference
A2E and iso-A2E LevelsAbca4-/-/Bco2-/- miceZeaxanthin supplementation63.2% and 71.3% reduction, respectively[11]
A2E and iso-A2E LevelsAbca4-/-/Bco2-/- miceLutein supplementation33.0% and 43.3% reduction, respectively[12]
Hepatic Retinyl EstersWild-type rodentsC20-D3-vitamin A (5x normal diet) for 1 month33% replacement with deuterated form[13]
A2E BiosynthesisWild-type rodentsC20-D3-vitamin A~50% reduction[13]
Clinical Data: Pharmacokinetics (Phase 1)

A Phase 1 study in healthy adults evaluated the safety and pharmacokinetics of gildeuretinol acetate at various daily doses for 28 days.

Dose Mean Plasma Retinol at Baseline (ng/mL) Mean % Replacement with Gildeuretinol at 4 Weeks
2 mg/day419 - 576Dose-dependent increase
3.5 mg/day419 - 576Dose-dependent increase
5 mg/day419 - 576Dose-dependent increase
7 mg/day419 - 576Dose-dependent increase
10 mg/day419 - 576Dose-dependent increase
14 mg/day419 - 57679%
Data from a Phase 1 study in 37 healthy adults.[7]
Clinical Data: Efficacy in Stargardt Disease (TEASE Trials)

The TEASE clinical trial program has evaluated gildeuretinol in patients with Stargardt disease at various stages.

Trial Patient Population Primary Endpoint Result p-value Reference
TEASE-1 50 patients with late-stage Stargardt diseaseGrowth rate of retinal atrophic lesions (square root)21.6% reduction vs. untreated<0.001[14]
Growth rate of retinal atrophic lesions (untransformed area)29.5% reduction vs. untreated<0.001[14]
TEASE-3 5 patients with early-stage Stargardt diseaseDisease progressionNo progression for up to 7 yearsN/A (Open-label)[14]
Clinical Data: Efficacy in Geographic Atrophy (SAGA Trial)

The SAGA study assessed gildeuretinol for the treatment of geographic atrophy (GA) secondary to AMD.

Trial Patient Population Primary/Secondary Endpoint Result p-value Reference
SAGA 198 patients with GA secondary to AMDGA lesion growth rate (0-24 months)13.4% reduction vs. placebo0.075[4][15]
GA lesion growth rate (6-24 months)15.3% reduction vs. placebo0.047[4][15]
Change in Low Luminance Visual Acuity (LLVA) at 24 months4.4 fewer letters lost vs. placebo0.031[4][15]
Change in Best Corrected Visual Acuity (BCVA) at 24 months3.3 fewer letters lost vs. placebo0.099[4][15]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the research and development of deuterated retinoids.

Synthesis of C20-D3-Retinyl Acetate (Illustrative)

While the exact industrial synthesis of gildeuretinol acetate is proprietary, a general approach for synthesizing deuterated retinoids can be outlined based on established organic chemistry principles and patent literature.

synthesis_workflow Start Starting Materials (e.g., β-ionone) Step1 Multi-step synthesis to form C15-phosphonium salt Start->Step1 Step2 Synthesis of C5-aldehyde fragment with deuterated C20 position Start->Step2 Step3 Wittig Reaction (Coupling of C15 and C5 fragments) Step1->Step3 Step2->Step3 Step4 Formation of C20-D3-retinal Step3->Step4 Step5 Reduction to C20-D3-retinol Step4->Step5 Step6 Acetylation Step5->Step6 End C20-D3-Retinyl Acetate (Gildeuretinol Acetate) Step6->End

Figure 2: Illustrative Synthesis Workflow.

Protocol Outline:

  • Preparation of Deuterated C5 Building Block: A C5-aldehyde containing the deuterated methyl group (corresponding to C20) is synthesized. This can be achieved by using deuterated starting materials, such as deuterated acetone (B3395972) or methyl iodide, in a multi-step synthesis.

  • Preparation of C15-Phosphonium Salt: Starting from β-ionone, a C15-phosphonium salt is prepared through a series of reactions, including chain elongation and phosphonium (B103445) salt formation.

  • Wittig Reaction: The deuterated C5-aldehyde is coupled with the C15-phosphonium salt via a Wittig reaction to form the C20 carbon skeleton of the retinoid with the deuterium label at the C20 position. This yields C20-D3-retinal.

  • Reduction: The resulting C20-D3-retinal is reduced to C20-D3-retinol using a reducing agent such as sodium borohydride.

  • Acetylation: The C20-D3-retinol is then acetylated using acetic anhydride (B1165640) in the presence of a base to yield the final product, C20-D3-retinyl acetate.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

In Vitro Vitamin A Dimerization Assay (General Protocol)

This assay is designed to measure the rate of vitamin A dimerization in a controlled in vitro setting.

Materials:

  • All-trans-retinal

  • Phosphatidylethanolamine (PE)

  • Organic solvent (e.g., ethanol (B145695) or chloroform/methanol mixture)

  • Reaction buffer (e.g., phosphate-buffered saline)

  • High-performance liquid chromatography (HPLC) system with a UV-Vis detector

Procedure:

  • Preparation of Reactants: Prepare stock solutions of all-trans-retinal and PE in an appropriate organic solvent.

  • Reaction Setup: In a reaction vessel, combine all-trans-retinal and PE in the reaction buffer. The final concentrations should be optimized to achieve a measurable rate of dimerization.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) in the dark to prevent photoisomerization of the retinoids.

  • Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture.

  • Extraction: Extract the retinoids from the aqueous phase using an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • HPLC Analysis: Analyze the extracted samples by HPLC to separate and quantify the remaining all-trans-retinal and the formed vitamin A dimers (e.g., A2E). The HPLC is typically equipped with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.

  • Data Analysis: Plot the concentration of the vitamin A dimer over time to determine the rate of dimerization. Compare the rates of dimerization for deuterated and non-deuterated vitamin A to calculate the kinetic isotope effect.

Quantification of Deuterated Retinoids in Biological Samples (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying deuterated and non-deuterated retinoids in biological matrices such as plasma.

Protocol Outline:

  • Sample Preparation:

    • To a known volume of plasma, add an internal standard (e.g., a stable isotope-labeled retinoid that is not the analyte of interest).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be further purified by liquid-liquid extraction or solid-phase extraction.

  • LC Separation:

    • Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile/methanol).

  • MS/MS Detection:

    • The eluent from the LC is introduced into the mass spectrometer, typically using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the deuterated retinoid, the non-deuterated retinoid, and the internal standard.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations.

    • The concentration of the deuterated and non-deuterated retinoids in the sample is determined by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Fundus Autofluorescence (FAF) Imaging and Analysis

FAF imaging is a non-invasive technique used to map the distribution of lipofuscin in the RPE. It is a key outcome measure in clinical trials for Stargardt disease and GA.

Protocol Outline:

  • Image Acquisition:

    • FAF images are acquired using a confocal scanning laser ophthalmoscope (cSLO).

    • The retina is illuminated with blue light (typically 488 nm), and the emitted autofluorescence (typically >500 nm) is detected.

    • Standardized imaging protocols are used to ensure consistency in image acquisition parameters (e.g., laser power, detector gain).

  • Image Analysis:

    • The area of geographic atrophy is identified as a region of well-demarcated hypoautofluorescence (reduced signal) corresponding to RPE cell loss.

    • Specialized software is used to manually or semi-automatically delineate the borders of the atrophic lesion.

    • The area of the lesion is calculated in square millimeters.

  • Progression Analysis:

    • FAF images are acquired at baseline and at subsequent follow-up visits.

    • The images are registered to align them accurately.

    • The change in the area of the atrophic lesion over time is calculated to determine the rate of progression.

    • For statistical analysis, the square root of the lesion area is often used to linearize the growth rate over time.

Significance and Future Directions

The development of deuterated retinoids represents a paradigm shift in the treatment of Stargardt disease and potentially other retinal degenerative diseases associated with lipofuscin accumulation. By targeting the fundamental process of toxic dimer formation, this therapeutic strategy has the potential to slow or even halt disease progression.

The positive results from the TEASE and SAGA clinical trials for gildeuretinol acetate are highly encouraging and have paved the way for its potential regulatory approval. The favorable safety profile and the convenience of an oral, once-daily administration make it a promising candidate for long-term treatment.

Future research in this area may focus on:

  • Long-term Efficacy and Safety: Continued follow-up of patients in ongoing and future clinical trials will be crucial to establish the long-term benefits and safety of deuterated retinoids.

  • Combination Therapies: Investigating the potential of deuterated retinoids in combination with other therapeutic modalities, such as gene therapy or neuroprotective agents, may offer synergistic effects.

  • Expansion to Other Retinal Diseases: The role of lipofuscin in the pathophysiology of other retinal diseases suggests that deuterated retinoids could have broader therapeutic applications.

  • Development of Next-Generation Compounds: Further modifications to the retinoid structure could lead to the development of even more potent and safer deuterated retinoids.

References

An In-depth Technical Guide to 4-Oxoretinoic Acid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxoretinoic acid (4-oxo-RA) is a major, biologically active metabolite of all-trans-retinoic acid (at-RA), the active form of vitamin A. Historically considered an inactive catabolite, emerging evidence has established 4-oxo-RA as a potent signaling molecule in its own right, with distinct and overlapping functions compared to its precursor. This technical guide provides a comprehensive overview of the 4-oxoretinoic acid signaling pathway, including its synthesis, molecular interactions, and biological functions. Detailed experimental protocols for studying 4-oxo-RA signaling and quantitative data on its receptor binding and transcriptional activity are presented to facilitate further research and drug development efforts in oncology, dermatology, and developmental biology.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including embryonic development, cell proliferation and differentiation, and immune function.[1] The biological effects of retinoids are primarily mediated by all-trans-retinoic acid (at-RA), which activates nuclear retinoic acid receptors (RARs). The metabolic conversion of at-RA to various oxidized forms was traditionally viewed as a mechanism of inactivation and clearance. However, one of these metabolites, 4-oxoretinoic acid, has been shown to retain significant biological activity, acting as a direct ligand for RARs and modulating gene expression.[2][3] This guide delves into the core signaling pathways of 4-oxo-RA, providing the technical details necessary for its study and potential therapeutic exploitation.

Synthesis and Metabolism of 4-Oxoretinoic Acid

The synthesis of 4-oxo-RA from at-RA is a critical step in retinoid homeostasis. This conversion is primarily catalyzed by a specific subfamily of cytochrome P450 enzymes.

The primary pathway for the formation of 4-oxo-RA is the oxidation of at-RA. This reaction is predominantly mediated by the CYP26 family of enzymes , with CYP26A1 being a key player.[4][5] Other cytochrome P450 isoforms, such as CYP1A1 and CYP3A7, have also been implicated in this metabolic conversion.[4] The process begins with the hydroxylation of at-RA to 4-hydroxyretinoic acid (4-OH-RA), which is then further oxidized to 4-oxo-RA.[6] This metabolic cascade is a key mechanism for regulating intracellular levels of active retinoids.

Synthesis_Metabolism atRA all-trans-Retinoic Acid (at-RA) four_OH_RA 4-hydroxy-Retinoic Acid atRA->four_OH_RA CYP26A1, CYP1A1, CYP3A7 four_oxo_RA 4-oxo-Retinoic Acid four_OH_RA->four_oxo_RA Dehydrogenase

Figure 1: Synthesis pathway of 4-oxoretinoic acid from all-trans-retinoic acid.

Core Signaling Pathway: RAR-Mediated Transcription

The canonical signaling pathway for 4-oxo-RA involves its direct interaction with and activation of retinoic acid receptors (RARs), which are members of the nuclear receptor superfamily.

4-oxo-RA functions as a ligand for the three RAR subtypes: RARα, RARβ, and RARγ.[4] Upon binding, 4-oxo-RA induces a conformational change in the RAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. This activated RAR then forms a heterodimer with a retinoid X receptor (RXR). The 4-oxo-RA-RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[7] This binding initiates the transcription of these genes, leading to a cellular response. While 4-oxo-RA can activate RARs, it does not bind to or transcriptionally activate RXRs.[8]

Canonical_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus four_oxo_RA 4-oxo-RA four_oxo_RA_n 4-oxo-RA four_oxo_RA->four_oxo_RA_n Nuclear Import RAR RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR CoR Corepressors CoR->RAR Dissociation CoA Coactivators ActiveComplex Active Transcription Complex CoA->ActiveComplex RARE RARE TargetGene Target Gene RARE->TargetGene mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation CellularResponse CellularResponse Protein->CellularResponse Cellular Response (e.g., Differentiation, Apoptosis) four_oxo_RA_n->RAR Binding & Activation RAR_RXR->RARE Binding ActiveComplex->TargetGene Initiates Transcription

Figure 2: Canonical signaling pathway of 4-oxoretinoic acid via RAR/RXR heterodimers.

Quantitative Data

The biological activity of 4-oxo-RA can be quantified through its binding affinity to RARs and its ability to activate transcription.

Table 1: Receptor Binding Affinity of 4-Oxoretinoic Acid
Receptor SubtypeIC50 (nM)Assay TypeReference
RARα59Radioligand Binding Assay[4]
RARβ50Radioligand Binding Assay[4]
RARγ142Radioligand Binding Assay[4]

IC50 represents the concentration of 4-oxo-RA required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Table 2: Transcriptional Activation by 4-Oxoretinoic Acid
Receptor SubtypeEC50 (nM)Cell LineAssay TypeReference
RARα33COS-7Luciferase Reporter Assay[4]
RARβ8COS-7Luciferase Reporter Assay[4]
RARγ89COS-7Luciferase Reporter Assay[4]

EC50 represents the concentration of 4-oxo-RA that induces a half-maximal transcriptional response.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of 4-oxo-RA for RARs.

Materials:

  • HEK293 cells transiently or stably expressing the RAR subtype of interest.

  • [³H]-all-trans-retinoic acid (radioligand).

  • Unlabeled 4-oxoretinoic acid.

  • Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Cell Lysate Preparation: Harvest cells expressing the target RAR and prepare a nuclear extract or whole-cell lysate.

  • Assay Setup: In a 96-well plate, combine the cell lysate, a fixed concentration of [³H]-at-RA, and varying concentrations of unlabeled 4-oxo-RA.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

  • Filtration: Transfer the contents of each well to a filter plate and wash with ice-cold binding buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of 4-oxo-RA. Calculate the IC50 value using non-linear regression analysis.

Luciferase Reporter Gene Assay

This protocol describes a method to measure the transcriptional activation of RARs by 4-oxo-RA.

Materials:

  • A suitable cell line (e.g., HEK293, COS-7) that does not endogenously express high levels of RARs.

  • An expression vector for the RAR subtype of interest.

  • A reporter plasmid containing a luciferase gene downstream of a RARE.

  • A transfection reagent.

  • 4-oxoretinoic acid.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Transfection: Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid.

  • Cell Plating: Plate the transfected cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 4-oxo-RA. Include a vehicle control.

  • Incubation: Incubate the cells for 16-24 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold induction of luciferase activity against the concentration of 4-oxo-RA and determine the EC50 value.[4][9]

Luciferase_Assay_Workflow start Start transfection Co-transfect cells with RAR and RARE-luciferase plasmids start->transfection plating Plate transfected cells in 96-well plate transfection->plating treatment Treat cells with varying concentrations of 4-oxo-RA plating->treatment incubation Incubate for 16-24 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Data analysis and EC50 determination measurement->analysis end End analysis->end

Figure 3: Experimental workflow for a luciferase reporter gene assay.

High-Performance Liquid Chromatography (HPLC) for 4-Oxoretinoic Acid Analysis

This protocol provides a method for the extraction and quantification of 4-oxo-RA from biological samples.

Materials:

  • Biological sample (e.g., cell culture media, cell lysate, plasma).

  • Organic solvents (e.g., methanol, acetonitrile (B52724), hexane, ethyl acetate).

  • Internal standard (e.g., a synthetic retinoid not present in the sample).

  • HPLC system with a UV or mass spectrometry (MS) detector.

  • A reverse-phase C18 column.

Procedure:

  • Sample Preparation:

    • Add the internal standard to the sample.

    • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., hexane/ethyl acetate).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • Separate the retinoids using a gradient of mobile phases (e.g., acetonitrile and water with 0.1% formic acid).

    • Detect 4-oxo-RA using a UV detector at its maximum absorbance wavelength (~360 nm) or by MS for higher sensitivity and specificity.

  • Quantification:

    • Generate a standard curve using known concentrations of 4-oxo-RA.

    • Quantify the amount of 4-oxo-RA in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

Non-Canonical Signaling Pathways

While the primary signaling mechanism of 4-oxo-RA is through nuclear RARs, the broader field of retinoid signaling includes non-canonical, rapid, and non-genomic actions.[10][11] These pathways are often initiated in the cytoplasm and can involve the activation of kinase cascades. For at-RA, non-canonical signaling has been shown to be mediated by cellular retinoic acid-binding proteins (CRABPs).[11] To date, direct evidence for 4-oxo-RA utilizing these specific non-canonical pathways is limited. However, given its structural similarity to at-RA and its potent biological effects, the possibility of 4-oxo-RA engaging in non-canonical signaling warrants further investigation. Future research should explore whether 4-oxo-RA can modulate cytoplasmic signaling pathways, such as the ERK/MAPK pathway, independent of its transcriptional activity.

Biological Functions and Therapeutic Implications

4-oxo-RA exhibits a range of biological activities that are of interest for drug development. It has been shown to:

  • Inhibit Cancer Cell Proliferation: 4-oxo-RA can inhibit the growth of various cancer cell lines, including breast cancer cells.[4]

  • Induce Cell Differentiation: Similar to at-RA, 4-oxo-RA can induce the differentiation of keratinocytes and other cell types.[4]

  • Modulate Embryonic Development: 4-oxo-RA is a potent modulator of positional specification during embryogenesis, highlighting its importance in developmental processes.[3]

The distinct yet overlapping activity profile of 4-oxo-RA compared to at-RA suggests that it could be developed as a therapeutic agent with an improved efficacy and/or side-effect profile for the treatment of certain cancers and skin disorders.

Conclusion

4-Oxoretinoic acid is a key active metabolite of all-trans-retinoic acid that signals through the canonical RAR-mediated pathway to regulate gene expression. Its distinct biological activities and quantitative parameters of receptor interaction underscore its importance as a signaling molecule. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of 4-oxo-RA and to harness its therapeutic potential. Future studies into its potential non-canonical signaling pathways will undoubtedly provide a more complete understanding of the complex and multifaceted roles of retinoids in health and disease.

References

In vitro studies on 4-Oxoretinoic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Activity of 4-Oxoretinoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoretinoic acid (4-oxo-RA) is a major metabolite of all-trans-retinoic acid (atRA), the biologically active form of Vitamin A.[1] Historically considered an inactive catabolite destined for elimination, recent in vitro studies have revealed that 4-oxo-RA is a functionally active retinoid.[2][3] It demonstrates significant biological activity, including the regulation of gene transcription, inhibition of cell proliferation, and induction of cell differentiation.[1][4] This guide provides a comprehensive overview of the in vitro activity of 4-oxo-RA, focusing on its mechanism of action, quantitative activity data, and detailed experimental protocols relevant to its study.

Mechanism of Action: RAR-Mediated Signaling

The biological effects of 4-oxoretinoic acid are primarily mediated through its interaction with nuclear retinoic acid receptors (RARs).[1][5] Like atRA, 4-oxo-RA functions as a ligand for RARs (isoforms α, β, and γ).[1] Upon entering the nucleus, 4-oxo-RA binds to RARs, which exist as heterodimers with retinoid X receptors (RXRs).[6][7]

This ligand binding induces a conformational change in the RAR-RXR complex, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[7][8] The activated receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[7] This interaction modulates the transcription of these genes, resulting in altered protein expression and subsequent cellular responses such as differentiation and growth inhibition.[2][8] The catabolism of retinoic acid to 4-oxo-RA is carried out by cytochrome P450 enzymes, particularly those from the CYP26 family.[6][9]

RAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_oxo_RA_in 4-oxo-RA 4_oxo_RA_nuc 4-oxo-RA 4_oxo_RA_in->4_oxo_RA_nuc Translocation Complex 4-oxo-RA-RAR/RXR Heterodimer 4_oxo_RA_nuc->Complex RAR RAR RAR->Complex RXR RXR RXR->Complex RARE RARE (DNA) Complex->RARE Binds to Transcription Gene Transcription RARE->Transcription Activates mRNA mRNA Transcription->mRNA Protein New Protein (Cellular Response) mRNA->Protein Translation

Caption: The 4-oxo-RA signaling pathway via nuclear receptors.

Quantitative Data Presentation

The in vitro biological activity of 4-oxo-RA has been quantified in various assays, including receptor binding, transcriptional activation, and cell proliferation inhibition.

Table 1: Retinoic Acid Receptor (RAR) Binding Affinity This table summarizes the half-maximal inhibitory concentration (IC50) values of 4-oxo-RA for binding to different RAR isoforms, as determined by radioligand binding assays. Lower IC50 values indicate higher binding affinity.

Receptor IsoformIC50 (nM)Source
RARα59[1]
RARβ50[1]
RARγ142[1]

Table 2: Transcriptional Activation Potency This table presents the half-maximal effective concentration (EC50) values for 4-oxo-RA in inducing reporter gene expression in cells transfected with different RAR isoforms. Lower EC50 values indicate greater potency in activating transcription.

Cell LineReceptor IsoformEC50 (nM)Source
COS-7RARα33[1]
COS-7RARβ8[1]
COS-7RARγ89[1]

Table 3: Antiproliferative Activity This table shows the effective concentration range of 4-oxo-RA for inhibiting the growth of cancer cell lines.

Cell LineCancer TypeEffective Concentration (nM)Source
MCF-7Breast Cancer10 - 1,000[1]
HMECsNormal Mammary EpithelialInhibits Proliferation (Concentration not specified)[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of 4-oxo-RA activity. Below are protocols for key in vitro experiments.

Radioligand Receptor Binding Assay

This assay quantifies the affinity of 4-oxo-RA for RARs by measuring its ability to compete with a radiolabeled ligand.[11]

Objective: To determine the IC50 value of 4-oxo-RA for binding to a specific RAR isoform.

Materials:

  • Human recombinant RAR ligand-binding domain (LBD)

  • Radiolabeled ligand (e.g., [³H]9-cis-Retinoic Acid)[12]

  • 4-oxoretinoic acid (test compound)

  • Non-labeled ligand for non-specific binding (e.g., 9-cis-retinoic acid)[12]

  • Assay Buffer (e.g., modified Tris-HCl, pH 7.4)

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the recombinant RAR-LBD, a fixed concentration of the radiolabeled ligand (e.g., 3 nM [³H]9-cis-Retinoic acid), and assay buffer.[12]

  • Competition: Add varying concentrations of 4-oxo-RA to the reaction mixtures. For total binding, add vehicle only. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM 9-cis-retinoic acid).[12]

  • Incubation: Incubate the reactions for a specified time and temperature to allow binding to reach equilibrium (e.g., 2 hours at 4°C).[12]

  • Separation: Separate the receptor-bound radioligand from the unbound ligand. This can be achieved by various methods, such as filtration through glass fiber filters or dextran-coated charcoal precipitation.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 4-oxo-RA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow A Prepare Reactions: Recombinant RAR + [3H]9-cis-RA + 4-oxo-RA (variable conc.) B Incubate (e.g., 2 hours at 4°C) A->B C Separate Bound from Unbound Ligand (e.g., Filtration) B->C D Quantify Radioactivity of Bound Fraction (Scintillation Counting) C->D E Data Analysis: Calculate Specific Binding & Determine IC50 D->E

Caption: Workflow for a competitive radioligand binding assay.
RARE-Driven Reporter Gene Assay

This cell-based assay measures the ability of 4-oxo-RA to activate RAR-mediated gene transcription.[13]

Objective: To determine the EC50 value of 4-oxo-RA for transcriptional activation.

Materials:

  • Host cell line (e.g., HEK293T, COS-7)

  • Expression plasmid for a GAL4-RAR-LBD fusion protein[14]

  • Reporter plasmid containing a luciferase or β-lactamase gene downstream of a UAS (Upstream Activator Sequence) or RARE promoter[15]

  • Cell culture medium and supplements

  • 4-oxoretinoic acid

  • Transfection reagent

  • Lysis buffer and substrate for the reporter enzyme (e.g., luciferin)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Culture & Transfection: Plate cells in a multi-well format. Co-transfect the cells with the RAR expression plasmid and the RARE reporter plasmid. Alternatively, use a stable cell line expressing these components.[15]

  • Compound Treatment: After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of 4-oxo-RA or vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).[15]

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to release the cellular contents, including the expressed reporter enzyme.

  • Signal Detection: Add the appropriate substrate to the cell lysate and measure the resulting signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the reporter signal to a measure of cell viability if necessary. Plot the normalized signal against the logarithm of the 4-oxo-RA concentration and fit the data to determine the EC50 value.

Reporter_Assay_Workflow A Plate Cells Stably Expressing RAR and RARE-Luciferase Reporter B Treat Cells with Varying Concentrations of 4-oxo-RA A->B C Incubate (e.g., 16-24 hours) B->C D Lyse Cells and Add Luciferase Substrate C->D E Measure Luminescence D->E F Data Analysis: Normalize and Determine EC50 E->F

Caption: Workflow for a RARE-luciferase reporter gene assay.
Cell Proliferation Assay

This assay assesses the effect of 4-oxo-RA on the growth of cultured cells, typically cancer cell lines.

Objective: To determine the concentration-dependent inhibition of cell proliferation by 4-oxo-RA.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 4-oxoretinoic acid

  • Assay reagent (e.g., Sulforhodamine B (SRB), MTT, or CellTiter-Glo®)[13]

  • Multi-well plates (96-well is common)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing a range of concentrations of 4-oxo-RA and a vehicle control.

  • Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 3-7 days).

  • Staining/Measurement:

    • For SRB: Fix the cells, stain with SRB dye, wash, and then solubilize the bound dye. Measure the absorbance.[16]

    • For CellTiter-Glo®: Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP (an indicator of viable cells).[13]

  • Data Analysis: Normalize the readings from treated wells to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the 4-oxo-RA concentration to determine the extent of growth inhibition.

Conclusion

In vitro evidence firmly establishes 4-oxoretinoic acid as a biologically active metabolite of vitamin A. It directly engages the canonical RAR signaling pathway to modulate gene expression, a function previously attributed primarily to atRA.[2][4] Quantitative assays demonstrate its potent ability to bind and activate RARs, leading to functional cellular outcomes like the inhibition of cancer cell growth.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of 4-oxo-RA and explore its potential in drug development and therapy.

References

4-Oxoretinoic Acid: A Technical Guide to its Impact on Gene Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoretinoic acid (4-oxo-RA) is a major metabolite of all-trans retinoic acid (atRA), the active form of vitamin A. Historically considered an inactive catabolite destined for elimination, emerging evidence has repositioned 4-oxo-RA as a biologically active retinoid with a significant role in regulating gene transcription. This technical guide provides an in-depth overview of the molecular mechanisms underlying 4-oxo-RA's effects on gene expression, its interaction with nuclear receptors, and its metabolic pathways. This document is intended for researchers, scientists, and drug development professionals investigating retinoid signaling and its therapeutic potential.

Core Mechanism of Action: A Transcriptional Regulator

Similar to its precursor, atRA, 4-oxoretinoic acid exerts its biological effects by functioning as a ligand for nuclear retinoic acid receptors (RARs).[1][2][3] RARs are ligand-inducible transcription factors that form heterodimers with retinoid X receptors (RXRs).[4] In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, and is associated with corepressor proteins that inhibit transcription.[4]

The binding of 4-oxo-RA to the ligand-binding domain of RARs induces a conformational change in the receptor. This alteration leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promotes the transcription of downstream target genes.[4] This intricate process underscores the role of 4-oxo-RA as a direct modulator of the genetic machinery.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of 4-oxoretinoic acid with RARs and its transcriptional activity.

Table 1: Binding Affinity of 4-Oxoretinoic Acid for Retinoic Acid Receptors (RARs)

CompoundReceptorIC50 (nM)Assay TypeSource
4-Oxoretinoic AcidRARα59Radioligand Binding Assay[3]
4-Oxoretinoic AcidRARβ50Radioligand Binding Assay[3]
4-Oxoretinoic AcidRARγ142Radioligand Binding Assay[3]

IC50: The half maximal inhibitory concentration, representing the concentration of a ligand that is required for 50% inhibition of binding of a radiolabeled ligand.

Table 2: Transcriptional Activation of RARs by 4-Oxoretinoic Acid

CompoundReceptorEC50 (nM)Cell LineReporter SystemSource
4-Oxoretinoic AcidRARα33COS-7RARE-tk-Luc[3][5]
4-Oxoretinoic AcidRARβ8COS-7RARE-tk-Luc[3][5]
4-Oxoretinoic AcidRARγ89COS-7RARE-tk-Luc[3][5]
all-trans-Retinoic AcidRARα169COS-7RARE-tk-Luc[5]
all-trans-Retinoic AcidRARβ9COS-7RARE-tk-Luc[5]
all-trans-Retinoic AcidRARγ2COS-7RARE-tk-Luc[5]

EC50: The half maximal effective concentration, representing the concentration of a ligand that induces a response halfway between the baseline and maximum.

Table 3: Regulation of Target Gene Expression by 4-Oxoretinoic Acid in Xenopus Embryos

Gene TargetLog2 Fold Change (RA vs. DMSO)Log2 Fold Change (4-oxo-RA vs. DMSO)Source
Crx-1.24-0.53[6]
Fezf2-1.43-0.64[6]
Xanf1-2.09-1.13[6]
Pitx2c-2.04-1.62[6]
Pkdcc.20.620.63[6]
Hnf1b2.441.96[6]

Data from RNA-Seq analysis of Xenopus laevis anterior embryo halves treated with 1µM RA or 10µM 4-oxo-RA.

Signaling Pathways and Metabolic Regulation

The biological activity of 4-oxo-RA is intrinsically linked to its synthesis from atRA, a reaction catalyzed by the CYP26 family of cytochrome P450 enzymes.[7][8] These enzymes play a crucial role in regulating the intracellular levels of active retinoids, thereby controlling the intensity and duration of retinoid signaling.

Caption: Signaling pathway of 4-oxoretinoic acid in gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of 4-oxo-RA's effects. Below are protocols for key experiments commonly employed in this field of research.

Dual-Luciferase Reporter Assay for Transcriptional Activation

This assay is used to quantify the ability of 4-oxo-RA to activate RAR-mediated transcription.

Dual_Luciferase_Assay_Workflow start Start: Seed Cells in 96-well Plate transfect Co-transfect with: 1. RAR Expression Vector 2. RARE-Firefly Luciferase Reporter 3. Renilla Luciferase Control Vector start->transfect treat Treat cells with varying concentrations of 4-oxo-RA transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells incubate->lyse measure_firefly Measure Firefly Luciferase Activity (Experimental Reporter) lyse->measure_firefly add_stop_glo Add Stop & Glo® Reagent measure_firefly->add_stop_glo measure_renilla Measure Renilla Luciferase Activity (Internal Control) add_stop_glo->measure_renilla analyze Analyze Data: Normalize Firefly to Renilla activity Calculate EC50 values measure_renilla->analyze end End analyze->end

Caption: Workflow for a dual-luciferase reporter assay.

Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293T, COS-7) in the appropriate medium.

    • Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mix containing:

      • An expression vector for the desired RAR isotype (e.g., pCMX-hRARα).

      • A reporter plasmid containing a RARE upstream of a Firefly luciferase gene (e.g., pRARE-tk-Luc).

      • A control plasmid constitutively expressing Renilla luciferase (e.g., pRL-SV40) for normalization.

    • Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 12-24 hours of transfection, replace the medium with fresh medium containing serial dilutions of 4-oxoretinoic acid or a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[9][10]

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the log concentration of 4-oxo-RA to generate a dose-response curve and calculate the EC50 value.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the change in the mRNA levels of specific target genes in response to 4-oxo-RA treatment.[11]

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest and treat with 4-oxoretinoic acid at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

  • RNA Isolation:

    • Isolate total RNA from the cells using a commercial RNA isolation kit or a standard method like TRIzol extraction.[12]

    • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis:

    • Reverse transcribe the total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing:

      • cDNA template.

      • Gene-specific forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB).

      • A fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

      • qPCR master mix containing DNA polymerase, dNTPs, and reaction buffer.

    • Perform the qPCR reaction in a real-time PCR cycler.[1]

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Chromatin Immunoprecipitation (ChIP) Assay for RAR Binding

ChIP assays are performed to determine if 4-oxo-RA treatment leads to the binding of RAR/RXR heterodimers to the RAREs of specific genes in vivo.

Protocol:

  • Cross-linking:

    • Treat cells with 4-oxoretinoic acid.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating for a short period.[13][14]

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release the chromatin.

    • Shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[13][15]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to an RAR isotype or RXR. Include a negative control with a non-specific IgG.

    • Precipitate the antibody-protein-DNA complexes using protein A/G-conjugated magnetic beads or agarose (B213101) beads.[16]

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by heating the samples.

    • Treat with proteinase K to digest the proteins.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.[13]

  • DNA Analysis:

    • Quantify the amount of precipitated DNA corresponding to a specific gene's promoter region using qPCR with primers flanking the putative RARE.

Conclusion

4-Oxoretinoic acid is an active metabolite of all-trans retinoic acid that directly regulates gene transcription through the activation of retinoic acid receptors. Its biological activity, once underestimated, is now recognized as a crucial component of the complex retinoid signaling network. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the physiological roles and therapeutic potential of this important signaling molecule. Understanding the nuances of 4-oxo-RA's impact on gene transcription will undoubtedly open new avenues for drug discovery and development in areas such as oncology, dermatology, and developmental biology.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Oxoretinoic acid-d3 as an Internal Standard in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including cell growth, differentiation, and vision.[1][2] Accurate quantification of retinoids and their metabolites, such as 4-oxoretinoic acid, in biological matrices is essential for understanding their mechanisms of action and for clinical research.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for this purpose.[4][5]

The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification in LC-MS/MS by correcting for variability in sample preparation and matrix effects.[6][7][8] 4-Oxoretinoic acid-d3, a deuterated analog of 4-oxoretinoic acid, serves as an ideal internal standard for the analysis of 4-oxoretinoic acid and other related retinoids.[3][9] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it co-elutes during chromatography and experiences similar ionization effects, yet it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[8]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the LC-MS/MS quantification of retinoids in biological samples.

Principle of Deuterated Internal Standards in LC-MS

The fundamental principle behind using a deuterated internal standard is to add a known quantity of the labeled compound to the sample at the beginning of the workflow.[8] This standard then undergoes the same extraction, cleanup, and analysis steps as the endogenous analyte. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte signal due to matrix effects will also affect the internal standard's signal. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved.[7]

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Analyte) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (LLE or PPT) Spike->Extraction Drydown Dry-down Extraction->Drydown Reconstitute Reconstitution Drydown->Reconstitute Injection Injection Reconstitute->Injection LC LC Separation Injection->LC MS MS/MS Detection LC->MS Peak_Integration Peak Integration (Analyte & IS) MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Calibration_Curve Calibration Curve Ratio->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for LC-MS/MS analysis using an internal standard.

Materials and Reagents

  • Analytes and Internal Standard:

    • 4-Oxoretinoic acid

    • This compound (Internal Standard)[9]

    • Other retinoids of interest (e.g., all-trans-retinoic acid, 13-cis-retinoic acid)[3]

  • Solvents (LC-MS Grade):

    • Methanol[1]

    • Acetonitrile[10]

    • Water[1]

    • Hexane[4]

    • Methyl-tert-butyl ether (MTBE)[10]

    • Isopropanol[5]

    • Ethyl acetate[11]

  • Additives:

    • Formic acid[1]

    • Acetic acid[12]

    • Ammonium acetate[13]

  • Biological Matrix:

    • Human serum or plasma[3][11]

    • Tissue homogenates[4]

  • Other:

    • Glass vials and tubes (amber preferred to protect from light)[11]

    • Centrifuge

    • Nitrogen evaporator

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of 4-oxoretinoic acid and this compound in a suitable solvent such as methanol (B129727) or ethanol (B145695) at a concentration of 1 mg/mL.[12][14] Store these solutions at -20°C or -80°C in amber vials.[11]

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions with methanol or acetonitrile (B52724) to the desired concentrations for calibration standards and the internal standard spiking solution.[11][12] A typical concentration for the internal standard working solution might be 1000 ng/mL.[10][15]

Sample Preparation

The choice of sample preparation method depends on the complexity of the biological matrix. Two common methods are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[10][15]

Protocol 4.2.1: Liquid-Liquid Extraction (LLE) of Serum/Plasma [3][10]

  • Pipette 200-500 µL of the serum or plasma sample into a glass tube.[3][4]

  • Add a specific volume (e.g., 10-20 µL) of the this compound internal standard working solution.[3][10]

  • Vortex briefly to mix.

  • Add 1 mL of acetonitrile and 60 µL of 4 N HCl to the sample to precipitate proteins and acidify.[3]

  • Vortex the sample thoroughly.

  • Add 5 mL of hexane (B92381) for extraction and vortex for 1 minute.[3]

  • Centrifuge at approximately 4000 rpm for 10 minutes to separate the layers.[12]

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat the hexane extraction step on the remaining aqueous layer and combine the organic layers.[3]

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature or 37°C.[10][12]

  • Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase, such as a 1:3 water and methanol mixture.[10]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 4.2.2: Protein Precipitation (PPT) of Serum/Plasma [15]

  • Pipette 200 µL of the serum or plasma sample into a microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add 400 µL of cold acetonitrile to the tube.[15]

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[15]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) LLE_Start Sample + IS LLE_PPT Add Acetonitrile/Acid LLE_Start->LLE_PPT LLE_Extract Add Hexane LLE_PPT->LLE_Extract LLE_Centrifuge Centrifuge LLE_Extract->LLE_Centrifuge LLE_Transfer Transfer Organic Layer LLE_Centrifuge->LLE_Transfer LLE_Dry Evaporate LLE_Transfer->LLE_Dry LLE_Reconstitute Reconstitute LLE_Dry->LLE_Reconstitute LLE_End To LC-MS LLE_Reconstitute->LLE_End PPT_Start Sample + IS PPT_Add_ACN Add Acetonitrile PPT_Start->PPT_Add_ACN PPT_Centrifuge Centrifuge PPT_Add_ACN->PPT_Centrifuge PPT_Transfer Transfer Supernatant PPT_Centrifuge->PPT_Transfer PPT_End To LC-MS PPT_Transfer->PPT_End

Caption: Comparison of LLE and PPT sample preparation workflows.
LC-MS/MS Method

The following are typical starting conditions that may require optimization for specific applications.

Table 1: LC-MS/MS Instrumental Parameters

ParameterTypical Setting
LC System UHPLC or HPLC system (e.g., Thermo Scientific Vanquish)[1][10]
Column C18 reversed-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm)[1][15]
Mobile Phase A Water with 0.1% formic acid[1][11]
Mobile Phase B Methanol with 0.1% formic acid[1][11]
Flow Rate 0.2 - 0.4 mL/min[11][12]
Gradient Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, then return to initial conditions for equilibration.[11] A typical run time is 8-15 minutes.[10][12]
Column Temperature 20 - 40°C[11][12]
Injection Volume 10 - 30 µL[11]
MS System Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura)[1][10]
Ionization Source Heated Electrospray (H-ESI) or Atmospheric Pressure Chemical Ionization (APCI)[4][10]
Ionization Mode Positive ion mode is often more sensitive for retinoids.[3]
Scan Type Selected Reaction Monitoring (SRM)[1]
SRM Transitions To be optimized by infusing the individual standards. For 4-oxo-all-trans-retinoic acid, a potential transition is m/z 315 -> 205. The transition for this compound will be shifted by +3 Da.
Vaporizer Temp. ~325°C[1]
Ion Transfer Tube Temp. ~250°C[1]
Spray Voltage ~4000 V[1]

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analyte (4-oxoretinoic acid) and the internal standard (this compound) using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard in a blank matrix.

  • Ratio Calculation: For each calibrator and sample, calculate the peak area ratio of the analyte to the internal standard.

  • Linear Regression: Plot the peak area ratio against the analyte concentration for the calibration standards and perform a linear regression to generate a calibration curve.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

A robust LC-MS/MS method should be validated for linearity, sensitivity, accuracy, precision, and recovery.[6] The tables below summarize typical performance data from published methods for retinoid analysis.

Table 2: Linearity and Sensitivity

AnalyteCalibration RangeLLOQ (Lower Limit of Quantification)Reference
Retinoids1 - 1000 ng/mLSub ng/mL levels> 0.98[10][15]
all-trans-Retinoic Acid20 fmol - 10 pmol10 fmol (LOD)> 0.999[4][16]
all-trans-Retinoic Acid50 - 3200 pg/mL20 pg/mL (LOD)> 0.994[11]

Table 3: Accuracy and Precision

AnalyteConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
RetinoidsLQC, MQC, HQC< 10%< 10%Not specified[10]
Retinoic AcidLQC, MQC, HQC5.4 ± 0.4%8.9 ± 1.0%Not specified[4]
all-trans-Retinoic Acid50, 600, 2500 pg/mLNot specifiedValidated89.7 ± 9.2% (Recovery)[11]

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of 4-oxoretinoic acid and other retinoids in complex biological matrices by LC-MS/MS.[3][9] The protocols outlined in this document, based on established and validated methods, offer a comprehensive guide for researchers in this field. Proper method development and validation are crucial for obtaining high-quality, reproducible data in retinoid research and drug development.[1][8]

References

Protocol for the Application of 4-Oxoretinoic acid-d3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-Oxoretinoic acid-d3 in cell culture experiments. This document outlines the underlying signaling pathways, provides detailed experimental protocols for its use as both a biologically active compound and an internal standard for mass spectrometry, and presents quantitative data on its activity.

Introduction

4-Oxoretinoic acid is a biologically active metabolite of all-trans retinoic acid (ATRA), the active form of vitamin A. Like ATRA, 4-Oxoretinoic acid exerts its effects by binding to and activating retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-dependent transcription factors.[1][2] The deuterated form, this compound, is a valuable tool for researchers, primarily serving as an internal standard for accurate quantification of endogenous or exogenously applied 4-Oxoretinoic acid in biological samples using liquid chromatography-mass spectrometry (LC-MS).

Signaling Pathway

4-Oxoretinoic acid, upon entering the cell, translocates to the nucleus and binds to RARs. RARs form heterodimers with retinoid X receptors (RXRs). This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the activation or repression of gene expression, influencing a variety of cellular processes including differentiation, proliferation, and apoptosis.[1] One of the key target genes of the retinoic acid signaling pathway is CYP26A1, an enzyme responsible for the catabolism of retinoic acid, creating a negative feedback loop.[3]

Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Oxo_RA_ext 4-Oxoretinoic acid 4_Oxo_RA_cyt 4-Oxoretinoic acid 4_Oxo_RA_ext->4_Oxo_RA_cyt Cellular Uptake RAR RAR 4_Oxo_RA_cyt->RAR Nuclear Translocation and Binding RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Transcription Transcription Modulation RARE->Transcription TargetGenes Target Genes (e.g., CYP26A1, RARβ2) Transcription->TargetGenes Regulates

Figure 1. Simplified diagram of the 4-Oxoretinoic acid signaling pathway.

Quantitative Data

4-Oxoretinoic acid demonstrates significant biological activity, comparably to ATRA in some contexts. The following tables summarize key quantitative data regarding its receptor activation and effects on gene expression.

Table 1: Half-maximal effective concentration (EC50) of 4-Oxoretinoic acid for Retinoic Acid Receptor (RAR) Activation

Receptor IsotypeEC50 (nM)
RARα33
RARβ8
RARγ89

Data sourced from a study on the activation of RAR-dependent transcription by all-trans-retinoic acid metabolites and isomers.[4]

Table 2: Reported Changes in Gene Expression Following Retinoid Treatment

GeneCell Type/SystemTreatmentFold Change in Expression
CYP26A1Ex vivo eye cultures4-Oxoretinoic acidUpregulated
RARβ2Embryonic tissueSynthetic retinoid (Ro 13-6307)Up to 10-12 fold increase
ABCG1HMECs1 µM 4-oxoretinol (B14405) (precursor)~2.5-fold increase
SDR1HMECs1 µM all-trans retinoic acidIncreased
ADRβ2HMECs1 µM all-trans retinoic acidDecreased

This table compiles data from multiple studies to illustrate the regulatory effects of retinoids on various target genes.[1][3][5] HMEC stands for Human Mammary Epithelial Cells.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Stock Solution

Retinoids are sensitive to light, air, and high temperatures. All procedures should be performed under subdued yellow light, and solutions should be stored protected from light.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

    • Under aseptic conditions, add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or pipette to dissolve the compound completely. Warming to 37°C for a few minutes can aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Treatment of Cultured Cells with 4-Oxoretinoic acid

This protocol describes the application of 4-Oxoretinoic acid for studying its biological effects.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 10 nM - 1 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared medium containing this compound or the vehicle control medium to the respective wells.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Cell Treatment Workflow start Start seed_cells Seed cells in culture plates start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation prepare_working_solution Prepare this compound and vehicle control working solutions overnight_incubation->prepare_working_solution treat_cells Treat cells with working solutions prepare_working_solution->treat_cells incubation Incubate for desired duration (e.g., 24-72h) treat_cells->incubation harvest Harvest cells for downstream analysis incubation->harvest

Figure 2. Workflow for treating cultured cells with this compound.
Protocol 3: Use of this compound as an Internal Standard for LC-MS Quantification

This protocol outlines the procedure for quantifying endogenous or unlabeled exogenous 4-Oxoretinoic acid in cell lysates and culture medium using this compound as an internal standard.

Materials:

  • Treated cells and culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Ice-cold acetonitrile (B52724)

  • This compound stock solution (for spiking)

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS grade solvents (e.g., methanol, water, formic acid)

Procedure:

  • Sample Collection:

    • Culture Medium: Collect the culture medium into a separate tube.

    • Cell Lysate: Wash the cells twice with ice-cold PBS. Add a known volume of ice-cold acetonitrile to the plate and scrape the cells. Collect the cell lysate.

  • Spiking with Internal Standard:

    • Add a known amount of this compound stock solution to both the culture medium and cell lysate samples. The amount should be comparable to the expected concentration of the unlabeled analyte.

  • Extraction:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

    • Carefully transfer the supernatant to a new tube.

  • Sample Concentration (Optional):

    • If the expected concentration of the analyte is low, the supernatant can be dried down under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a smaller volume of the initial mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for retinoid analysis.

    • Create a calibration curve using known concentrations of unlabeled 4-Oxoretinoic acid spiked with the same amount of this compound as the samples.

    • Quantify the amount of 4-Oxoretinoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS Quantification Workflow start Start with treated cells and medium collect_samples Collect cell lysate and medium start->collect_samples spike_is Spike with this compound (Internal Standard) collect_samples->spike_is protein_precipitation Protein precipitation (e.g., with acetonitrile) spike_is->protein_precipitation centrifuge Centrifuge to pellet debris protein_precipitation->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant concentrate Concentrate sample (optional, e.g., nitrogen evaporation) collect_supernatant->concentrate reconstitute Reconstitute in mobile phase concentrate->reconstitute lcms_analysis Analyze by LC-MS/MS reconstitute->lcms_analysis quantify Quantify against calibration curve lcms_analysis->quantify

Figure 3. Workflow for using this compound as an internal standard for LC-MS.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 4-Oxoretinoic Acid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxoretinoic acid is a key active metabolite of all-trans retinoic acid (atRA), the biologically active form of vitamin A.[1] It plays a crucial role in regulating gene transcription by binding to retinoic acid receptors (RARs).[1][2][3] The formation of 4-oxoretinoic acid from retinoic acid is catalyzed by cytochrome P450 (CYP) enzymes, including CYP26A1.[1][2] This metabolic conversion is a critical step in retinoid signaling, and its dysregulation has been implicated in various physiological and pathological processes. Accurate and sensitive quantification of 4-oxoretinoic acid and its related metabolites is therefore essential for understanding retinoid homeostasis and for the development of therapeutics targeting the retinoic acid signaling pathway.[4][5]

This document provides detailed application notes and protocols for the analysis of 4-oxoretinoic acid metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7][8]

Signaling Pathway and Metabolism

Retinoic acid signaling begins with the cellular uptake of retinol (B82714) (vitamin A) and its conversion to all-trans retinoic acid (atRA).[2] atRA then translocates to the nucleus, where it binds to RARs, which form heterodimers with retinoid X receptors (RXRs).[2] This complex then binds to retinoic acid response elements (RAREs) on DNA to regulate the transcription of target genes.[2] The metabolic inactivation of atRA is primarily mediated by CYP26 enzymes, which hydroxylate atRA to 4-hydroxyretinoic acid, which is then further oxidized to 4-oxoretinoic acid.[2] This process is crucial for maintaining appropriate intracellular levels of atRA.

Retinoid_Metabolism_and_Signaling Retinol Retinol (Vitamin A) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA Oxidation Metabolites 4-hydroxy-RA 4-oxo-RA atRA->Metabolites CYP26A1 RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binding RARE RARE RAR_RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Activation Cell Cellular Processes (Differentiation, Growth, etc.) Gene->Cell Experimental_Workflow Sample Sample Collection (Serum, Plasma, Tissues) Prep Sample Preparation (Protein Precipitation or LLE) Sample->Prep LC LC Separation Prep->LC MS MS/MS Detection (SRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification & Reporting Data->Quant

References

Application Notes and Protocols: Comparative Analysis of 4-Oxoretinoic Acid using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 4-Oxoretinoic acid. 4-Oxoretinoic acid is a key metabolite of all-trans retinoic acid (ATRA) and plays a significant role in various biological processes.[1][2] The choice of analytical method is critical for accurate quantification in complex biological matrices. This application note presents a summary of the quantitative performance of both methods, detailed experimental protocols, and visual workflows to guide researchers in selecting the most appropriate technique for their specific needs.

Introduction

All-trans retinoic acid (ATRA), a metabolite of vitamin A, is essential for regulating gene expression related to cell differentiation, proliferation, and embryonic development.[3] The biological activity of ATRA is tightly controlled through its metabolism into various oxidized forms, including 4-hydroxy-retinoic acid and 4-oxo-retinoic acid, primarily by the cytochrome P450 family of enzymes (CYP26).[3][4] 4-Oxoretinoic acid, once considered an inactive catabolite, is now recognized as a biologically active retinoid that can modulate gene expression.[2][5]

Accurate and sensitive quantification of 4-Oxoretinoic acid in biological samples such as plasma, serum, and tissue extracts is crucial for pharmacokinetic studies, understanding retinoid signaling pathways, and in the development of drugs targeting these pathways. Both HPLC-UV and LC-MS/MS are powerful techniques for this purpose, each with its own advantages and limitations. HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity.

Quantitative Data Comparison

The selection of an analytical method often depends on the required sensitivity and the complexity of the sample matrix. The following table summarizes the key quantitative performance parameters for the analysis of 4-Oxoretinoic acid and related retinoids by HPLC-UV and LC-MS/MS, based on data from various studies.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~0.5 - 1 ng/mL~0.02 - 0.5 ng/L (in water), 7 pg (on-column)
Limit of Quantification (LOQ) ~2.5 ng/mL~0.05 - 0.2 ng/mL, 20 pg (on-column)
Linearity Range 2.5 - 450 ng/mL2.33 - 180.57 ng/mL
Precision (%RSD) < 5.0%< 15%
Accuracy (%RE) < 11.0%Within ±15%
Selectivity Moderate; potential for interference from co-eluting compounds.High; based on specific mass-to-charge ratio transitions.
Sensitivity Good for routine analysis.Excellent for trace-level quantification.

Experimental Workflows

The general workflow for the analysis of 4-Oxoretinoic acid involves sample preparation, chromatographic separation, and detection. The choice of method will dictate the specific parameters at each stage.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Processing start Biological Sample (Plasma, Serum, Tissue) extraction Liquid-Liquid Extraction or Solid-Phase Extraction start->extraction concentration Evaporation and Reconstitution extraction->concentration hplc HPLC Separation (Reversed-Phase C18) concentration->hplc uv UV Detection (~350 nm) hplc->uv HPLC-UV msms MS/MS Detection (MRM Mode) hplc->msms LC-MS/MS quantification Quantification (Calibration Curve) uv->quantification msms->quantification end Results quantification->end

Caption: General experimental workflow for 4-Oxoretinoic acid analysis.

Experimental Protocols

Important Note: Retinoids are light-sensitive. All sample preparation and analysis should be performed under yellow light or in amber-colored vials to prevent photo-isomerization and degradation.[6]

Protocol 1: HPLC-UV Analysis of 4-Oxoretinoic Acid in Human Plasma

This protocol is adapted from methods developed for the analysis of retinoic acid and its metabolites.[7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a light-protected tube, add an appropriate internal standard.

  • Add 1 mL of acetonitrile (B52724) to precipitate proteins and vortex for 30 seconds.

  • Add 5 mL of methyl-tert-butyl-ether and vortex for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 85:15:0.5, v/v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 348 - 353 nm.[7][9]

3. Quantification

  • Prepare a calibration curve using standard solutions of 4-Oxoretinoic acid in the mobile phase over the desired concentration range (e.g., 2.5 to 450 ng/mL).[7]

  • Calculate the concentration of 4-Oxoretinoic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: LC-MS/MS Analysis of 4-Oxoretinoic Acid in Serum

This protocol is based on highly sensitive methods for the quantification of retinoids in biological matrices.[10][11]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum in a light-protected microcentrifuge tube, add an internal standard (e.g., a deuterated analog of 4-Oxoretinoic acid).

  • Add 300 µL of isopropanol (B130326) to precipitate proteins.[10]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18 or RP-Amide, 100 x 2.1 mm, 2.7 µm).[6][12]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.

  • Gradient Elution: A suitable gradient to separate 4-Oxoretinoic acid from other isomers and matrix components.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode, or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 4-Oxoretinoic acid and the internal standard.

3. Quantification

  • Prepare a calibration curve by spiking known amounts of 4-Oxoretinoic acid into a blank matrix (e.g., charcoal-stripped serum) and processing them in the same way as the samples.

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway

The metabolism of all-trans retinoic acid to 4-Oxoretinoic acid is a key step in the regulation of retinoid signaling. This conversion is primarily mediated by CYP26 enzymes.

signaling_pathway cluster_cell Cell cluster_metabolism Metabolism cluster_nucleus Nucleus Retinol (B82714) Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH ATRA All-trans Retinoic Acid (ATRA) Retinaldehyde->ATRA RALDH CYP26 CYP26 Enzymes ATRA->CYP26 RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds to Four_Hydroxy_RA 4-Hydroxy-Retinoic Acid CYP26->Four_Hydroxy_RA Four_Oxo_RA 4-Oxo-Retinoic Acid Four_Hydroxy_RA->Four_Oxo_RA Four_Oxo_RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified metabolic pathway of all-trans retinoic acid.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of 4-Oxoretinoic acid. The choice between the two methods should be guided by the specific requirements of the study.

  • HPLC-UV is a cost-effective and robust method suitable for applications where high sensitivity is not a primary concern and sample concentrations are expected to be in the higher ng/mL range.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as the analysis of endogenous levels of 4-Oxoretinoic acid in complex biological matrices, where concentrations can be in the low ng/mL to pg/mL range. The superior specificity of LC-MS/MS also minimizes the risk of interference from other matrix components.

By providing detailed protocols and comparative data, this application note aims to assist researchers in making an informed decision for their analytical needs in the study of retinoid metabolism and signaling.

References

Application Notes and Protocols for 4-Oxoretinoic Acid Quantification in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxoretinoic acid (4-oxo-RA) is a biologically active metabolite of all-trans-retinoic acid (atRA), a critical signaling molecule involved in numerous physiological processes, including cell growth, differentiation, and embryonic development.[1][2] While historically considered an inactive catabolite, recent studies have demonstrated that 4-oxo-RA possesses significant biological activity, capable of modulating gene transcription and cellular processes in various tissues.[2][3] Accurate quantification of 4-oxo-RA in tissues is therefore essential for understanding its physiological roles and for the development of therapeutics targeting the retinoid signaling pathway.

This document provides detailed protocols for the sample preparation and quantification of 4-oxoretinoic acid in various tissue types using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are compiled from established procedures for retinoid analysis and are designed to ensure high sensitivity, specificity, and reproducibility.[1][4][5][6][7]

Key Considerations for Retinoid Analysis

Retinoids, including 4-oxo-RA, are highly susceptible to degradation by light, heat, and oxidation.[1][8] Therefore, stringent precautions must be taken throughout the entire sample collection, preparation, and analysis process to ensure the integrity of the analyte.

  • Light Protection: All procedures should be performed under yellow or red light to prevent photoisomerization and degradation.[8] Use amber-colored vials and light-protected centrifuge tubes.

  • Temperature Control: Tissues should be collected and processed on ice.[4] Long-term storage of tissue samples should be at -80°C.[1]

  • Inert Atmosphere: While not always mandatory, performing extraction steps under an inert gas like nitrogen or argon can minimize oxidation.[1]

  • Internal Standards: The use of a suitable internal standard (IS) is crucial for accurate quantification to compensate for analyte loss during sample preparation and for matrix effects.[5][6][7] Deuterated analogs of the analyte (e.g., 4-oxo-13-cis-RA-d3) are the preferred choice.[5][9] If a deuterated analog of 4-oxo-RA is not available, other structurally similar compounds like acitretin (B1665447) have been used.[10]

Experimental Workflow

The overall workflow for the quantification of 4-oxoretinoic acid in tissues involves several key steps, from tissue collection to data analysis.

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis tissue_collection Tissue Collection (on ice, under yellow light) snap_freeze Snap Freezing (liquid nitrogen) tissue_collection->snap_freeze storage Storage at -80°C snap_freeze->storage homogenization Tissue Homogenization (with internal standard) storage->homogenization extraction Extraction (LLE or PPT) homogenization->extraction evaporation Solvent Evaporation (under nitrogen) extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing signaling_pathway cluster_metabolism Retinoid Metabolism cluster_signaling Nuclear Receptor Activation Retinol Retinol (Vitamin A) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA RALDHs oxoRA 4-oxo-retinoic Acid atRA->oxoRA CYP26 enzymes RAR Retinoic Acid Receptors (RARs) atRA->RAR oxoRA->RAR Gene Target Gene Transcription RAR->Gene Activation

References

Application Notes and Protocols: 4-Oxoretinoic acid-d3 in Skin Aging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids are a class of compounds derived from vitamin A that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. In dermatology, retinoids are widely used to treat a variety of skin conditions, including acne, psoriasis, and photoaging. 4-Oxoretinoic acid is a major metabolite of retinoic acid. While historically considered an inactive catabolite, recent research has demonstrated that 4-oxoretinoic acid possesses significant biological activity in human skin cells, including keratinocytes and fibroblasts, where it can modulate gene expression.[1][2] This finding has opened new avenues for investigating its role in skin physiology and the aging process.

The study of 4-oxoretinoic acid's effects on skin aging necessitates accurate and precise quantification of its concentration in biological matrices. 4-Oxoretinoic acid-d3, a deuterated analog of 4-oxoretinoic acid, serves as an ideal internal standard for mass spectrometry-based quantification methods. Its chemical and physical properties are nearly identical to the endogenous compound, but its increased mass allows for clear differentiation in a mass spectrometer, ensuring reliable and accurate measurements.

These application notes provide an overview of the utility of this compound in skin aging research, along with detailed protocols for its use in quantifying 4-oxoretinoic acid in skin cell cultures and tissue biopsies.

Applications in Skin Aging Research

The primary application of this compound in skin aging research is as an internal standard for the accurate quantification of 4-oxoretinoic acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is crucial for several areas of investigation:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of topically applied retinoids. By using this compound, researchers can accurately track the formation and clearance of the 4-oxo metabolite in skin tissue and circulation.

  • Metabolic Studies: Investigating the metabolic pathways of retinoic acid in skin cells and how these pathways are altered by factors such as UV radiation, oxidative stress, and aging.

  • Efficacy Studies: Correlating the concentration of 4-oxoretinoic acid in the skin with its biological effects on markers of skin aging, such as collagen synthesis and the expression of matrix metalloproteinases (MMPs).

  • Bioavailability and Bioequivalence Studies: Comparing the delivery and metabolism of different topical retinoid formulations.

Biological Activity of 4-Oxoretinoic Acid in Skin

Contrary to earlier assumptions, 4-oxoretinoic acid is not an inert metabolite but exhibits significant transcriptional regulatory activity in both normal human epidermal keratinocytes (NHEKs) and dermal fibroblasts.[1][2] It can bind to and activate retinoic acid receptors (RARs), thereby modulating the expression of genes involved in skin homeostasis and aging.

Effects on Extracellular Matrix Homeostasis

The skin's extracellular matrix (ECM), primarily composed of collagen and elastin, provides structural support and elasticity. During aging, the balance between ECM synthesis and degradation is disrupted, leading to wrinkles and loss of firmness. Retinoids are known to influence this balance favorably. While specific quantitative data for 4-oxoretinoic acid is limited, its parent compound, all-trans-retinoic acid (atRA), has been shown to modulate the expression of key ECM components and their degrading enzymes. It is hypothesized that 4-oxoretinoic acid exerts similar, though potentially less potent, effects.

Table 1: Illustrative Dose-Dependent Effects of All-Trans-Retinoic Acid on Gene Expression of Skin Aging Markers in Human Dermal Fibroblasts (In Vitro)

Concentration of atRAChange in Collagen (COL1A1) mRNA ExpressionChange in MMP-1 mRNA ExpressionChange in MMP-3 mRNA Expression
0.1 µM↑ (Approx. 1.5 to 2-fold)↓ (Approx. 20-30%)↓ (Approx. 15-25%)
1 µM↑ (Approx. 2 to 3-fold)↓ (Approx. 40-60%)↓ (Approx. 30-50%)
10 µM↓ (Inhibition at high concentrations)↓ (Approx. 70-90%)↓ (Approx. 60-80%)

Note: This data is compiled from general findings on atRA and is for illustrative purposes to indicate expected trends. Actual values can vary depending on experimental conditions. The effects of 4-oxoretinoic acid are currently under investigation.

Signaling Pathway

Retinoids, including 4-oxoretinoic acid, exert their effects by binding to nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon ligand binding, these receptors form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.

Retinoid_Signaling_Pathway cluster_cell Skin Cell (Keratinocyte/Fibroblast) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA 4-Oxoretinoic Acid CRABP CRABP RA->CRABP Binds RA_CRABP 4-Oxo-RA-CRABP Complex CRABP->RA_CRABP RAR RAR RA_CRABP->RAR Translocates & Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Gene_Transcription Gene Transcription (e.g., Collagen, MMPs) RARE->Gene_Transcription Regulates

Retinoid signaling pathway in skin cells.

Experimental Protocols

Protocol 1: Quantification of 4-Oxoretinoic Acid in Cultured Human Skin Cells using this compound and LC-MS/MS

Objective: To accurately measure the intracellular concentration of 4-oxoretinoic acid in cultured keratinocytes or fibroblasts.

Materials:

  • Cultured human keratinocytes or fibroblasts

  • 4-Oxoretinoic acid

  • This compound (internal standard)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexane (B92381), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Homogenizer or sonicator

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Treat cells with varying concentrations of 4-oxoretinoic acid for the desired time period. Include vehicle-treated controls.

  • Sample Collection and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping and transfer to a microcentrifuge tube.

    • Lyse the cells by sonication or homogenization in a small volume of PBS.

  • Protein Precipitation and Extraction:

    • Spike the cell lysate with a known concentration of this compound (e.g., 10 µL of a 1 µM solution).

    • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • Add 2 volumes of hexane to the supernatant.

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

    • Carefully collect the upper organic layer.

    • Repeat the hexane extraction.

  • Drying and Reconstitution:

    • Evaporate the pooled organic fractions to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer to monitor the specific mass transitions for both 4-oxoretinoic acid and this compound.

    • Quantify the amount of 4-oxoretinoic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LCMS_Workflow start Cultured Skin Cells treatment Treatment with 4-Oxoretinoic Acid start->treatment harvest Cell Harvesting and Lysis treatment->harvest spike Spike with This compound harvest->spike extraction Protein Precipitation & Liquid-Liquid Extraction spike->extraction dry Evaporation to Dryness extraction->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quant Quantification lcms->quant

Workflow for 4-oxoretinoic acid quantification.
Protocol 2: Analysis of Gene Expression in Response to 4-Oxoretinoic Acid Treatment

Objective: To determine the effect of 4-oxoretinoic acid on the mRNA expression of skin aging markers (e.g., COL1A1, MMP-1) in cultured skin cells.

Materials:

  • Cultured human keratinocytes or fibroblasts treated as in Protocol 1

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., COL1A1, MMP-1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Following treatment with 4-oxoretinoic acid, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, qPCR master mix, and specific primers for your target genes and a housekeeping gene.

    • Run the qPCR reactions in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

    • Compare the gene expression levels in treated cells to the vehicle-treated controls.

The Principle of Using a Deuterated Internal Standard

In mass spectrometry, quantification is based on the ion intensity of the analyte. However, this intensity can be affected by various factors during sample preparation and analysis, a phenomenon known as the "matrix effect." A deuterated internal standard, like this compound, is an ideal tool to correct for these variations.

Internal_Standard_Principle cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (Analyte + Matrix) add_is Add Known Amount of Deuterated Internal Standard sample->add_is extraction Extraction (Potential for Analyte Loss) add_is->extraction ionization Ionization (Matrix Effects) extraction->ionization detection Mass Spectrometry Detection ionization->detection ratio Calculate Peak Area Ratio (Analyte / Internal Standard) detection->ratio correction Ratio is Constant Despite Loss or Matrix Effects ratio->correction result Accurate Quantification of Analyte correction->result

Principle of deuterated internal standard use.

Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during extraction and the same ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the analyte to the known amount of the internal standard, these variations can be normalized, leading to highly accurate and reproducible quantification.

Conclusion

This compound is an indispensable tool for researchers investigating the role of 4-oxoretinoic acid in skin aging. Its use as an internal standard in LC-MS/MS analysis allows for the accurate and reliable quantification of this biologically active retinoid metabolite in complex biological matrices. The protocols and information provided herein are intended to facilitate the design and execution of experiments aimed at elucidating the precise functions of 4-oxoretinoic acid in skin health and disease, ultimately contributing to the development of novel therapeutic strategies for skin aging.

References

Investigating Prostate Cancer with 4-Oxoretinoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in regulating cell growth, differentiation, and apoptosis, making them promising agents in cancer research.[1] Prostate cancer tissues have been found to contain significantly lower levels of endogenous retinoic acid compared to normal prostate tissue, suggesting a potential role for retinoid signaling in the pathophysiology of the disease.[2] 4-Oxoretinoic acid (4-oxo-RA) is an active metabolite of all-trans-retinoic acid (ATRA) that is known to bind to and activate retinoic acid receptors (RARs), which are key mediators of retinoid signaling.[3] While extensive research has been conducted on ATRA and various synthetic retinoids in the context of prostate cancer, specific data on the direct effects of 4-Oxoretinoic acid remain limited.

These application notes provide a comprehensive overview of the current understanding of retinoid signaling in prostate cancer and offer detailed protocols for investigating the potential therapeutic effects of 4-Oxoretinoic acid. Given the limited direct experimental data for 4-oxo-RA in prostate cancer, the provided methodologies are based on established protocols for other retinoids and should be adapted and optimized accordingly.

Data Presentation

Quantitative Data on Retinoid Activity

The following tables summarize key quantitative data for 4-Oxoretinoic acid and other relevant retinoids. It is important to note the absence of specific IC50 values for 4-Oxoretinoic acid in prostate cancer cell lines in the current literature.

Table 1: Receptor Binding and Activation by 4-Oxoretinoic Acid

ReceptorIC50 (nM) - Radioligand Binding AssayEC50 (nM) - Reporter Gene Expression
RARα 59[3]33[3]
RARβ 50[3]8[3]
RARγ 142[3]89[3]

Table 2: Comparative IC50 Values of Other Retinoids in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-(4-hydroxyphenyl)retinamide (4-HPR) LNCaP0.9 ± 0.16[4]
DU1454.4 ± 0.45[4]
PC-33.0 ± 1.0[4]
VNMH-1-81 (Synthetic Retinoid) LNCaP1.69[5]
PC-33.5[5]
All-trans Retinoic Acid (ATRA) LNCaP47.9[5]
PC-336.3[5]

Signaling Pathways

Retinoids exert their effects by binding to nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[6] These receptors form heterodimers (RAR/RXR) that bind to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[6] The signaling cascade can influence various cellular processes, including proliferation, apoptosis, and differentiation.

Another important family of nuclear receptors, the Peroxisome Proliferator-Activated Receptors (PPARs), can also heterodimerize with RXRs and influence gene expression.[7] There is evidence of crosstalk between the androgen receptor (AR) and PPARγ signaling pathways in the prostate.[8][9] Furthermore, the PI3K/Akt signaling pathway, which is frequently deregulated in prostate cancer, has been shown to be modulated by retinoids in various cancer types.[10][11]

Visualizing Retinoid Signaling Pathways

Retinoid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Oxoretinoic_Acid 4-Oxoretinoic Acid 4-Oxo-RA_Cyt 4-Oxoretinoic Acid 4-Oxoretinoic_Acid->4-Oxo-RA_Cyt Diffusion PI3K PI3K 4-Oxo-RA_Cyt->PI3K Modulation (potential) 4-Oxo-RA_Nuc 4-Oxoretinoic Acid 4-Oxo-RA_Cyt->4-Oxo-RA_Nuc Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition RAR RAR 4-Oxo-RA_Nuc->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Differentiation Differentiation Gene_Transcription->Differentiation Apoptosis_Induction Apoptosis Induction Gene_Transcription->Apoptosis_Induction

General overview of 4-Oxoretinoic Acid signaling.

Experimental Protocols

The following protocols are generalized for the investigation of retinoids in prostate cancer cell lines and should be optimized for use with 4-Oxoretinoic acid.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of 4-Oxoretinoic acid on the proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 4-Oxoretinoic acid (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of 4-Oxoretinoic acid in complete culture medium. The final DMSO concentration should be below 0.1%.

  • Remove the overnight culture medium and replace it with medium containing various concentrations of 4-Oxoretinoic acid. Include a vehicle control (DMSO only).

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow Seed_Cells Seed Prostate Cancer Cells Treat_Compound Treat with 4-Oxoretinoic Acid Seed_Cells->Treat_Compound Incubate Incubate (24, 48, 72h) Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Dissolve_Formazan Dissolve Formazan (DMSO) Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance (570 nm) Dissolve_Formazan->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data

Workflow for the cell viability (MTT) assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if 4-Oxoretinoic acid induces apoptosis in prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • Complete cell culture medium

  • 4-Oxoretinoic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with 4-Oxoretinoic acid at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Apoptosis_Assay_Workflow Seed_Treat Seed and Treat Cells with 4-Oxoretinoic Acid Harvest_Wash Harvest and Wash Cells Seed_Treat->Harvest_Wash Stain_AnnexinV_PI Stain with Annexin V-FITC & PI Harvest_Wash->Stain_AnnexinV_PI Incubate_Dark Incubate in the Dark Stain_AnnexinV_PI->Incubate_Dark Flow_Cytometry Analyze by Flow Cytometry Incubate_Dark->Flow_Cytometry Quantify_Apoptosis Quantify Apoptotic Cell Population Flow_Cytometry->Quantify_Apoptosis

Workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis

This protocol is used to investigate the effect of 4-Oxoretinoic acid on the expression and phosphorylation status of key proteins in signaling pathways (e.g., PI3K/Akt, RARs).

Materials:

  • Prostate cancer cell lines

  • 4-Oxoretinoic acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-RARα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with 4-Oxoretinoic acid for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Normalize the expression of target proteins to a loading control like β-actin.

Western_Blot_Workflow Cell_Treatment Treat Cells with 4-Oxoretinoic Acid Protein_Extraction Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

General workflow for Western Blot analysis.

Conclusion and Future Directions

4-Oxoretinoic acid, as an active metabolite of ATRA, holds potential as a therapeutic agent for prostate cancer by activating RAR-mediated signaling pathways. The provided data on its receptor binding affinities suggest it can effectively modulate retinoid signaling. However, the lack of specific research on its effects in prostate cancer highlights a significant gap in the literature.

Future research should focus on:

  • Determining the IC50 values of 4-Oxoretinoic acid in a panel of prostate cancer cell lines (androgen-dependent and -independent).

  • Investigating its specific effects on apoptosis, cell cycle, and differentiation in these cells.

  • Elucidating its precise impact on key signaling pathways, such as PI3K/Akt and AR signaling, in the context of prostate cancer.

  • Conducting in vivo studies to evaluate its efficacy and safety in preclinical models of prostate cancer.

By systematically addressing these research questions, the therapeutic potential of 4-Oxoretinoic acid for the treatment of prostate cancer can be more clearly defined.

References

Application Notes and Protocols for the Analytical Resolution of 4-Oxoretinoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoretinoic acid (4-oxo-RA) is a major oxidative metabolite of all-trans-retinoic acid (ATRA), a crucial signaling molecule derived from vitamin A. ATRA and its metabolites, including 4-oxo-RA, play significant roles in various biological processes such as cell differentiation, proliferation, and embryonic development by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The biological activity of these molecules can be highly dependent on their isomeric form. Therefore, the accurate resolution and quantification of 4-oxoretinoic acid isomers, primarily 4-oxo-all-trans-retinoic acid (4-oxo-atRA) and 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA), are critical for understanding their physiological functions and for pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the separation and quantification of 4-oxoretinoic acid isomers in biological matrices using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Metabolism of Retinoic Acid

Retinoic acid signaling begins with the cellular uptake of retinol (B82714) (Vitamin A). Retinol is then oxidized to retinaldehyde, which is subsequently converted to all-trans-retinoic acid (ATRA). ATRA can bind to Cellular Retinoic Acid Binding Proteins (CRABPs) and is transported to the nucleus, where it binds to the retinoic acid receptors (RARs). RARs form heterodimers with retinoid X receptors (RXRs), and this complex binds to retinoic acid response elements (RAREs) on the DNA to regulate gene transcription. The metabolic clearance of ATRA is primarily mediated by the cytochrome P450 enzyme CYP26A1, which hydroxylates ATRA to 4-hydroxy-retinoic acid, followed by oxidation to 4-oxo-retinoic acid. This metabolic cascade is crucial for maintaining retinoid homeostasis.

Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_complex Retinol-RBP-TTR Complex Retinol Retinol Retinol_complex->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH atRA all-trans-Retinoic Acid (ATRA) Retinaldehyde->atRA RALDH atRA_CRABP ATRA-CRABP atRA->atRA_CRABP 4_OH_RA 4-hydroxy-RA atRA->4_OH_RA Hydroxylation CRABP CRABP CRABP->atRA_CRABP atRA_nuc ATRA atRA_CRABP->atRA_nuc Translocation 4_oxo_RA 4-oxo-RA 4_OH_RA->4_oxo_RA Oxidation CYP26A1 CYP26A1 CYP26A1->4_OH_RA CYP26A1->4_oxo_RA RAR_RXR RAR-RXR Heterodimer atRA_nuc->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulation Experimental Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum, Tissue) Sample_Prep Sample Preparation Sample_Collection->Sample_Prep Extraction Extraction (LLE or SPE) Sample_Prep->Extraction Protein Precipitation, Homogenization Chromatography Chromatographic Separation (HPLC / UHPLC) Extraction->Chromatography Reconstitution Detection Detection (UV or MS/MS) Chromatography->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Application Notes and Protocols for 4-Oxoretinoic acid-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Oxoretinoic acid-d3 as an internal standard in pharmacokinetic (PK) studies of 4-Oxoretinoic acid and its parent compounds, such as all-trans-retinoic acid (ATRA). The protocols outlined below are synthesized from established methodologies in the field and are intended to guide the design and execution of bioanalytical assays for quantitative analysis.

Introduction

4-Oxoretinoic acid is a significant metabolite of retinoic acid, and understanding its pharmacokinetic profile is crucial for evaluating the efficacy and safety of retinoid-based therapies. This compound, a stable isotope-labeled derivative, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its near-identical chemical and physical properties to the unlabeled analyte ensure accurate quantification by compensating for variability during sample preparation and analysis.

Application: Quantitative Bioanalysis for Pharmacokinetic Studies

This compound is primarily utilized as an internal standard for the accurate quantification of 4-Oxoretinoic acid in various biological matrices, including plasma and serum. This is essential for determining key pharmacokinetic parameters such as:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach maximum plasma concentration

  • AUC: Area under the plasma concentration-time curve

  • t1/2: Elimination half-life

  • CL: Clearance

  • Vd: Volume of distribution

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters for 4-Oxoretinoic acid from various studies. The use of a deuterated internal standard like this compound is critical for the accuracy of such data.

Table 1: Pharmacokinetic Parameters of 4-Oxo-Retinoic Acid Isomers in Cynomolgus Monkeys following a Single Intravenous Dose of 0.25 mg/kg [1]

CompoundElimination Half-life (t1/2, min)Total Body Clearance (ml/min/kg)Volume of Distribution at Steady State (Vss, ml/kg)
all-trans-4-oxo RA11 ± 2130 ± 301800 ± 500
13-cis-4-oxo RA8370.8900

Data are presented as harmonic mean ± pseudo standard deviation for n=3, except for 13-cis-4-oxo RA where n=1.

Table 2: Peak Plasma Concentrations of Retinoic Acid Metabolites in Male and Female Sprague-Dawley Rats after 7 Days of Oral Gavage [2]

Compound AdministeredDose (mg/kg)AnalytePeak Serum Level (ng/mL)Time to Peak (hr)
13-cis-retinoic acid7.513-cis-4-oxo-retinoic acidNot ReportedNot Reported
13-cis-retinoic acid1513-cis-4-oxo-retinoic acidNot ReportedNot Reported
all-trans-retinoic acid10all-trans-retinoic acid183 to 2671.5
all-trans-retinoic acid15all-trans-retinoic acidNot ReportedNot Reported

Table 3: Plasma Concentrations of Retinoic Acid and its Metabolites in Healthy Men after Single Oral Doses of 9-cis-Retinoic Acid [3]

Dose of 9-cis-Retinoic Acid4-Oxo-9-cis-retinoic acid Peak Plasma Levels (% of 9-cis-retinoic acid)
5 mg - 150 mg41% to 83%

Experimental Protocols

Protocol 1: Quantitative Analysis of 4-Oxoretinoic Acid in Human Plasma using LC-MS/MS

This protocol provides a general framework for the quantitative analysis of 4-Oxoretinoic acid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • 4-Oxoretinoic acid analytical standard

  • This compound (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of 4-Oxoretinoic acid and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions of the 4-Oxoretinoic acid stock solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound in methanol at an appropriate concentration.

3. Sample Preparation (Protein Precipitation): [4]

  • To 100 µL of plasma sample (calibrant, QC, or unknown), add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: Develop a suitable gradient to separate the analyte from endogenous interferences.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for 4-Oxoretinoic acid and this compound should be used. For example, a transition for 4-oxo-atRA-d3 has been reported as m/z 300.0 > 226.0[5].

5. Data Analysis:

  • Quantify 4-Oxoretinoic acid by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of 4-Oxoretinoic acid in the unknown samples by interpolation from the calibration curve.

Protocol 2: Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample[6][7].

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels[8].

  • Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte[6].

  • Recovery: The efficiency of the extraction procedure[6].

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte[7].

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Visualizations

Signaling Pathway

Retinol (B82714) Retinol (Vitamin A) Retinal Retinal Retinol->Retinal ATRA all-trans-Retinoic Acid (ATRA) Retinal->ATRA four_OH_RA 4-hydroxy-Retinoic Acid ATRA->four_OH_RA four_Oxo_RA 4-oxo-Retinoic Acid four_OH_RA->four_Oxo_RA Excretion Further Metabolism and Excretion four_Oxo_RA->Excretion

Caption: Metabolic pathway of Retinol to 4-oxo-Retinoic Acid.[9][10][11]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrant, QC, or Unknown) Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Generation Ratio->Calibrate Quantify Quantification of Unknowns Calibrate->Quantify

Caption: Workflow for quantitative analysis using this compound.

References

Application Notes and Protocols: Use of 4-Oxoretinoic acid-d3 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoretinoic acid is a significant oxidative metabolite of all-trans-retinoic acid (ATRA), playing a crucial role in regulating retinoid signaling pathways.[1][2][3] Initially considered an inactive catabolite, recent studies have demonstrated its biological activity, including the regulation of gene expression.[2] Understanding the metabolic flux—the rate of conversion of ATRA to 4-oxoretinoic acid—is essential for elucidating the dynamics of retinoid homeostasis and the mechanism of action of retinoid-based therapeutics. 4-Oxoretinoic acid-d3, a stable isotope-labeled form of 4-oxoretinoic acid, serves as an indispensable tool in these investigations, primarily as an internal standard for accurate quantification in mass spectrometry-based metabolic flux analysis.[4][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis to study retinoid metabolism.

Application Notes

Principle of the Method

Metabolic flux analysis (MFA) in this context involves the introduction of a stable isotope-labeled precursor, such as deuterated all-trans-retinoic acid (ATRA-d5), into a biological system (e.g., cell culture). The labeled precursor is metabolized by the cells, and the deuterium (B1214612) atoms are incorporated into downstream metabolites, including 4-oxoretinoic acid. By measuring the rate of formation of labeled 4-oxoretinoic acid over time, the metabolic flux through this pathway can be quantified.

This compound is added to the samples at a known concentration during the extraction process. Because it is chemically identical to the analyte of interest but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability in sample preparation and instrument response, enabling highly accurate and precise quantification of both the endogenously produced (unlabeled) and the newly synthesized (labeled) 4-oxoretinoic acid.

Applications

  • Pharmacokinetic Studies: Elucidating the rate of metabolism of retinoid-based drugs and their conversion to 4-oxo metabolites.

  • Drug Discovery and Development: Screening for compounds that modulate the activity of enzymes involved in retinoic acid metabolism, such as cytochrome P450 enzymes (CYP26A1, CYP26B1).[7][8]

  • Disease Research: Investigating alterations in retinoid metabolic pathways in various diseases, including cancer and dermatological disorders.

  • Toxicology Studies: Assessing the impact of xenobiotics on retinoid homeostasis.

Experimental Protocols

I. Cell Culture and Isotope Labeling

  • Cell Seeding: Plate cells (e.g., human keratinocytes, liver cells) in appropriate culture vessels and grow to the desired confluency.

  • Preparation of Labeling Medium: Prepare a culture medium containing the stable isotope-labeled precursor, for example, all-trans-retinoic acid-d5 (ATRA-d5), at a final concentration of 1 µM.

  • Labeling: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the labeling medium.

  • Time-Course Experiment: Incubate the cells for different durations (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent formation of labeled 4-oxoretinoic acid.

II. Metabolite Extraction

  • Quenching Metabolism: At each time point, rapidly wash the cells with ice-cold PBS to quench metabolic activity.

  • Cell Lysis and Extraction:

    • Add 1 mL of ice-cold 80% methanol (B129727) to each well/dish.

    • Spike the samples with a known concentration of this compound (e.g., 50 ng/mL) to serve as an internal standard.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the extracted metabolites to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).

III. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating retinoids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for labeled and unlabeled 4-oxoretinoic acid, as well as the this compound internal standard.

Data Presentation

Table 1: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-Oxoretinoic acid (Unlabeled)315.2207.1
4-Oxoretinoic acid (from ATRA-d5)320.2212.1
This compound (Internal Standard)318.2210.1

Table 2: Hypothetical Time-Course of Labeled 4-Oxoretinoic Acid Formation

Time (hours)Concentration of Labeled 4-Oxoretinoic Acid (ng/mL)
00.0
25.2
412.8
828.5
1245.1
2478.3

Visualizations

Retinoid_Metabolism cluster_0 Retinoic Acid Metabolism ATRA All-trans-Retinoic Acid (ATRA) 4_OH_RA 4-Hydroxy-Retinoic Acid ATRA->4_OH_RA CYP26A1/B1 4_Oxo_RA 4-Oxoretinoic Acid 4_OH_RA->4_Oxo_RA Dehydrogenase

Caption: Metabolic pathway of all-trans-retinoic acid to 4-oxoretinoic acid.

MFA_Workflow cluster_workflow Metabolic Flux Analysis Workflow A Cell Culture with ATRA-d5 Labeling B Metabolite Extraction (Spike with this compound) A->B C LC-MS/MS Analysis B->C D Data Analysis (Quantification of Labeled and Unlabeled Analytes) C->D E Metabolic Flux Calculation D->E

Caption: Experimental workflow for metabolic flux analysis using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Oxoretinoic acid-d3 Internal Standard Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4-Oxoretinoic acid-d3 as an internal standard, ensuring its stability and consistent response is paramount for accurate quantification of the target analyte. This guide provides a comprehensive resource for troubleshooting variability issues, offering detailed experimental protocols and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of 4-Oxoretinoic acid, a metabolite of retinoic acid.[1] It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for the determination of 4-Oxoretinoic acid in biological matrices.[2] Its chemical and physical properties are nearly identical to the endogenous analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variability.

Q2: What are the primary causes of variability when using this compound as an internal standard?

The main sources of variability include:

  • Degradation of the internal standard: 4-Oxoretinoic acid is sensitive to light, temperature, and certain chemical conditions, which can lead to its degradation.[3]

  • Isotopic exchange: The deuterium (B1214612) atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or matrix, altering its mass-to-charge ratio.

  • Matrix effects: Components in the biological sample can suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to inconsistent signal intensity.[3]

  • Inconsistent sample preparation: Variations in extraction efficiency or sample handling can lead to differing amounts of the internal standard in the final sample extract.

  • Suboptimal LC-MS/MS conditions: Poor chromatographic separation or inappropriate mass spectrometer settings can contribute to signal variability.

Q3: How should this compound be properly handled and stored to minimize degradation?

Due to the inherent instability of retinoids, strict handling and storage procedures are crucial:

  • Light Protection: All procedures involving this compound, from stock solution preparation to sample analysis, should be performed under yellow or red light to prevent photo-isomerization and degradation.[3][4]

  • Temperature Control: Stock solutions and samples containing this compound should be stored at -80°C for long-term stability.[3] For short-term storage, samples in an autosampler should be kept at 4°C.[5]

  • Solvent Selection: Stock solutions are best prepared in organic solvents like ethanol (B145695) or DMSO.[3] Aqueous solutions should be avoided for long-term storage as retinoids are unstable in such matrices.[6]

  • Inert Atmosphere: For powdered forms and stock solutions, storage under an inert gas like argon or nitrogen is recommended to prevent oxidation.[3]

Troubleshooting Guides

Issue 1: Decreasing or Noisy Internal Standard Signal Throughout an Analytical Run

This is a common issue that can often be traced back to the stability of the internal standard in the analytical solutions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a decreasing or noisy internal standard signal.

Experimental Protocol: Internal Standard Stability in Mobile Phase

  • Preparation: Prepare a solution of this compound in the mobile phase at the same concentration used in your analytical run.

  • Incubation: Aliquot the solution into several amber vials and keep them at room temperature.

  • Analysis: Inject the aliquots onto the LC-MS/MS system at different time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Evaluation: Plot the peak area of the internal standard against time. A significant decrease in peak area indicates instability in the mobile phase.

Issue 2: Inconsistent Internal Standard Peak Area Between Samples

This variability can point to issues with sample preparation, matrix effects, or the purity of the internal standard.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent internal standard peak area.

Experimental Protocol: Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and spike this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the extraction process.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area of Set B / Peak area of Set A) * 100

    • RE (%) = (Peak area of Set C / Peak area of Set B) * 100

  • Evaluation: A significant deviation of ME from 100% indicates ion suppression or enhancement. Low RE suggests inefficient extraction.

ParameterCalculationInterpretation
Matrix Effect (ME) (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100<100%: Ion Suppression>100%: Ion Enhancement
Recovery (RE) (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) x 100Indicates the efficiency of the extraction process.
Issue 3: Presence of Unlabeled Analyte Signal in Internal Standard

A signal at the mass transition of the non-deuterated 4-Oxoretinoic acid when analyzing the d3 internal standard can arise from either impurities in the standard or in-source fragmentation.

Troubleshooting Workflow:

G Retinol (B82714) Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH Retinoic_Acid all-trans-Retinoic Acid Retinaldehyde->Retinoic_Acid RALDH 4_OH_RA 4-hydroxy-Retinoic Acid Retinoic_Acid->4_OH_RA CYP26A1 4_Oxo_RA 4-Oxoretinoic Acid 4_OH_RA->4_Oxo_RA Dehydrogenase Polar_Metabolites Polar Metabolites (Elimination) 4_Oxo_RA->Polar_Metabolites

References

Technical Support Center: Optimizing LC-MS/MS for 4-Oxoretinoic Acid-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of 4-Oxoretinoic acid-d3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the quantification of 4-Oxoretinoic acid?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[1]

Q2: What are the expected mass transitions (MRM) for this compound?

A2: The exact MRM transitions for this compound should be empirically determined on your specific mass spectrometer. However, based on similar deuterated retinoids, a good starting point for method development in negative ion mode would be to look for a precursor ion [M-H]⁻ of approximately m/z 316.4. A related compound, 13-cis-retinoic acid-d5, utilizes the transition m/z 304.4 → 260.2.[2] It is crucial to infuse a solution of your this compound standard to determine the optimal precursor and product ions.

Q3: Which ionization mode, ESI or APCI, is more suitable for this compound analysis?

A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for the analysis of retinoids.[3][4][5] The choice between them can depend on the specific LC conditions and the sensitivity required. ESI is often preferred for its soft ionization, while APCI can be beneficial for less polar compounds and may be less susceptible to matrix effects. Optimization of the ion source parameters is recommended for your specific instrument and method.

Q4: What are the common challenges encountered during the LC-MS/MS analysis of retinoids?

A4: Retinoids, including 4-Oxoretinoic acid, are susceptible to light-induced isomerization and degradation. Therefore, it is essential to protect samples from light by using amber vials and minimizing exposure. Other challenges include potential matrix effects from biological samples, which can be mitigated by effective sample preparation and the use of a deuterated internal standard. Chromatographic resolution of isomers can also be a challenge, requiring careful optimization of the LC method.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Low or no signal for this compound Improper MS/MS tuningInfuse a standard solution of this compound to optimize precursor and product ions, as well as collision energy and declustering potential.
Degradation of the analyteEnsure samples and standards are protected from light and stored at appropriate temperatures. Prepare fresh working solutions regularly.
Inefficient ionizationOptimize ion source parameters (e.g., spray voltage, gas flows, temperature) for your specific instrument and mobile phase composition.
Poor peak shape (tailing or fronting) Inappropriate mobile phase pHAdjust the pH of the mobile phase. For acidic compounds like 4-Oxoretinoic acid, a mobile phase with a low pH (e.g., containing 0.1% formic acid) often improves peak shape.
Column contaminationFlush the column with a strong solvent or replace it if necessary.
Mismatch between injection solvent and mobile phaseEnsure the injection solvent is of similar or weaker strength than the initial mobile phase.
High background noise or interferences Matrix effectsImprove the sample preparation procedure to remove more interfering substances. Consider using a more selective extraction technique.
Contaminated mobile phase or LC systemUse high-purity solvents and flush the LC system thoroughly.
Inconsistent retention time Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
Changes in mobile phase compositionPrepare fresh mobile phase and ensure proper mixing.
Column degradationReplace the analytical column.

Quantitative Data Summary

Table 1: Exemplary MRM Transitions for Retinoids (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
9-cis-Retinoic acid299.4255.2[2]
4-oxo-9-cis-Retinoic acid313.4269.3[2]
Isotretinoin-d5 (surrogate for this compound)304.4260.2[2]

Note: These values should be used as a starting point and must be optimized on the user's instrument.

Table 2: Typical LC-MS/MS Instrument Parameters

ParameterTypical Setting
Ionization Mode Negative Electrospray Ionization (ESI) or APCI
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Collision Gas Argon

Note: Optimal parameters are instrument-dependent.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum using Protein Precipitation
  • To 100 µL of plasma or serum in a clean microcentrifuge tube, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography Method
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used for retinoid analysis.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile

  • Flow Rate: 0.3 - 0.5 mL/min

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte. An example gradient is as follows:

    • 0-1 min: 50% B

    • 1-8 min: 50-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 50% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma/Serum Sample add_is Add this compound IS plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: LC-MS/MS experimental workflow for this compound.

troubleshooting_logic start No or Low Signal check_tuning Check MS/MS Tuning start->check_tuning check_sample Check Sample Integrity start->check_sample check_ionization Check Ion Source start->check_ionization optimize_ms Optimize MRM & CE check_tuning->optimize_ms protect_from_light Protect from Light check_sample->protect_from_light optimize_source Optimize Source Parameters check_ionization->optimize_source

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Optimizing HPLC Peak Shape for Retinoid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of retinoid isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape in their chromatographic separations. Retinoids are susceptible to isomerization and degradation, making achieving optimal peak shape challenging. This guide provides detailed troubleshooting in a question-and-answer format, experimental protocols, and quantitative data to address common issues.

FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and systematic solutions.

Peak Tailing

Q1: My retinoid peaks are tailing. What are the common causes and how can I fix this?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in retinoid analysis. It can lead to poor resolution and inaccurate quantification. The primary causes include secondary interactions with the stationary phase, column contamination, and issues with the mobile phase.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks check_all_peaks->all_peaks Yes check_all_peaks->specific_peaks No check_column_void Suspect Column Void or Contamination solution_column Action: - Reverse flush column (if permissible). - Use a guard column. - Replace column if old or damaged. check_column_void->solution_column check_secondary_interactions Suspect Secondary Interactions (e.g., with silanols) solution_mobile_phase Action: - Use a buffered mobile phase (e.g., with acetic or formic acid). - Use an end-capped column. - Add a competing base in small amounts. check_secondary_interactions->solution_mobile_phase check_sample_overload Suspect Sample Overload check_secondary_interactions->check_sample_overload solution_sample Action: - Reduce sample concentration. - Decrease injection volume. check_sample_overload->solution_sample

Caption: Troubleshooting logic for HPLC peak tailing.

Detailed Solutions for Peak Tailing:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with retinoids, causing tailing.[1]

    • Solution: Use a mobile phase with a small amount of an acidic modifier, like acetic or formic acid, to suppress the ionization of silanol groups.[2] Using an end-capped column can also minimize these interactions. For basic compounds, adding a competing base to the mobile phase can be effective.[3]

  • Column Contamination or Voids: Accumulation of strongly retained sample components on the column inlet frit or the formation of a void in the packing material can distort peak shape.[1]

    • Solution: If permitted by the manufacturer, reverse-flushing the column can help remove contaminants.[1] Employing a guard column is a good preventative measure to protect the analytical column.[4] If the column is old or has been subjected to harsh conditions, it may need to be replaced.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.

    • Solution: Try diluting the sample or reducing the injection volume.

Peak Fronting

Q2: I am observing peak fronting for my retinoid isomers. What could be the cause and solution?

Peak fronting, where the first half of the peak is broader than the latter half, is often caused by column overload, improper sample solvent, or column degradation.[5]

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is the sample concentration high? start->check_overload check_overload->overload_yes Yes check_overload->overload_no No solution_overload Action: - Reduce sample concentration. - Decrease injection volume. check_solvent Is the sample solvent stronger than the mobile phase? check_solvent->solvent_yes Yes check_solvent->solvent_no No solution_solvent Action: - Dissolve the sample in the initial mobile phase. - If solubility is an issue, use the weakest possible solvent. check_column Suspect Column Collapse or Poor Packing solution_column Action: - Replace the column. check_column->solution_column

Caption: Troubleshooting logic for HPLC peak fronting.

Detailed Solutions for Peak Fronting:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread and front.[1][4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If the retinoid is not soluble in the mobile phase, use the weakest possible solvent that ensures solubility.

  • Column Collapse: A physical collapse of the column packing material at the inlet can cause peak fronting. This is less common with modern, stable columns.

    • Solution: This issue is generally irreversible, and the column will need to be replaced.

Split Peaks

Q3: My retinoid peak is split into two or has a shoulder. What is happening?

Split peaks can be caused by a problem at the column inlet, a mismatch between the sample solvent and the mobile phase, or co-elution of closely related isomers.[1]

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_all_peaks Are all peaks split? start->check_all_peaks check_all_peaks->all_peaks_yes Yes check_all_peaks->all_peaks_no No check_column_inlet Suspect Column Inlet Problem (Blocked Frit/Void) solution_column_inlet Action: - Replace the column inlet frit. - Use a guard column. - Replace the column. check_column_inlet->solution_column_inlet check_coelution Suspect Co-elution of Isomers or Degradants solution_coelution Action: - Optimize mobile phase composition (e.g., solvent ratio, additives). - Adjust gradient slope. - Change column chemistry. check_coelution->solution_coelution check_solvent_mismatch Suspect Sample Solvent Mismatch check_coelution->check_solvent_mismatch solution_solvent Action: - Inject sample in initial mobile phase. check_solvent_mismatch->solution_solvent

Caption: Troubleshooting logic for HPLC split peaks.

Detailed Solutions for Split Peaks:

  • Column Inlet Problem: A partially blocked inlet frit or a void in the packing material at the head of the column can cause the sample flow path to be disrupted, leading to split peaks.[1]

    • Solution: Replacing the column inlet frit may resolve the issue. Using a guard column can prevent the analytical column's frit from getting clogged.[4] In severe cases, the column may need to be replaced.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[1]

    • Solution: Dissolve the sample in the initial mobile phase whenever feasible.[1]

  • Co-elution: The split peak may actually be two closely eluting compounds, such as different retinoid isomers or a degradation product.[1]

    • Solution: Adjust the mobile phase composition or the gradient to improve the resolution between the two compounds.[1]

Broad Peaks

Q4: My retinoid isomer peaks are broader than expected. How can I improve their sharpness?

Broad peaks can be a sign of several issues, including extra-column volume, column degradation, or suboptimal mobile phase conditions.

Troubleshooting Workflow for Broad Peaks

G start Broad Peaks Observed check_early_peaks Are early eluting peaks more affected? start->check_early_peaks check_early_peaks->early_peaks_yes Yes check_early_peaks->early_peaks_no No check_extra_column_volume Suspect High Extra-Column Volume solution_extra_column_volume Action: - Use shorter, narrower ID tubing between injector, column, and detector. - Ensure fittings are properly connected. check_extra_column_volume->solution_extra_column_volume check_column_efficiency Suspect Loss of Column Efficiency solution_column_efficiency Action: - Clean the column according to manufacturer's instructions. - Replace the column if efficiency cannot be restored. check_column_efficiency->solution_column_efficiency check_mobile_phase Suspect Suboptimal Mobile Phase check_column_efficiency->check_mobile_phase solution_mobile_phase Action: - Optimize mobile phase strength and composition. - Ensure proper degassing. check_mobile_phase->solution_mobile_phase

Caption: Troubleshooting logic for broad HPLC peaks.

Detailed Solutions for Broad Peaks:

  • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening, especially for early eluting peaks.[1]

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum. Ensure all fittings are properly made to avoid dead volume.

  • Loss of Column Efficiency: Over time, HPLC columns can lose their efficiency, resulting in broader peaks.

    • Solution: A column wash with a strong solvent may restore performance. If not, the column likely needs to be replaced.

  • Suboptimal Mobile Phase: An inappropriate mobile phase composition can lead to poor peak shape.

    • Solution: Optimize the mobile phase strength to achieve a retention factor (k') between 2 and 10 for better peak shape. Ensure the mobile phase is thoroughly degassed to prevent bubble formation.

Experimental Protocols & Data

Normal-Phase HPLC for Retinoid Isomer Separation

Normal-phase HPLC is often preferred for the separation of geometric isomers of retinoids due to its excellent resolving power for these structurally similar compounds.[6][7]

Sample Preparation (General Protocol for Biological Matrices): [6]

  • Extraction: Perform all steps under yellow or dim light to prevent isomerization.[6]

    • For tissues, homogenize in a suitable buffer.

    • Add an internal standard.

    • Extract the retinoids into an organic solvent such as hexane (B92381) or a mixture of hexane and isopropanol.

    • Vortex vigorously and centrifuge to separate the phases.

  • Drying and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the HPLC mobile phase.

Chromatographic Conditions:

ParameterCondition 1[8]Condition 2[2]
Column Silica gel column (250 x 4.6 mm, 5 µm)Zorbax SIL (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:2-propanol:acetic acid (1000:4.3:0.675)0.4% 2-propanol in hexane
Flow Rate 1.0 mL/min2.0 mL/min
Detection UV at 350 nmUV at 325 nm (for retinol (B82714) isomers) and 340 nm (for retinoic acid isomers)
Temperature AmbientNot specified

Retention Times of Retinoid Isomers (Normal-Phase HPLC):

CompoundRetention Time (min) - Condition 1[8]Retention Time (min) - Condition 2[2]
all-trans-Retinal9.54-
13-cis-Retinoic Acid10.5510.9
all-trans-Retinoic Acid11.6513.1
9-cis-Retinoic Acid-12.1
13-cis-Retinol-20.9
9-cis-Retinol-27.0
all-trans-Retinol-28.9
Reverse-Phase HPLC for Retinoid Isomer Separation

Reverse-phase HPLC is also widely used for retinoid analysis and offers excellent retention time stability.[2]

Sample Preparation:

A two-step acid-base extraction method can be used to recover multiple retinoids from biological samples.[2] For detailed protocols on preparing standards and extracting from serum and tissues, refer to the work by Kim and Quadro.[6]

Chromatographic Conditions:

ParameterCondition 1 (Retinol/Retinyl Esters)[2]Condition 2 (Retinoic Acid Isomers)[9]
Column Zorbax SB-C18 (100 x 4.6 mm, 3.5 µm)C18 reversed-phase column (150 x 4.6 mm, 5 µm)
Mobile Phase Gradient: 89% acetonitrile/11% water/0.1% formic acid to 100% acetonitrile, then to 95% acetonitrile/5% 1,2-dichloroethaneIsocratic: 85% methanol (B129727) / 15% 0.01 M sodium acetate (B1210297) buffer, pH 5.2
Flow Rate 1.0 mL/min1.5 mL/min
Detection UV at 325 nmUV at 343 nm
Temperature Not specifiedAmbient

Retention Times of Retinoid Isomers (Reverse-Phase HPLC):

CompoundRetention Time (min) - Condition 1[2]Retention Time (min) - Condition 2[9]
all-trans-Retinol4.811.0
Retinyl Acetate (IS)8.925.5
Retinyl Esters16.5-
13-cis-Retinoic Acid-4.5
all-trans-Retinoic Acid-5.7
all-trans-Retinal-12.5

Concluding Remarks

Achieving optimal peak shape in the HPLC separation of retinoid isomers requires careful attention to sample preparation, column health, and chromatographic conditions. By systematically troubleshooting common issues such as peak tailing, fronting, splitting, and broadening, researchers can significantly improve the quality and reliability of their results. The provided protocols and data serve as a starting point for method development and optimization. Remember that due to the labile nature of retinoids, minimizing exposure to light and oxygen throughout the analytical process is crucial.

References

Technical Support Center: Analysis of 4-Oxoretinoic Acid in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 4-oxoretinoic acid in serum samples. Our goal is to help you minimize matrix effects and ensure accurate, reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing significant ion suppression for 4-oxoretinoic acid in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common matrix effect in serum analysis, primarily caused by co-eluting endogenous components like phospholipids (B1166683). Here’s a systematic approach to troubleshoot and resolve this issue:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.

    • Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances. If you are using PPT, consider optimizing the solvent and its ratio. Acetonitrile (B52724) is commonly used for retinoid extraction.[1][2][3][4]

    • Liquid-Liquid Extraction (LLE): LLE offers a more thorough clean-up than PPT. A two-step extraction with hexane (B92381) after protein precipitation with acetonitrile can effectively remove many interfering compounds.[5][6]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. An on-line SPE method can automate the process and provide excellent removal of interfering substances.[7][8]

  • Incorporate an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS), such as a deuterated form of 4-oxoretinoic acid, is crucial.[5] SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate compensation during data analysis. If a SIL-IS for 4-oxoretinoic acid is unavailable, a structurally similar compound like acitretin (B1665447) can be considered.[9]

  • Chromatographic Separation: Ensure your HPLC/UHPLC method provides adequate separation between 4-oxoretinoic acid and the region where phospholipids typically elute. Modifying the gradient or using a different column chemistry can improve resolution.

  • Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression. If you suspect phospholipid interference, you can incorporate a specific phospholipid removal step in your sample preparation or use a column designed to retain phospholipids.

Question 2: My recovery of 4-oxoretinoic acid is low and inconsistent. What steps can I take to improve it?

Answer:

Low and variable recovery can be attributed to several factors in your experimental workflow. Here are some key areas to investigate:

  • Extraction Efficiency:

    • Protein Precipitation: Ensure complete protein precipitation by using a sufficient volume of cold organic solvent (e.g., acetonitrile or isopropanol) and allowing adequate time for precipitation at a low temperature.[1][2][3][4][10]

    • Liquid-Liquid Extraction: Optimize the extraction solvent and pH. For acidic compounds like 4-oxoretinoic acid, acidifying the sample before extraction with a non-polar solvent like hexane can improve recovery.[5] Perform multiple extractions to ensure complete transfer of the analyte to the organic phase.

    • Solid-Phase Extraction: Check the conditioning, loading, washing, and elution steps of your SPE protocol. Ensure the chosen sorbent is appropriate for retaining and eluting 4-oxoretinoic acid.

  • Analyte Stability: Retinoids, including 4-oxoretinoic acid, are sensitive to light and oxidation.[11][12]

    • Work under yellow or red light: Protect your samples from light throughout the entire process, from collection to analysis.[12][13]

    • Use antioxidants: Consider adding an antioxidant like BHT (butylated hydroxytoluene) to your extraction solvent to prevent oxidative degradation.

    • Maintain low temperatures: Keep samples on ice or at 4°C during preparation.

  • Adsorption to Labware: 4-Oxoretinoic acid can adsorb to glass and plastic surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue.

Question 3: I am seeing interfering peaks that co-elute with my 4-oxoretinoic acid peak. How can I resolve this?

Answer:

Co-eluting interferences can lead to inaccurate quantification. Here’s how to address this:

  • Improve Chromatographic Resolution:

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between your analyte and the interfering peak.

    • Column Selection: Try a different column with a different stationary phase chemistry (e.g., a different C18 phase or a phenyl-hexyl column) that may offer different selectivity.

    • Mobile Phase Modifiers: Adding a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and resolution for acidic compounds.[6]

  • Enhance Sample Clean-up: As mentioned previously, more rigorous sample preparation methods like LLE or SPE will remove more potential interferences than simple protein precipitation.[6][7][8]

  • Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between your analyte and interfering compounds with the same nominal mass based on their exact mass.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for minimizing matrix effects for 4-oxoretinoic acid in serum?

There is no single "best" method, as the optimal choice depends on the required sensitivity, throughput, and available equipment. However, a general comparison is provided below:

MethodProsCons
Protein Precipitation (PPT) Simple, fast, high-throughput.[6]Least effective at removing interferences, may lead to significant matrix effects.
Liquid-Liquid Extraction (LLE) More effective clean-up than PPT, can remove a significant portion of phospholipids.[6]More labor-intensive, may have lower recovery if not optimized.
Solid-Phase Extraction (SPE) Excellent clean-up and concentration of the analyte, significantly reduces matrix effects.[7][8]More complex method development, can be lower throughput if performed manually.

For highly sensitive and accurate quantification, Solid-Phase Extraction (SPE) is generally recommended.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) so important for this analysis?

A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample preparation, chromatography, and ionization. By adding a known amount of the SIL-IS to your samples at the beginning of the workflow, you can accurately correct for any analyte loss during extraction and for variations in instrument response caused by matrix effects.[5]

Q3: How can I prevent the degradation of 4-oxoretinoic acid during sample handling and storage?

4-Oxoretinoic acid is susceptible to degradation. To ensure its stability:

  • Light Protection: Always handle samples and standards under yellow or red light.[12][13] Use amber vials or wrap tubes in aluminum foil.

  • Low Temperature: Store serum samples at -80°C for long-term storage and keep them on ice during processing.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot samples to avoid multiple freeze-thaw cycles, which can lead to degradation.

  • Antioxidants: The use of antioxidants in solvents can help prevent oxidation.

Experimental Protocols

Below are detailed methodologies for the key sample preparation techniques.

Protocol 1: Protein Precipitation (PPT)

This protocol is a simple and rapid method for sample preparation.

  • Sample Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of serum.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., deuterated 4-oxoretinoic acid in methanol).

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[6]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to PPT.

  • Sample Aliquoting and IS Spiking: To a glass tube, add 200 µL of serum and 20 µL of the internal standard mixture.[6]

  • Protein Precipitation: Add 200 µL of acetonitrile and vortex for 1 minute.[6]

  • Extraction: Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge for 10 minutes at 13,000 rpm.[6]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.[6]

  • Evaporation: Dry the extract under a stream of nitrogen at room temperature.[6]

  • Reconstitution: Reconstitute the residue in 200 µL of a 1:3 water and methanol (B129727) mixture.[6]

  • Analysis: Transfer the supernatant to an MS vial for injection.[6]

Protocol 3: On-line Solid-Phase Extraction (SPE)

This automated method offers excellent clean-up and pre-concentration.

  • Sample Dilution: Dilute 500 µL of serum with 750 µL of a solution containing 20% acetonitrile and the internal standard.[7]

  • Injection: Inject approximately 1000 µL of the diluted sample onto the SPE pre-column (e.g., Bondapak C18).[7]

  • Washing: Wash the pre-column with a solution like 0.05% trifluoroacetic acid (TFA) in acetonitrile/water to remove proteins and polar interferences.[7]

  • Elution and Transfer: Backflush the retained components from the pre-column onto the analytical column using the mobile phase.[7]

  • Chromatographic Separation and Detection: Perform the separation on the analytical column and detect using the mass spectrometer.[7]

Data Summary

The following table summarizes typical performance characteristics for different analytical approaches from the literature.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 79-86% (for a similar retinoid)[7]Generally good, but method-dependent>85%
Lower Limit of Quantification (LLOQ) 1 ng/mL (for a similar retinoid)[14]0.05 nM (for RA isomers)[5]1-7 ng/mL[7]
Precision (%CV) <10%[14]<15%[5]1.3-4.5%[7]

Note: The values presented are indicative and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflows

PPT_Workflow cluster_0 Protein Precipitation Workflow start Serum Sample + IS ppt Add Acetonitrile start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Protein Precipitation (PPT).

LLE_Workflow cluster_1 Liquid-Liquid Extraction Workflow start Serum Sample + IS ppt Protein Precipitation (Acetonitrile) start->ppt extract Add Extraction Solvent (e.g., MTBE) ppt->extract vortex Vortex & Centrifuge extract->vortex transfer Transfer Organic Layer vortex->transfer dry Evaporate to Dryness transfer->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_2 Solid-Phase Extraction Workflow start Diluted Serum + IS load Load onto SPE Cartridge start->load wash Wash (Remove Interferences) load->wash elute Elute Analyte wash->elute collect Collect Eluate elute->collect dry Evaporate (if needed) collect->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Stability of 4-Oxoretinoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Oxoretinoic acid-d3 in various solvents. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing solid this compound?

A1: Solid this compound is sensitive to light, air, and heat. To ensure its stability, it should be stored at -20°C or -80°C in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in high-purity, anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).[2][3] It is crucial to use solvents that have been purged with an inert gas to remove dissolved oxygen. Store stock solutions in small aliquots in tightly sealed, amber-colored vials at -80°C to minimize freeze-thaw cycles and light exposure. A stock solution of all-trans-retinoic acid in DMSO stored at -20°C was found to be stable for about a month.[4]

Q3: Can I store solutions of this compound in aqueous buffers?

A3: It is not recommended to store this compound in aqueous solutions for more than one day, as retinoids are sparingly soluble and degrade rapidly in aqueous environments.[2] If aqueous buffers are necessary for your experiment, prepare the dilution immediately before use from a fresh organic stock solution.

Q4: What are the main factors that cause degradation of this compound?

A4: The primary factors contributing to the degradation of this compound are:

  • Light: Exposure to UV and visible light can lead to rapid isomerization and degradation.

  • Oxygen: Atmospheric oxygen can cause oxidation of the retinoid structure.

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • pH: Acidic or alkaline conditions can affect the stability of the molecule.

Q5: How can I visually identify potential degradation of my this compound solution?

A5: A change in the color of the solution, often to a more yellow or brownish hue, can indicate degradation. However, the absence of a color change does not guarantee stability. The most reliable method to assess stability is through analytical techniques like HPLC-UV or LC-MS.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Step
Degradation of this compound stock solution. Prepare a fresh stock solution from solid compound. Always store stock solutions in small, single-use aliquots at -80°C and protect from light.
Contamination of solvent with water or impurities. Use high-purity, anhydrous solvents. Consider using solvents from a freshly opened bottle.
Repeated freeze-thaw cycles of the stock solution. Aliquot stock solutions into volumes suitable for single experiments to avoid repeated temperature fluctuations.
Exposure to light during handling. Perform all manipulations of the compound and its solutions under subdued light or in a dark room. Use amber-colored vials and wrap containers in aluminum foil.
Issue 2: Low Response or No Peak in Analytical Instrumentation (HPLC, LC-MS)
Possible Cause Troubleshooting Step
Complete degradation of the analyte. Verify the age and storage conditions of the stock solution. Prepare a fresh solution and re-analyze.
Precipitation of the compound in the analytical mobile phase. Ensure the mobile phase is compatible with the solvent used for the sample. 4-Oxoretinoic acid may precipitate in highly aqueous mobile phases.
Adsorption to container surfaces. Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes, especially for very dilute solutions.

Data Presentation: Stability of Retinoids in Different Solvents

While specific quantitative stability data for this compound is limited, the following table summarizes the stability of all-trans-retinoic acid (ATRA), a closely related compound, in common laboratory solvents. The stability of this compound is expected to be similar.

SolventTemperatureLight ConditionsDurationStability (% Remaining)Reference
DMSO-20°CDark1 month~100% (solution remained stable)[4][5]
DMSO4°CDark2 weeksStable[6]
Ethanol-70°CDark2 weeksStable[1]
Cream Formulation25°CDark6 months20% - 100%[7][8]
Cream Formulation37°CLight and Air4 hours91.5%[9]

Note: The stability of retinoids is highly dependent on the specific formulation and storage conditions. The data above should be used as a general guideline.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent
  • Preparation of Stock Solution:

    • Under subdued light, accurately weigh a known amount of solid this compound.

    • Dissolve the solid in the desired high-purity, anhydrous solvent (e.g., DMSO, ethanol) to a known concentration (e.g., 1 mg/mL). Purge the solvent with an inert gas before use.

    • Dispense the stock solution into several small, amber-colored glass vials, flush with inert gas, and seal tightly.

  • Storage Conditions:

    • Store the vials under different conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Dilute an aliquot of the solution to a suitable concentration for analysis.

    • Analyze the sample using a validated stability-indicating HPLC-UV or LC-MS/MS method. The initial time point (t=0) serves as the 100% reference.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis prep_solid Weigh solid this compound prep_dissolve Dissolve in anhydrous solvent (e.g., DMSO, Ethanol) prep_solid->prep_dissolve prep_aliquot Aliquot into amber vials under inert gas prep_dissolve->prep_aliquot storage_conditions Store aliquots under different conditions (Temp, Light) prep_aliquot->storage_conditions storage_timepoint Sample at defined time points storage_conditions->storage_timepoint analysis_prepare Prepare sample for analysis (e.g., dilution) storage_timepoint->analysis_prepare analysis_hplc Analyze by HPLC-UV or LC-MS/MS analysis_prepare->analysis_hplc analysis_data Quantify remaining compound analysis_hplc->analysis_data end Results analysis_data->end Determine degradation rate

Caption: Experimental workflow for assessing the stability of this compound.

Caption: Simplified Retinoic Acid signaling pathway.

References

Preventing deuterium back-exchange of 4-Oxoretinoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 4-Oxoretinoic acid-d3 to prevent deuterium (B1214612) back-exchange and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern?

A1: Deuterium back-exchange is a chemical reaction where a deuterium atom on an isotopically labeled compound is replaced by a hydrogen atom from the surrounding environment, such as from a protic solvent.[1] This is a significant concern when using deuterated compounds as internal standards in quantitative analyses (e.g., LC-MS), as it alters the mass of the standard, leading to inaccurate measurements.[1]

Q2: How susceptible is this compound to deuterium back-exchange?

A2: The susceptibility of a deuterated compound to back-exchange depends on the position of the deuterium atoms. For commercially available this compound, the deuterium atoms are located on the C18 methyl group, designated as 4-Oxoretinoic-18,18,18-d3 acid. These deuterons are on a carbon that is not adjacent (alpha) to a carbonyl group. Therefore, they are not prone to the common mechanism of back-exchange for ketones, known as keto-enol tautomerism. This makes this compound a highly stable internal standard with a low risk of back-exchange under typical experimental conditions.

Q3: What is keto-enol tautomerism and why is it relevant?

A3: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a compound containing a carbonyl group) and an "enol" form (a compound containing a double bond and a hydroxyl group).[2][3] This process can be catalyzed by acids or bases and involves the removal and replacement of a hydrogen atom on the carbon adjacent to the carbonyl group (the alpha-carbon).[4][5][6] If deuterium atoms are on this alpha-carbon, they can be readily exchanged for hydrogen atoms from protic solvents. The deuteration of this compound on the C18 methyl group avoids this pathway of isotopic exchange.

Q4: What are the primary factors that can affect the stability of this compound?

A4: While the deuterium label itself is stable, the overall molecule's integrity can be affected by factors such as exposure to light, heat, and oxidizing agents. Retinoids, in general, are sensitive to these conditions. Therefore, proper handling and storage are crucial to prevent chemical degradation, which could be mistaken for isotopic instability.

Q5: How can I verify the isotopic purity of my this compound standard?

A5: The isotopic purity of this compound can be verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[7][8] HRMS can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio.[8]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Apparent loss of isotopic purity (increase in M+0 signal, decrease in M+3 signal in MS) Contamination with non-deuterated 4-Oxoretinoic acid.- Use fresh, high-purity aprotic solvents for all solutions.- Avoid cross-contamination by using dedicated glassware and syringes.
Degradation of the this compound molecule.- Store the solid compound and stock solutions at -20°C or lower, protected from light.[9]- Prepare fresh working solutions daily.[2]
In-source back-exchange during mass spectrometry analysis.- Optimize MS source conditions (e.g., temperature, voltages) to minimize in-source reactions.
Precipitation of the compound in aqueous solutions Low solubility of retinoids in water.- Use a co-solvent such as DMSO or ethanol (B145695) to prepare stock solutions before diluting into aqueous media.[10]- Ensure the final concentration in the aqueous medium does not exceed its solubility limit.
Inconsistent analytical results Improper storage and handling.- Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).[11]- Allow the vial to warm to room temperature before opening to prevent condensation.[2]- Use amber vials to protect from light.[9]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare solutions of this compound while minimizing the risk of degradation and contamination.

Materials:

  • This compound (solid)

  • Anhydrous, aprotic solvent (e.g., acetonitrile (B52724), DMSO) of the highest purity

  • Inert gas (e.g., argon or nitrogen)

  • Amber glass vials with PTFE-lined caps

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Work under subdued light and an inert atmosphere (e.g., in a glove box or under a gentle stream of nitrogen).

  • Accurately weigh the desired amount of the solid compound.

  • Dissolve the solid in the appropriate volume of anhydrous, aprotic solvent to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Store the stock solution in a tightly sealed amber vial at -20°C or below.

  • Prepare working solutions fresh daily by diluting the stock solution with the appropriate solvent.

Protocol 2: Verification of Isotopic Purity by LC-MS

Objective: To confirm the isotopic enrichment of this compound.

Materials:

  • This compound solution

  • LC-MS system with a high-resolution mass spectrometer

  • Appropriate HPLC column for retinoid analysis

  • Mobile phases (e.g., acetonitrile and water with a suitable modifier like formic acid)

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Set up the LC-MS method with an appropriate gradient to achieve good chromatographic separation.

  • Acquire mass spectra in full scan mode over a mass range that includes the molecular ions of both the deuterated (M+3) and non-deuterated (M+0) forms of 4-Oxoretinoic acid.

  • Extract the ion chromatograms for the exact masses of the [M+H]+ ions for both this compound and any potential non-deuterated 4-Oxoretinoic acid.

  • Calculate the isotopic purity by determining the ratio of the peak area of the deuterated species to the sum of the peak areas of the deuterated and non-deuterated species.

Visualizations

Caption: Structure of this compound with the stable deuterium label highlighted.

G Workflow for Handling this compound start Start equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh solid under inert atmosphere equilibrate->weigh dissolve Dissolve in anhydrous aprotic solvent weigh->dissolve store_stock Store stock solution at <= -20°C in dark dissolve->store_stock prepare_working Prepare fresh working solutions store_stock->prepare_working analyze Analyze sample prepare_working->analyze

Caption: Recommended workflow for handling this compound to maintain its integrity.

G Troubleshooting Apparent Isotopic Purity Loss start Apparent loss of isotopic purity observed check_contamination Check for contamination with non-deuterated standard start->check_contamination Is M+0 signal present? check_degradation Assess for compound degradation check_contamination->check_degradation No solution_contamination Use fresh solvents and dedicated glassware check_contamination->solution_contamination Yes check_ms Review MS source conditions check_degradation->check_ms No solution_degradation Store properly (cold, dark) and prepare fresh solutions check_degradation->solution_degradation Yes solution_ms Optimize source to minimize in-source reactions check_ms->solution_ms Yes

Caption: Decision tree for troubleshooting unexpected analytical results.

References

Long-term storage conditions for deuterated retinoid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and troubleshooting of deuterated retinoid standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for deuterated retinoid standards?

A1: For optimal stability, deuterated retinoid standards should be stored at low temperatures, protected from light, and in a suitable solvent under an inert atmosphere. Solid standards should be stored at -80°C in the dark under argon or nitrogen.[1] Solutions should be stored in amber glass vials at -20°C to -80°C.[2][3]

Q2: Which solvents are recommended for long-term storage of deuterated retinoid solutions?

A2: Ethanol and methanol (B129727) are recommended solvents for preparing stock solutions of retinoids for long-term storage.[4] It is advisable to avoid dimethyl sulfoxide (B87167) (DMSO) for long-term storage as it can cause degradation of retinoids. If DMSO is necessary for experimental purposes, fresh solutions should be prepared.

Q3: What is the expected shelf-life of deuterated retinoid standards?

A3: When stored under ideal conditions (frozen, in a suitable solvent, protected from light and air), retinoid standards can be stable for extended periods. For instance, retinol (B82714) has been shown to be stable for at least 15 years at -20°C.[2] However, the stability is dependent on the specific retinoid, the solvent, and handling procedures. Regular purity checks are recommended for standards stored for over a year.

Q4: How sensitive are deuterated retinoids to light exposure?

A4: Deuterated retinoids, like their non-deuterated counterparts, are highly sensitive to light, particularly UV radiation.[3][5] Exposure to light can lead to photodegradation and isomerization.[6] Therefore, all handling and storage should be performed under subdued light conditions, and solutions should be kept in amber or opaque containers.

Q5: Can I repeatedly freeze and thaw my deuterated retinoid standard solutions?

A5: Repeated freeze-thaw cycles should be minimized as they can potentially lead to degradation of the standard.[7] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.

Data Presentation: Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature (Solid) -80°CMinimizes chemical degradation and preserves long-term stability.[1]
Temperature (Solution) -20°C to -80°CSlows down degradation reactions in solution. Retinol is stable for at least 15 years at -20°C.[2]
Solvent Ethanol, MethanolThese solvents have shown good stability for retinoid solutions.[4]
Avoidable Solvents Dimethyl Sulfoxide (DMSO) for long-term storageCan cause degradation of retinoids over time.
Container Amber glass vialsProtects from light exposure which can cause photodegradation.[3][5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the retinoid standards.[1]
Handling Subdued light conditionsMinimizes light-induced degradation and isomerization.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of Signal/Peak Area in Chromatography Degradation of the standard due to improper storage (temperature, light, air exposure).Verify storage conditions. Prepare a fresh working solution from a new aliquot of the stock solution.
Repeated freeze-thaw cycles.Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Appearance of Unexpected Peaks in Chromatogram Isomerization or degradation of the retinoid standard.Analyze a fresh standard to confirm. Review handling procedures to minimize light and heat exposure.
Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
Inconsistent or Non-Reproducible Results Instability of the working solution.Prepare fresh working solutions more frequently.
Inaccurate initial concentration of the stock solution.Re-verify the concentration of the stock solution using UV-Vis spectrophotometry.
Isotopic Exchange (H/D Exchange) Deuterium (B1214612) atoms on the standard are exchanged with hydrogen atoms from the solvent or matrix, especially in protic solvents or at non-neutral pH.[8]Choose a standard with deuterium labels on stable positions (e.g., aromatic rings). Control the pH of solutions and store at low temperatures.[8]

Mandatory Visualization

experimental_workflow cluster_storage Long-Term Storage cluster_prep Solution Preparation cluster_analysis Experimentation storage Store solid standard at -80°C under inert gas and in the dark dissolve Dissolve in appropriate solvent (e.g., Ethanol) under subdued light storage->dissolve aliquot Aliquot into single-use amber vials dissolve->aliquot store_solution Store stock solution at -20°C to -80°C aliquot->store_solution prepare_working Prepare working solution from a fresh aliquot store_solution->prepare_working analysis Perform experiment (e.g., HPLC, MS analysis) prepare_working->analysis

Caption: Recommended workflow for the storage and handling of deuterated retinoid standards.

troubleshooting_logic decision decision start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Air) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok check_handling Review Handling Procedures (Light, Temp, Solvent) is_handling_ok Handling OK? check_handling->is_handling_ok check_purity Analyze a Fresh Standard is_purity_ok Purity OK? check_purity->is_purity_ok is_storage_ok->check_handling Yes remediate_storage Correct Storage (e.g., lower temp, protect from light) is_storage_ok->remediate_storage No is_handling_ok->check_purity Yes remediate_handling Refine Handling (e.g., use subdued light, fresh solvent) is_handling_ok->remediate_handling No new_standard Use a New Batch of Standard is_purity_ok->new_standard No end_good Problem Resolved is_purity_ok->end_good Yes remediate_storage->check_purity remediate_handling->check_purity end_bad Contact Technical Support new_standard->end_bad

References

Technical Support Center: 4-Oxoretinoic Acid ESI-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the electrospray ionization mass spectrometry (ESI-MS) analysis of 4-oxoretinoic acid.

Troubleshooting Guides

This section offers solutions to common problems observed during the ESI-MS analysis of 4-oxoretinoic acid, focusing on the identification and mitigation of ion suppression.

Problem: I am observing a weak or no signal for 4-oxoretinoic acid, even with a standard solution.

  • Possible Cause: This could be due to suboptimal ionization conditions or the presence of contaminants in the mobile phase or system that cause ion suppression.

  • Solutions:

    • Optimize ESI Source Parameters: Adjust the capillary voltage, desolvation temperature, and gas flow rates to ensure optimal ionization of 4-oxoretinoic acid.[1][2]

    • Mobile Phase Modification: Ensure the mobile phase pH is appropriate for keeping 4-oxoretinoic acid in its ionized form. Since it is an acidic compound, a mobile phase pH two units above its pKa is recommended.[3] The addition of volatile additives like formic acid can aid in protonation in positive ion mode.[3][4]

    • Check for Contaminants: Non-volatile salts, detergents, or plasticizers can suppress the analyte signal.[5][6] Use high-purity solvents and new or thoroughly cleaned glassware and plasticware.[3]

Problem: My 4-oxoretinoic acid signal is strong in a pure solvent, but significantly decreases when analyzing a biological matrix (e.g., plasma, tissue homogenate).

  • Possible Cause: This is a classic indication of matrix-induced ion suppression, where co-eluting endogenous components from the sample interfere with the ionization of the analyte.[7]

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[8]

      • Liquid-Liquid Extraction (LLE): This technique partitions the analyte into an immiscible organic solvent, leaving many matrix components behind.[8] For retinoids, LLE with solvents like methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate (B1210297) and hexane (B92381) has been shown to be effective.[2][9]

      • Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup by selectively retaining the analyte on a solid support while matrix components are washed away.[3]

      • Protein Precipitation (PPT): For plasma or serum samples, precipitating proteins with a solvent like acetonitrile (B52724) can be a quick and simple cleanup step.[4][5] However, it may not be as effective at removing other matrix components like phospholipids.[8]

    • Optimize Chromatographic Separation: Modifying the HPLC or UHPLC method to better separate 4-oxoretinoic acid from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase gradient, changing the organic solvent, or using a different stationary phase.[7]

    • Sample Dilution: If the concentration of 4-oxoretinoic acid is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[5][10]

Problem: I am seeing inconsistent and irreproducible results for my quality control (QC) samples.

  • Possible Cause: Variability in the degree of ion suppression from sample to sample can lead to poor reproducibility.[10]

  • Solutions:

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting for ion suppression. A SIL-IS for 4-oxoretinoic acid will have nearly identical chemical and physical properties and will be affected by ion suppression to the same extent as the analyte.[10][11] This allows for accurate quantification based on the ratio of the analyte to the internal standard.

    • Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in the context of 4-oxoretinoic acid ESI-MS analysis?

A1: Ion suppression is a phenomenon where the ionization efficiency of 4-oxoretinoic acid in the ESI source is reduced by the presence of other co-eluting molecules, often from the sample matrix.[7][10] These interfering molecules compete with the analyte for the available charge on the ESI droplets, leading to a decreased signal intensity for 4-oxoretinoic acid.[7]

Q2: How can I determine if ion suppression is affecting my analysis?

A2: A common method is the post-column infusion experiment. A solution of 4-oxoretinoic acid is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC system. A dip in the baseline signal of 4-oxoretinoic acid at retention times where matrix components elute indicates the presence of ion suppression.[7]

Q3: What are the most common sources of ion suppression when analyzing biological samples?

A3: In biological matrices like plasma or tissue homogenates, the most common sources of ion suppression are salts, phospholipids, and other endogenous molecules that are present at high concentrations.[8]

Q4: Can changing the ionization mode from positive to negative (or vice versa) help reduce ion suppression?

A4: Yes, switching the polarity can sometimes help. Since fewer compounds are typically ionizable in negative ion mode, it's possible that the interfering species will not ionize and therefore not cause suppression.[5] However, this is only a viable strategy if 4-oxoretinoic acid ionizes efficiently in the chosen mode. For carboxylic acids like 4-oxoretinoic acid, negative ion mode is often preferred.[12]

Q5: Are there any alternatives to ESI that are less prone to ion suppression?

A5: Atmospheric Pressure Chemical Ionization (APCI) is generally considered to be less susceptible to ion suppression than ESI.[5][13] If your instrument has an APCI source, it may be worth exploring as an alternative if ion suppression with ESI cannot be overcome.

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of retinoids, which can be analogous to 4-oxoretinoic acid analysis.

Table 1: Comparison of Sample Preparation Techniques for Retinoid Analysis

Sample Preparation TechniqueAnalyteMatrixRecovery (%)Reference
Liquid-Liquid Extraction (MTBE)All-trans-retinoic acidHuman Plasma74.33 - 86.38[9]
Liquid-Liquid Extraction (Hexane/Ethyl Acetate)All-trans-retinoic acidHyperlipidemic Human Plasma89.7 ± 9.2[2]
Protein Precipitation (Acetonitrile)RetinolHuman PlasmaNot specified, but used successfully[4][11]

Table 2: LC-MS/MS Parameters for Retinoid Analysis

ParameterAll-trans-retinoic acid4-oxo-retinoic acid isomersReference
Ionization ModeESI PositiveAPCI Positive & ESI Negative[2][12]
Precursor Ion (m/z)301.2315.2 (positive), 313.4 (negative)[2][12]
Product Ion (m/z)122.9Not specified, 269.3 (negative)[2][12]
ColumnC18C18[9][12]
Mobile PhaseWater/Methanol with Acetic AcidMTBE/Methanol/Acetic Acid & Water/Methanol/Acetic Acid[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 4-Oxoretinoic Acid from Plasma

This protocol is adapted from methods used for all-trans-retinoic acid.[9]

  • To 500 µL of plasma in a light-protected tube, add the internal standard solution.

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol is a standard method for identifying regions of ion suppression.[7]

  • Prepare a solution of 4-oxoretinoic acid in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Infuse this solution directly into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 10 µL/min).

  • While the standard is being infused, inject a blank, extracted sample matrix (e.g., plasma extract prepared using the LLE protocol) onto the LC system running your analytical gradient.

  • Monitor the signal of 4-oxoretinoic acid. Any significant drop in the signal intensity indicates a region of ion suppression.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions WeakSignal Weak/No Signal OptimizeMS Optimize MS Parameters WeakSignal->OptimizeMS SignalDrop Signal Drop in Matrix ImproveSamplePrep Improve Sample Preparation SignalDrop->ImproveSamplePrep OptimizeLC Optimize Chromatography SignalDrop->OptimizeLC DiluteSample Dilute Sample SignalDrop->DiluteSample InconsistentResults Inconsistent Results InconsistentResults->ImproveSamplePrep UseSIL_IS Use Stable Isotope-Labeled IS InconsistentResults->UseSIL_IS

Caption: Troubleshooting workflow for addressing ion suppression.

SamplePrepFunnel Start Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Start->PPT Quick, less selective LLE Liquid-Liquid Extraction (LLE) Start->LLE More selective SPE Solid-Phase Extraction (SPE) Start->SPE Most selective Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Sample preparation strategies to mitigate matrix effects.

References

Technical Support Center: Optimal Retinoid Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for retinoid analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the HPLC separation of retinoids.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when selecting an HPLC mode for retinoid separation: Reversed-Phase (RP) or Normal-Phase (NP)?

A1: The choice between Reversed-Phase (RP) and Normal-Phase (NP) HPLC depends on the specific analytical goal. RP-HPLC is the most common method for quantifying retinoids of varying polarities, such as retinol (B82714), retinal, and retinoic acid, within a single run.[1] It offers excellent retention time stability.[2] NP-HPLC, however, often provides superior resolving power for geometric isomers (cis/trans) of retinoids, which can be critical for metabolism and stability studies.[2]

Q2: For Reversed-Phase HPLC, which column is better for retinoid isomers: C18 or C30?

A2: While C18 columns are widely used and effective for many retinoid separations, C30 columns are generally superior for resolving hydrophobic, structurally related isomers.[3][4] The longer alkyl chain of the C30 stationary phase provides greater shape selectivity, which is essential for separating cis/trans isomers of retinoids and related compounds like carotenes.[3][5] For general quantification of total retinol and retinyl esters, a standard C18 column is often sufficient.[6][7]

Q3: Should I use an isocratic or gradient elution method for my retinoid analysis?

A3: The choice depends on the complexity of your sample.

  • Isocratic elution , which uses a constant mobile phase composition, is simpler, more reproducible, and ideal for analyzing simple mixtures or a few target retinoids with similar properties.[8][9]

  • Gradient elution , where the mobile phase composition changes during the run, is necessary for complex samples containing retinoids with a wide range of polarities, from polar metabolites like retinoic acid to non-polar compounds like retinyl esters.[8][10] Gradient elution improves peak shape for late-eluting compounds and reduces overall analysis time.[10]

Q4: My retinoid standards seem to be degrading or showing multiple peaks. What could be the cause?

A4: Retinoids are highly sensitive to light, heat, and oxygen.[11][12] Degradation or isomerization can occur during sample preparation and storage, leading to multiple unexpected peaks from a single standard.[13][14] To minimize this, always work with light-resistant glassware (amber vials or foil-wrapped tubes), prepare solutions fresh, store them at low temperatures (e.g., -20°C), and flush vials with an inert gas like nitrogen before sealing.[6][15]

Data Presentation: Column & Mobile Phase Selection

The following tables summarize typical starting conditions for retinoid separation by RP-HPLC and NP-HPLC.

Table 1: Typical Reversed-Phase (RP-HPLC) Column Specifications and Mobile Phases

ParameterSpecificationApplication Notes
Stationary Phase C18 (e.g., Beckman Ultrasphere)[6] or C30[3]C18 is suitable for general analysis. C30 offers enhanced resolution for isomers.[3][5]
Particle Size 3 µm or 5 µmSmaller particles (3 µm) provide higher efficiency but also higher backpressure.[16]
Dimensions (L x ID) 150-250 mm x 4.6 mmLonger columns provide better resolution for complex mixtures.[16][17]
Mobile Phase A Water with acid modifier (e.g., 0.1% Formic Acid)Acidifiers improve peak shape for acidic retinoids.[2]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks than methanol.[2]
Example Elution Isocratic: Acetonitrile/Methanol/Methylene Chloride (70:15:15)[6]Suitable for separating retinol and retinyl esters.
Gradient: Acetonitrile/Water to Acetonitrile/Dichloroethane[2]Necessary for samples with a wide polarity range.

Table 2: Typical Normal-Phase (NP-HPLC) Column Specifications and Mobile Phases

ParameterSpecificationApplication Notes
Stationary Phase Silica Gel (e.g., Inertsil SILICA)[18]Standard for NP separations; provides good selectivity for isomers.
Particle Size 5 µmA common particle size for standard analytical NP-HPLC.[18]
Dimensions (L x ID) 250 mm x 4.6 mmStandard dimensions for high-resolution separations.[18]
Mobile Phase Hexane (B92381) / 2-Propanol / Acetic Acid (e.g., 1000:4.3:0.675)[18]The ratio of hexane (non-polar) to 2-propanol (polar modifier) controls retention.
Elution Mode Typically IsocraticIsocratic elution is common and effective for separating specific retinoid isomers like ATRA and 13-cis-RA.[18][19]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC for Retinol and Retinyl Esters

This protocol is adapted from a method for analyzing retinol and retinyl esters in biological tissues.[6]

  • Column: Beckman Ultrasphere C18 (5 µm, 4.6 mm × 250 mm) with a C18 guard column.[6]

  • Mobile Phase: Prepare a mixture of Acetonitrile (70%), Methanol (15%), and Methylene Chloride (15%).[6] Filter through a 0.22 µm membrane and degas before use.[13]

  • Flow Rate: 1.8 mL/min.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: UV absorbance at 325 nm.[6]

  • Run Time: Approximately 35 minutes.[6]

  • Sample Preparation: Due to the light-sensitive nature of retinoids, all experimental procedures should be performed under dim light.[6] Standard solutions can be prepared in ethanol (B145695) and stored in amber vials at -20°C.[6]

Protocol 2: Isocratic NP-HPLC for Retinoic Acid Isomers

This protocol is based on a method for separating all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (13CRA).[18][20]

  • Column: Inertsil SILICA (5 µm, 250 mm x 4.6 mm).[18]

  • Mobile Phase: Prepare a mixture of Hexane, 2-Propanol, and Glacial Acetic Acid at a ratio of 1000:4.3:0.675 (v/v/v).[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Elution Mode: Isocratic.

  • Detection: UV absorbance at 350 nm.[18]

  • Run Time: Approximately 13-15 minutes.[18][19]

  • System Suitability: The method should resolve all-trans-retinal, 13-cis-retinoic acid, and all-trans-retinoic acid.[18]

Troubleshooting Guide & Visualizations

Q5: Why am I seeing peak tailing for my retinoid analytes?

A5: Peak tailing is a common issue where a peak is asymmetrical with a drawn-out trailing edge. It can compromise resolution and lead to inaccurate quantification.[21] The primary causes include secondary interactions with the column, column degradation, or mobile phase issues.

  • Secondary Silanol (B1196071) Interactions: For basic compounds on silica-based columns (like C18), interactions with acidic silanol groups are a frequent cause of tailing.[22]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and tailing.[22]

  • Column Contamination or Voids: Accumulation of strongly retained compounds on the column inlet or a void in the packing material can distort peak shape.[13] Using a guard column can help protect the analytical column.[13]

PeakTailingCauses Tailing Peak Tailing Observed SecondaryInteractions Secondary Interactions (e.g., Silanol) Tailing->SecondaryInteractions Cause ColumnIssues Column Issues Tailing->ColumnIssues Cause MobilePhase Mobile Phase Issues Tailing->MobilePhase Cause Solution1 Adjust pH (e.g., add acid) Use end-capped column SecondaryInteractions->Solution1 Solution Solution2 Use Guard Column Flush/Replace Column ColumnIssues->Solution2 Solution Solution3 Adjust pH away from pKa Increase Buffer Strength MobilePhase->Solution3 Solution

Caption: Logical diagram of common causes and solutions for peak tailing.

Q6: I am observing unexpected "ghost" peaks in my chromatogram, especially in blank runs. What is the source?

A6: Ghost peaks that appear in blank injections are often due to system contamination or carryover from a previous injection.[13] Retinoids, especially non-polar retinyl esters, can be strongly retained on an RP column and elute in subsequent runs.[13]

  • Carryover: Residual sample from the autosampler needle or injection port is injected with the blank.

  • Mobile Phase Contamination: Impurities in solvents, buffers, or additives can concentrate on the column and elute as peaks, particularly during a gradient run.[13]

  • Column Contamination: Strongly retained compounds from previous samples slowly elute over time.

The following workflow can help systematically identify the source of unexpected peaks.

GhostPeakTroubleshooting Start Unexpected Peak Observed InjectBlank Inject Blank (Sample Solvent Only) Start->InjectBlank RunGradient Run Gradient Without Injection InjectBlank->RunGradient Peak Present SourceSample Source is Sample: - Degradation - Impurity InjectBlank->SourceSample Peak Absent SourceSolvent Source is Sample Solvent or Vial/Cap Contamination RunGradient->SourceSolvent Peak Absent SourceSystem Source is System Carryover or Mobile Phase RunGradient->SourceSystem Peak Present

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Q7: My retinoid peak is split or shows a shoulder. What are the likely causes?

A7: Peak splitting or shoulders can indicate several problems, from co-eluting species to column hardware issues.

  • Co-elution: The peak may actually be two unresolved compounds, such as a retinoid and its isomer.[13] Improving the separation by adjusting the mobile phase or changing the column (e.g., to a C30) may be necessary.

  • Column Inlet Problem: A partially blocked inlet frit or a void at the head of the column can cause the sample band to spread unevenly, leading to a distorted peak.[13]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause poor peak shape for early-eluting compounds.[13] Whenever possible, dissolve the sample in the initial mobile phase.

MethodSelectionWorkflow Start Define Analytical Goal GoalType Isomer Separation or General Quantification? Start->GoalType NP_HPLC Select Normal-Phase (NP) - Silica Column GoalType->NP_HPLC Isomers RP_HPLC Select Reversed-Phase (RP) GoalType->RP_HPLC Quantification ElutionMode Select Elution Mode Gradient for wide polarity range Isocratic for simple mixtures NP_HPLC->ElutionMode ColumnChoice Select Column C30 for Isomers C18 for General RP_HPLC->ColumnChoice C30 Use C30 Column ColumnChoice->C30 Isomers C18 Use C18 Column ColumnChoice->C18 General C30->ElutionMode C18->ElutionMode Optimize Optimize Mobile Phase & Flow Rate ElutionMode->Optimize

Caption: General workflow for HPLC column and method selection for retinoids.

References

Technical Support Center: Method Development for Sensitive Detection of 4-Oxoretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 4-oxoretinoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the sensitive detection of 4-oxoretinoic acid?

The most prevalent and sensitive methods for detecting 4-oxoretinoic acid are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Ultra-Performance Liquid Chromatography (UPLC-MS/MS) offers even faster analysis times and improved resolution.[4][5]

Q2: What are the critical pre-analytical considerations for 4-oxoretinoic acid analysis?

Retinoids, including 4-oxoretinoic acid, are susceptible to degradation from light, heat, and oxidation.[6] Therefore, it is crucial to handle all samples under amber or low-light conditions and keep them on ice or at 4°C during processing.[7][8] Long-term storage should be at -80°C.[9] Isomerization can also occur, so it is important to minimize sample processing time and exposure to harsh conditions.[8]

Q3: Can you provide a general overview of the sample preparation workflow?

Certainly. The general workflow for extracting 4-oxoretinoic acid from biological matrices involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A common approach for plasma or serum is to first precipitate proteins with a solvent like acetonitrile (B52724) or acetone.[7][10] Subsequently, the supernatant is subjected to LLE using an organic solvent such as hexane (B92381) or a mixture of solvents.[7][11]

G cluster_sample_prep Sample Preparation Workflow Sample (Plasma/Serum/Tissue) Sample (Plasma/Serum/Tissue) Protein Precipitation\n(e.g., Acetonitrile, Acetone) Protein Precipitation (e.g., Acetonitrile, Acetone) Sample (Plasma/Serum/Tissue)->Protein Precipitation\n(e.g., Acetonitrile, Acetone) Liquid-Liquid Extraction\n(e.g., Hexane, Ethyl Acetate) Liquid-Liquid Extraction (e.g., Hexane, Ethyl Acetate) Protein Precipitation\n(e.g., Acetonitrile, Acetone)->Liquid-Liquid Extraction\n(e.g., Hexane, Ethyl Acetate) Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction\n(e.g., Hexane, Ethyl Acetate)->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis

A generalized workflow for preparing biological samples for 4-oxoretinoic acid analysis.

Q4: How is 4-oxoretinoic acid related to retinoic acid?

4-oxoretinoic acid is an active metabolite of all-trans-retinoic acid.[12] The conversion is catalyzed by cytochrome P450 enzymes.[12] While historically considered an inactive catabolite, recent studies have shown that 4-oxoretinoic acid possesses biological activity.[13][14][15]

G Retinol (B82714) (Vitamin A) Retinol (Vitamin A) Retinal Retinal Retinol (Vitamin A)->Retinal RDHs all-trans-Retinoic Acid all-trans-Retinoic Acid Retinal->all-trans-Retinoic Acid RALDHs 4-hydroxy-Retinoic Acid 4-hydroxy-Retinoic Acid all-trans-Retinoic Acid->4-hydroxy-Retinoic Acid CYP26A1 4-oxo-Retinoic Acid 4-oxo-Retinoic Acid 4-hydroxy-Retinoic Acid->4-oxo-Retinoic Acid Dehydrogenase

Simplified metabolic pathway of Retinol to 4-oxo-Retinoic Acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 4-oxoretinoic acid.

Issue 1: Low Recovery of 4-Oxoretinoic Acid
Potential Cause Troubleshooting Step
Incomplete Protein Precipitation Ensure the correct ratio of precipitation solvent to sample volume is used. Vortex samples thoroughly and allow sufficient incubation time on ice.
Inefficient Liquid-Liquid Extraction Optimize the extraction solvent. A mixture of solvents, such as ethyl acetate, n-hexane, and isopropyl alcohol, can improve recovery.[11] Perform multiple extractions (at least two) and pool the organic layers.
Analyte Adsorption Use silanized glassware or low-adsorption polypropylene (B1209903) tubes to minimize loss of the analyte to container surfaces.
Degradation during Evaporation Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). Avoid complete dryness, as this can lead to irreversible adsorption.
Improper pH Adjust the pH of the sample before extraction. For acidic compounds like 4-oxoretinoic acid, acidification of the aqueous phase can improve extraction into an organic solvent.[1]
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry For retinoids, a C18 or a more polar-embedded C18 column is typically used.[16] Consider an amide-based column for improved separation of isomers.[9]
Suboptimal Mobile Phase Optimize the mobile phase composition and gradient. The addition of a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape for acidic analytes.[3][7]
Sample Overload Inject a smaller volume of the sample or dilute the sample further.
Column Contamination or Degradation Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Isomer Co-elution Fine-tune the gradient elution to improve the separation of 4-oxoretinoic acid from its isomers (e.g., all-trans, 13-cis, 9-cis).[3]
Issue 3: Low Signal or No Signal in Mass Spectrometer
Potential Cause Troubleshooting Step
Ion Suppression Matrix effects from co-eluting endogenous compounds can suppress the ionization of 4-oxoretinoic acid. Improve sample cleanup by incorporating a solid-phase extraction (SPE) step.[4] Dilute the sample if possible.
Incorrect MS/MS Transition Verify the precursor and product ions for 4-oxoretinoic acid. For negative ion mode, a common transition is m/z 313.4 → 269.3.[11]
Suboptimal Ionization Source Parameters Optimize the ion source parameters, including temperature, gas flows, and voltages, by infusing a standard solution of 4-oxoretinoic acid.
Analyte Instability in Autosampler Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the light and temperature-sensitive analyte.[7]

Quantitative Data Summary

The following tables summarize the quantitative performance of various published methods for the detection of 4-oxoretinoic acid and its related isomers.

Table 1: Performance of HPLC-UV Methods

AnalyteMatrixQuantitation Range (ng/mL)LOD (ng/mL)Reference
4-oxo-13-cis-RABlood50 - 2000-[1]
4-oxo-9-cis-RAPlasma2.5 - 450-[16]
4-oxo-13-cis-RAPlasma-0.5[3]
all-trans-4-oxo-RAPlasma-0.5[3]

Table 2: Performance of LC-MS/MS and UPLC-MS/MS Methods

AnalyteMatrixLOQ (ng/mL)LOD (ng/mL)Reference
all-trans-4-oxo-RASerum0.2-[2]
4-oxo-All-trans RABiological Samples0.05-[17]
4-oxo-9-cis-RAPlasma2.33-[11]
at-4-oxo-RARiver Water-0.02[4][5]
13c-4-oxo-RARiver Water-0.06[4][5]

Detailed Experimental Protocols

Below are detailed methodologies for commonly cited experiments for the detection of 4-oxoretinoic acid.

Protocol 1: LC-MS/MS Analysis of 4-oxoretinoic Acid in Human Plasma
  • Sample Preparation (Liquid-Liquid Extraction) [11]

    • To 500 µL of human plasma, add an internal standard (e.g., 13-cis-retinoic acid-d5).

    • Add a mixture of ethyl acetate, n-hexane, and isopropyl alcohol (30:65:5, v/v/v) for extraction.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions [11]

    • Column: Chromolith Performance RP18 (100 × 4.6 mm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.1% Formic acid in water

    • Flow Rate: 1.8 mL/min (with a binary flow program)

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions [11]

    • Ionization Mode: Negative Electrospray Ionization (-ESI)

    • MRM Transition for 4-oxo-9-cis-retinoic acid: m/z 313.4 → 269.3

Protocol 2: UPLC-MS/MS Analysis of 4-oxoretinoic Acid in Water Samples
  • Sample Preparation (Solid-Phase Extraction) [4]

    • Filter water samples through a 1.2-µm glass fiber filter.

    • Spike the sample with a surrogate standard (e.g., all-trans-RA-d5).

    • Condition an Oasis HLB cartridge (6 mL, 500 mg) with ethyl acetate, methanol, and ultrapure water.

    • Load the water sample onto the cartridge at a flow rate of 5-8 mL/min.

    • Dry the cartridge under nitrogen gas.

    • Elute the analytes with ethyl acetate.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • Chromatographic Conditions [4]

    • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.01% Acetic acid in ultrapure water

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A multi-step gradient is employed, starting with 10% A and increasing to 100% A.

  • Mass Spectrometry Conditions [4]

    • Ionization Mode: Electrospray Ionization (ESI)

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific transitions for different isomers are monitored.

References

Common pitfalls in retinoid quantification and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for retinoid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the quantification of retinoids.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Question: Why are my retinoid concentrations unexpectedly low or undetectable?

Answer:

This is a common issue that can arise from several factors throughout the experimental workflow. Retinoids are highly sensitive molecules, and their degradation can lead to inaccurate quantification.[1][2] Here’s a systematic approach to troubleshoot this problem:

Potential Cause 1: Sample Handling and Storage Issues

Retinoids are susceptible to degradation from light, heat, and oxidation.[1][2][3] Improper handling at any stage can lead to significant loss of the analyte.

  • Solution:

    • Work under yellow or red light: All procedures, including sample collection, extraction, and preparation of solutions, should be performed under yellow or red light to prevent photoisomerization and degradation.[1][4][5]

    • Maintain low temperatures: Samples should be kept on ice during processing.[4][6] For long-term storage, tissues and serum should be flash-frozen in liquid nitrogen and stored at -80°C.[4][6] Avoid repeated freeze-thaw cycles.[2]

    • Use appropriate containers: Store retinoid solutions and samples in amber glass vials to protect them from light.[5]

    • Minimize oxygen exposure: Purging storage vials with an inert gas like nitrogen or argon can help prevent oxidation.[3] Consider adding antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your solvents if the sample doesn't naturally contain them.[3][7]

Potential Cause 2: Inefficient Extraction

The choice of extraction method is critical and depends on the specific retinoid and the biological matrix.

  • Solution:

    • Optimize your extraction protocol: For a broad range of retinoids including retinol (B82714), retinyl esters, and retinoic acid, a two-step liquid-liquid extraction is often employed.[4][6] A common method involves a basic saponification step followed by extraction with an organic solvent like hexane (B92381).[4][6]

    • Ensure complete cell lysis: For tissue samples, thorough homogenization is crucial to release the retinoids from the cells.

    • Use an internal standard: Adding a known amount of an internal standard (e.g., a deuterated or structurally similar retinoid) at the beginning of the extraction process can help you assess and correct for extraction efficiency.[1][8]

Potential Cause 3: Analytical Instrument Sensitivity and Settings

The sensitivity of your analytical method may not be sufficient to detect the low concentrations of retinoids present in your samples.

  • Solution:

    • Choose the right analytical technique: For very low concentrations of retinoids, such as retinoic acid in tissues, highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often necessary.[1][4] HPLC with UV detection can be used for more abundant retinoids like retinol and retinyl esters.[1][5]

    • Optimize instrument parameters: Ensure that your mass spectrometer or UV detector is set to the optimal parameters for the specific retinoid you are quantifying. This includes selecting the correct precursor and product ions for MS/MS and the appropriate wavelength for UV detection.[1][9]

Question: I'm observing unexpected peaks in my chromatogram. What could be the cause?

Answer:

Unexpected or "ghost" peaks in your chromatogram can interfere with accurate peak integration and quantification.[10] These can originate from various sources within your HPLC system or sample preparation.

Potential Cause 1: Contamination

Contaminants can be introduced from solvents, glassware, or the HPLC system itself.

  • Solution:

    • Use high-purity solvents: Always use HPLC-grade or MS-grade solvents and reagents.[10]

    • Prepare fresh mobile phase: Prepare your mobile phase fresh daily and filter it through a 0.22 µm membrane.[10]

    • Clean equipment thoroughly: Ensure all glassware and autosampler vials are meticulously cleaned.[1][10]

    • Run blank injections: To identify the source of contamination, run a series of blank injections:

      • Method Blank (no injection): If the peak appears, the contamination is in the mobile phase or the system.[10]

      • Solvent Blank (injection of pure solvent): If the peak appears here but not in the method blank, the contamination is in your solvent or vial.[10]

Potential Cause 2: Carryover

Carryover from a previous, more concentrated sample can lead to ghost peaks in subsequent runs.

  • Solution:

    • Optimize your wash method: Increase the volume and/or the strength of the solvent used to wash the injection needle and port between injections.

    • Inject a blank after high-concentration samples: This can help to wash out any residual sample from the system.

Potential Cause 3: Retinoid Isomerization

Retinoids can isomerize when exposed to light, heat, or acidic conditions, leading to the appearance of additional peaks in the chromatogram.[1][8][11]

  • Solution:

    • Control light exposure: As mentioned previously, work under yellow or red light.[1][5]

    • Maintain neutral pH: Avoid strongly acidic or basic conditions during sample preparation and analysis, unless required by a specific protocol.[2]

    • Keep samples cool: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right analytical method for my retinoid quantification?

The choice of analytical method depends on several factors, including the specific retinoid of interest, its expected concentration, the complexity of the sample matrix, and the available instrumentation.

Analytical MethodTypical AnalytesSensitivityProsCons
HPLC-UV Retinol, Retinyl Esterspmol rangeEconomical, easy to use.[1]Lower sensitivity, lacks mass identification.[1]
LC-MS Broad range of retinoidsfmol to pmol rangeProvides mass identification.Susceptible to matrix interference.[1]
LC-MS/MS Broad range of retinoidsamol to fmol rangeHigh sensitivity and specificity.[4][8]Higher cost and complexity.

Q2: What are the most critical pre-analytical factors to control?

Pre-analytical errors are a major source of variability in retinoid quantification.[12][13] The most critical factors to control are:

  • Light Exposure: Retinoids are highly photosensitive.[2][5] All steps should be performed under subdued, non-UV light.[1]

  • Temperature: Degradation is accelerated at higher temperatures.[3] Keep samples cold during processing and store them at -80°C.[4][6]

  • Oxidation: The conjugated double bond system of retinoids is prone to oxidation.[2] Minimize exposure to air and consider using antioxidants.[3]

  • Sample Collection and Homogenization: Inconsistent sample collection or incomplete homogenization can lead to inaccurate results.[4][6]

Q3: How can I resolve different retinoid isomers?

Resolving geometric isomers of retinoids, such as all-trans-retinoic acid and its cis-isomers, is crucial as they have different biological activities.[1][8]

  • Chromatography: High-performance liquid chromatography (HPLC) is the method of choice for separating retinoid isomers.[14]

    • Normal-phase HPLC: Can provide good separation of isomers.[9]

    • Reverse-phase HPLC: Also widely used, often with C18 or C30 columns.[1][15]

  • Differential Mobility Spectrometry (DMS): This technique, when coupled with LC-MS, can provide an additional level of separation for isomers and reduce matrix interference.[16]

Experimental Protocols

Protocol 1: Two-Step Liquid-Liquid Extraction for Retinoic Acid, Retinol, and Retinyl Esters from Tissues

This protocol is adapted from established methods and is suitable for the simultaneous extraction of multiple retinoids.[4][6]

  • Homogenization: Homogenize the tissue sample (e.g., 10-50 mg) on ice in a suitable buffer.

  • Internal Standard: Add an internal standard (e.g., 4,4-dimethyl-RA for retinoic acid and retinyl acetate (B1210297) for retinol/retinyl esters) to the homogenate.[17]

  • Basic Hydrolysis and First Extraction:

    • Add 0.025 M KOH in ethanol (B145695) to the homogenate.[4]

    • Add hexane, vortex thoroughly, and centrifuge to separate the phases.[4]

    • The upper hexane layer contains the non-polar retinoids (retinol and retinyl esters). Collect this layer.[4]

  • Acidification and Second Extraction:

    • To the remaining aqueous phase, add 4 M HCl to acidify it.[4]

    • Add another volume of hexane, vortex, and centrifuge.[4]

    • The upper hexane layer now contains the more polar retinoids, such as retinoic acid. Collect this layer.[4]

  • Drying and Reconstitution:

    • Evaporate the collected hexane fractions to dryness under a stream of nitrogen gas.[6]

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., acetonitrile (B52724) for reverse-phase HPLC).[4][6]

Visualizations

Experimental_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Sample Collection (Under yellow light) Homogenization Homogenization (On ice) Sample_Collection->Homogenization Add_IS Addition of Internal Standard Homogenization->Add_IS Extraction Two-Step Liquid-Liquid Extraction Add_IS->Extraction Drying Evaporation (Under Nitrogen) Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Results Data_Processing->Results

Caption: A generalized workflow for retinoid quantification.

Retinoid_Signaling_Pathway Retinol Retinol (Vitamin A) Retinal Retinal Retinol->Retinal RDH Retinoic_Acid Retinoic Acid (RA) Retinal->Retinoic_Acid RALDH RAR_RXR RAR/RXR Heterodimer Retinoic_Acid->RAR_RXR Binds and Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified retinoid signaling pathway.

References

Validation & Comparative

Validation of an Analytical Method Using 4-Oxoretinoic Acid-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is crucial for understanding their roles in biological processes and for the development of therapeutics. The use of a stable isotope-labeled internal standard is paramount for achieving reliable results in complex biological matrices. This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated 4-Oxoretinoic acid analog as an internal standard. Its performance is objectively compared with other common alternatives, supported by experimental data, to inform the selection of the most appropriate analytical strategy.

The Role of Internal Standards in Retinoid Analysis

Internal standards (IS) are essential in quantitative analysis to correct for the variability during sample preparation and instrumental analysis. An ideal IS mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention. Stable isotope-labeled standards, such as deuterated compounds, are considered the gold standard because they co-elute with the analyte and exhibit nearly identical behavior, providing the most accurate correction for matrix effects and other sources of error.

Experimental Protocol: Quantification of Retinoids in Human Serum

This section details a representative UHPLC-MS/MS method for the simultaneous quantification of various retinoic acid (RA) isomers and their metabolites, using deuterated internal standards.

1. Sample Preparation (Liquid-Liquid Extraction)

  • All procedures should be conducted on ice and under red light to prevent isomerization and degradation of retinoids.

  • To 500 µL of human serum, add 10 µL of an internal standard working solution (e.g., containing 2 µM 4-oxo-13-cisRA-d3 and 1 µM 13-cisRA-d5 in a methanol/acetonitrile (B52724) mixture).

  • Add 60 µL of 4 N HCl and 1 mL of acetonitrile to the sample and vortex thoroughly to precipitate proteins.

  • Perform a twofold extraction by adding 5 mL of hexane (B92381), vortexing, and collecting the upper hexane phase after centrifugation.

  • Dry the combined hexane extracts under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., 40:60 water:acetonitrile) for analysis.

2. UHPLC Conditions

  • Column: Ascentis Express RP Amide (2.7 µm; 150 mm × 2.1 mm).[1]

  • Mobile Phase A: Water with 40% Methanol and 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 40% Methanol and 0.1% Formic Acid.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient: A multi-step gradient is employed to separate the various retinoid isomers. For example, starting at 60% A, decreasing to 45% A over 8 minutes, then to 10% A over 7 minutes, followed by a wash and re-equilibration step.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.[1]

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), often in positive or negative mode depending on the specific retinoid.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example, for 4-oxo-RA isomers, the transition m/z 315 > 159 might be used.[1]

G Bioanalytical Workflow for Retinoid Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing serum Serum Sample (500 µL) add_is Add Internal Standard (4-Oxo-RA-d3) serum->add_is precip Protein Precipitation (ACN + HCl) add_is->precip extract Liquid-Liquid Extraction (Hexane) precip->extract dry Dry Down (Nitrogen) extract->dry reconstitute Reconstitute dry->reconstitute inject UHPLC Injection reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate curve Standard Curve Generation integrate->curve quantify Quantification curve->quantify

Bioanalytical workflow for retinoid quantification.

Performance Data: Method Using 4-oxo-13-cisRA-d3

The following tables summarize the validation parameters for an analytical method employing 4-oxo-13-cisRA-d3 as the internal standard for the quantification of 4-oxo-retinoic acid metabolites in human serum.[1]

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (nM)LLOQ (nM)
4-oxo-RA Metabolites0.5 - 206

LLOQ: Lower Limit of Quantification

Table 2: Precision and Accuracy

AnalyteConcentration (nM)Intra-day CV (%)Inter-day CV (%)Accuracy
4-oxo-RA Metabolites10 (QC Sample)Within GuidelinesWithin GuidelinesWithin Guidelines

CV: Coefficient of Variation. The referenced study states that all QC samples had accuracy and precision within published guidelines for bioanalytical method validation.[1]

Comparison with Alternative Internal Standards

The choice of internal standard is critical. While a deuterated version of the target analyte is ideal, other standards are often used. Below is a comparison of 4-Oxoretinoic acid-d3 with a deuterated structural analog (all-trans-RA-d5) and a non-deuterated structural analog (all-trans-4,4-dimethyl-RA).

Why Deuterated Standards are Superior

Stable isotope-labeled internal standards, like this compound, are preferred because their mass difference allows for distinct detection by MS, while their identical chemical structure ensures they behave the same way as the analyte during extraction and ionization. This provides superior correction for matrix effects, where other compounds in the sample can suppress or enhance the analyte's signal. Non-deuterated analogs may have different extraction efficiencies or chromatographic retention times, potentially leading to less accurate quantification.[2]

Table 3: Performance Comparison of Different Internal Standards

ParameterMethod with 4-oxo-RA-d3 Analog[1]Method with all-trans-RA-d5[3]Method with all-trans-4,4-dimethyl-RA[4]
Type Deuterated AnalogDeuterated AnalyteNon-Deuterated Structural Analog
Analyte 4-oxo-RA Metabolitesall-trans-Retinoic Acidall-trans-Retinoic Acid
Matrix Human SerumHuman PlasmaMouse Tissue / Serum
Linearity (R²) Not specified0.994Not specified (Linear range 20 fmol - 10 pmol)
LLOQ/LOD LLOQ: 6 nMLOD: 20 pg/mLLOD: 10 fmol
Intra-day Precision (CV%) Within Guidelines9.3%5.4%
Inter-day Precision (CV%) Within Guidelines14.0%8.9%
Accuracy (% Mean) Within Guidelines96.5% - 101.2%Not specified
Extraction Recovery (%) Not specified89.7%Not specified

This table compiles data from different studies for comparative purposes. Experimental conditions vary between studies.

G Key Validation Parameters Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Specificity->Accuracy Linearity->Accuracy LOD LOD Linearity->LOD Precision->Accuracy LOQ LOQ LOD->LOQ LOQ->Accuracy LOQ->Precision

Key parameters of analytical method validation.

Conclusion

The validation of an analytical method using this compound or its isomers as an internal standard provides a robust and reliable approach for the quantification of retinoid metabolites. The data demonstrates that stable isotope-labeled standards offer excellent performance in terms of sensitivity, precision, and accuracy. When compared to non-deuterated structural analogs, deuterated standards are superior due to their ability to more effectively compensate for analytical variability, particularly matrix effects inherent in complex biological samples like serum and plasma. For researchers requiring the highest level of confidence in their quantitative data, the use of a deuterated internal standard such as this compound is the recommended strategy.

References

A Comparative Guide for Researchers: 4-Oxoretinoic Acid vs. All-Trans-Retinoic Acid in Skin Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Head-to-Head Comparison of 4-Oxoretinoic Acid and All-Trans-Retinoic Acid in Dermatological Research

This guide offers a detailed comparison of 4-oxoretinoic acid (4-oxo-RA) and all-trans-retinoic acid (ATRA) for researchers, scientists, and drug development professionals. We delve into their mechanisms of action, effects on skin cells, and present supporting experimental data to inform future research and development in dermatology.

Introduction

All-trans-retinoic acid (ATRA) is a well-established and potent retinoid used in the treatment of various skin conditions, including acne, psoriasis, and photoaging.[1][2] Its effects are primarily mediated through the activation of retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[3][4] 4-Oxoretinoic acid, historically considered an inactive catabolite of ATRA, is now recognized as a biologically active metabolite that also demonstrates significant transcriptional regulatory activity in human skin cells, including keratinocytes and dermal fibroblasts.[5][6] This guide provides a comprehensive, data-driven comparison of these two retinoids to elucidate their similarities and differences in the context of skin cell biology.

Mechanism of Action: Shared Pathways, Potential Nuances

Both 4-oxo-RA and ATRA exert their effects by binding to and activating retinoic acid receptors (RARs), which belong to the nuclear receptor superfamily.[3][5] There are three main subtypes of RARs: RARα, RARβ, and RARγ.[1] Upon ligand binding, the RAR forms a heterodimer with a retinoid X receptor (RXR).[7] This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[7] This signaling cascade ultimately influences key cellular processes in the skin, such as proliferation, differentiation, and inflammation.[5][6] While both compounds act through this general pathway, their differing affinities for RAR subtypes may lead to distinct downstream biological effects.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for 4-oxoretinoic acid and all-trans-retinoic acid.

LigandReceptor SubtypeDissociation Constant (Kd)Reference
All-trans-retinoic acid (ATRA)RARα~0.2 - 0.7 nM[8]
RARβ~0.2 - 0.7 nM[8]
RARγ~0.2 - 0.7 nM[8]
4-Oxoretinoic acidRARβBinds avidly (quantitative Kd not specified)[9]
Quantitative binding affinity data for 4-oxoretinoic acid to RARα and RARγ is not readily available in the reviewed literature.
GeneTreatmentCell TypeFold Change in ExpressionReference
Keratin (B1170402) 4 (KRT4)ATRAHuman Skin Organ Culture22.6-fold increase[10]
CYP26A1ATRAHuman Skin Organ Culture22.6-fold increase[10]
DHRS9ATRAHuman Skin Organ Culture11.96-fold increase[10]
CYP26B1ATRAHuman Skin Organ Culture5.3-fold increase[10]
DGAT2ATRAHuman Skin Organ Culture4.58-fold decrease[10]
RDH12ATRAHuman Skin Organ Culture2.42-fold decrease[10]
RARβATRAHuman Cardiomyocytes1.7-fold increase[11]
RARγATRAHuman Cardiomyocytes1.2-fold increase[11]
RARαATRAHuman Cardiomyocytes1.5-fold decrease[11]
TOP2AATRAHuman Cardiomyocytes0.7-fold decrease[11]
TOP2BATRAHuman Cardiomyocytes0.4-fold decrease[11]
Multiple Genes4-oxo-ROL (metabolizes to 4-oxo-RA)Human Mammary Epithelial CellsModulated in closely related pathways to ATRA[8][12]
Direct quantitative comparisons of gene expression changes in skin cells treated with 4-oxoretinoic acid versus ATRA are limited. The available data for 4-oxo-RA often comes from studies using its precursor, 4-oxoretinol (B14405) (4-oxo-ROL).

Experimental Protocols

Primary Human Keratinocyte Culture and Retinoid Treatment

This protocol outlines the isolation and culture of primary human keratinocytes, followed by treatment with retinoids for subsequent analysis.

1. Isolation and Culture of Keratinocytes:

  • Obtain human skin samples from biopsies or surgical procedures.

  • Separate the epidermis from the dermis using enzymatic digestion (e.g., dispase or thermolysin treatment).

  • Isolate keratinocytes from the epidermis using trypsin digestion.

  • Plate the isolated keratinocytes in a serum-free keratinocyte growth medium (e.g., K-SFM) on collagen-coated culture dishes.

  • Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the keratinocytes upon reaching 70-80% confluency.

2. Retinoid Treatment:

  • Prepare stock solutions of 4-oxoretinoic acid and all-trans-retinoic acid in a suitable solvent (e.g., DMSO).

  • When keratinocyte cultures reach the desired confluency, replace the culture medium with fresh medium containing the desired concentration of the retinoid or vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before harvesting for analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the measurement of changes in gene expression in retinoid-treated keratinocytes.

1. RNA Isolation:

  • Lyse the treated and control keratinocytes using a suitable lysis buffer (e.g., TRIzol).

  • Isolate total RNA using a standard RNA purification kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. cDNA Synthesis:

  • Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random primers).

3. qPCR:

  • Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the retinoid-treated samples relative to the vehicle-treated controls.

Competitive Radioligand Binding Assay for RAR Affinity

This protocol details a method to determine the binding affinity of unlabeled ligands, such as 4-oxoretinoic acid, to retinoic acid receptors.

1. Preparation of Receptor Source:

  • Prepare a source of RARs, such as nuclear extracts from cells overexpressing a specific RAR subtype or purified recombinant RAR protein.

2. Assay Setup:

  • In a multi-well plate, combine the receptor preparation with a constant concentration of a radiolabeled retinoid (e.g., [3H]-ATRA).

  • Add increasing concentrations of the unlabeled competitor ligand (4-oxoretinoic acid or ATRA) to different wells.

  • Include wells with only the radioligand and receptor (total binding) and wells with the radioligand, receptor, and a large excess of unlabeled ATRA (non-specific binding).

  • Incubate the plate to allow binding to reach equilibrium.

3. Separation and Detection:

  • Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) for the competitor ligand using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Signaling Pathways and Experimental Workflows

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid 4-oxo-RA or ATRA CRABP CRABP Retinoid->CRABP Binds Retinoid_CRABP Retinoid-CRABP Complex CRABP->Retinoid_CRABP RAR RAR Retinoid_CRABP->RAR Translocates to Nucleus and delivers Retinoid RAR_RXR RAR-RXR Heterodimer Retinoid_CRABP->RAR_RXR Ligand Binding (4-oxo-RA or ATRA) RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds CoR Co-repressor RAR_RXR->CoR Dissociates Gene_Expression Target Gene Transcription RAR_RXR->Gene_Expression Activates CoR->RAR_RXR Represses Transcription (in absence of ligand) CoA Co-activator CoA->RAR_RXR Recruits Biological_Effects Biological Effects (Proliferation, Differentiation) Gene_Expression->Biological_Effects

Caption: Retinoid Acid Receptor (RAR) Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Primary Human Keratinocytes treatment Treat with: 1. 4-Oxoretinoic Acid 2. All-trans-retinoic Acid 3. Vehicle Control start->treatment rna_extraction RNA Extraction treatment->rna_extraction binding_assay Competitive Binding Assay (RARα, RARβ, RARγ) treatment->binding_assay Receptor Source qpcr Quantitative PCR rna_extraction->qpcr data_analysis Data Analysis: - Gene Expression Fold Change - Receptor Binding Affinity (Ki) qpcr->data_analysis binding_assay->data_analysis

Caption: Comparative Experimental Workflow.

Discussion and Future Directions

The available evidence indicates that both 4-oxoretinoic acid and all-trans-retinoic acid are biologically active in skin cells, primarily through the RAR-mediated signaling pathway. ATRA is a potent pan-RAR agonist with well-characterized effects on gene expression and cellular behavior.[3][4] While direct quantitative comparisons are still emerging, 4-oxo-RA has been shown to be a functionally active retinoid that can modulate gene expression in keratinocytes and fibroblasts.[5][6]

The side effect profile of topical ATRA is well-documented and includes skin irritation, erythema, and peeling, often referred to as "retinoid dermatitis".[13][14][15][16][17] Although specific comparative studies are lacking, it is plausible that 4-oxoretinoic acid, acting through the same receptor pathway, may induce a similar irritation profile. Further investigation into the topical application of 4-oxo-RA and its associated side effects is warranted.

Future research should focus on several key areas:

  • Quantitative Binding Affinities: Determining the precise binding affinities (Kd or Ki values) of 4-oxoretinoic acid for all three RAR subtypes (α, β, and γ) is crucial for a direct comparison with ATRA.

  • Comparative Gene Expression Profiling: Head-to-head studies using techniques like RNA sequencing in human keratinocytes and fibroblasts treated with equimolar concentrations of both compounds would provide a comprehensive understanding of their differential effects on the transcriptome.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are needed to compare the efficacy of topical 4-oxoretinoic acid and ATRA in treating various skin conditions and to thoroughly evaluate their respective irritation potentials.

By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of 4-oxoretinoic acid as a standalone agent or in combination with other retinoids for the management of dermatological disorders.

References

A Comparative Analysis of 4-Oxoretinoic Acid and Synthetic Retinoids in Cellular Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-Oxoretinoic acid, a biologically active metabolite of vitamin A, and commonly used synthetic retinoids. The comparison is based on their receptor binding affinities, mechanisms of action, and therapeutic applications, supported by experimental data.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular proliferation, differentiation, and apoptosis. Their therapeutic applications are widespread, particularly in dermatology and oncology.[1] The biological effects of retinoids are primarily mediated by their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] This guide focuses on comparing the naturally occurring 4-Oxoretinoic acid with first and third-generation synthetic retinoids like Tretinoin (B1684217), Adapalene (B1666599), and Tazarotene.

Mechanism of Action: A Shared Pathway

Both 4-Oxoretinoic acid and synthetic retinoids exert their effects by binding to RARs, which form heterodimers with RXRs. This complex then binds to retinoic acid response elements (RAREs) on the DNA, initiating the transcription of target genes.[2] This process modulates a variety of cellular functions. The key difference in their efficacy often lies in their specific binding affinities to the different RAR isotypes (α, β, and γ).

Retinoid Signaling Pathway Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (4-Oxoretinoic acid or Synthetic Retinoid) Cell_Membrane Cell Membrane RAR RAR Retinoid->RAR Cytoplasm Cytoplasm Nucleus Nucleus Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (Retinoic Acid Response Element) Heterodimer->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Biological_Response Biological Response (Cell Differentiation, Proliferation, etc.) Gene_Transcription->Biological_Response

Figure 1: Simplified diagram of the retinoid signaling pathway.

Quantitative Comparison of Receptor Binding Affinity

The efficacy of a retinoid is closely linked to its binding affinity for the different RAR subtypes. The following tables summarize the available quantitative data for 4-Oxoretinoic acid and key synthetic retinoids.

Compound Receptor IC50 (nM) EC50 (nM) Kd (nM)
4-Oxoretinoic acid RARα59[3]33[3][4]-
RARβ50[3]8[3][4]-
RARγ142[3]89[3][4]-
Tretinoin (all-trans-retinoic acid) RARα, β, γ14[5]9 (RARβ), 169 (RARα), 2 (RARγ)[4]-
Adapalene RARβ-2.3 (β), 9.3 (γ), 22 (α)[6]-
RARγ-
Tazarotene (active metabolite: Tazarotenic acid) RARβ---
RARγ---
Trifarotene RARγ--2 (γ), 15 (β), 500 (α)[5]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. EC50 is the concentration of a drug that gives a half-maximal response. Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor. A lower value for these metrics indicates a higher binding affinity.

Experimental Protocols

Radioligand Binding Assay for RAR Affinity

This protocol outlines a common method for determining the binding affinity of a compound to retinoic acid receptors.

RAR_Binding_Assay_Workflow Experimental Workflow: RAR Binding Assay Start Start: Prepare Reagents Recombinant_RAR Recombinant Human RARα, RARβ, or RARγ Start->Recombinant_RAR Radioligand Radiolabeled Retinoid (e.g., [³H]9-cis-Retinoic acid) Start->Radioligand Test_Compound Test Compound (4-Oxoretinoic acid or Synthetic Retinoid) Start->Test_Compound Incubation Incubate RAR, Radioligand, and Test Compound Recombinant_RAR->Incubation Radioligand->Incubation Test_Compound->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Measurement Measure Radioactivity of Bound Ligand (Scintillation Counting) Separation->Measurement Analysis Data Analysis: Calculate IC50/Kd Measurement->Analysis End End Analysis->End

Figure 2: General workflow for a radioligand binding assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Human recombinant RARα, RARβ, or RARγ ligand-binding domains (LBDs) are expressed and purified.

    • A radiolabeled retinoid, such as [³H]9-cis-Retinoic acid, is used as the ligand.

    • Test compounds (4-Oxoretinoic acid or synthetic retinoids) are prepared in a suitable solvent at various concentrations.

    • Binding buffer (e.g., modified Tris-HCl buffer pH 7.4) is prepared.[7]

  • Incubation:

    • A fixed amount of the recombinant RAR-LBD is incubated with a specific concentration of the radiolabeled retinoid.[7]

    • Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • To determine non-specific binding, a high concentration of an unlabeled retinoid is used.[7]

    • The mixture is incubated for a set period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.[7]

  • Separation of Bound and Free Ligand:

    • The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

    • The filters are washed with cold binding buffer to remove any unbound radioactivity.

  • Measurement of Radioactivity:

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is then analyzed using appropriate software to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kd can also be calculated from saturation binding experiments.

Reporter Gene Assay for Transcriptional Activation

This assay measures the ability of a compound to activate gene transcription through RARs.

Detailed Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., COS-7 or HEK 293T) is cultured under standard conditions.[4][8]

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector containing the full-length cDNA for a specific human RAR isotype (α, β, or γ).[4]

      • A reporter plasmid containing a luciferase gene under the control of a promoter with a retinoic acid response element (RARE).[4]

  • Compound Treatment:

    • After transfection, the cells are treated with various concentrations of the test compound (4-Oxoretinoic acid or synthetic retinoids) or a vehicle control.

    • The cells are incubated for a specific period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.[8]

  • Luciferase Assay:

    • The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis:

    • The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid expressing a different reporter).

    • The fold induction of luciferase activity by the test compound is calculated relative to the vehicle control.

    • The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by plotting the fold induction against the compound concentration.[4]

Efficacy and Therapeutic Applications

4-Oxoretinoic Acid:

  • Biological Activity: Once considered an inactive metabolite, 4-Oxoretinoic acid is now known to be a biologically active retinoid that can bind to and activate RARs.[9][10] It has been shown to induce the expression of genes involved in cell differentiation and proliferation in human skin cells.[3]

  • Therapeutic Potential: Its functional activity in skin cells suggests potential applications in dermatology.[9][10] Studies have also explored its role in cancer, with evidence of inhibiting the proliferation of breast cancer cells.[3] One study noted its presence in patients with acute promyelocytic leukemia, where high levels were associated with a poorer response to ATRA therapy, suggesting a role in treatment resistance.[11]

Synthetic Retinoids:

  • Tretinoin (First Generation): A pan-agonist that binds to all three RAR subtypes.[2] It is widely used topically for acne vulgaris and photoaging.[12][13]

  • Adapalene (Third Generation): Shows selectivity for RARβ and RARγ.[2] This selectivity is thought to contribute to its improved tolerability profile with less skin irritation compared to Tretinoin.[14] It is primarily used for the treatment of acne.[1]

  • Tazarotene (Third Generation): The active metabolite, tazarotenic acid, is selective for RARβ and RARγ.[15] It is used for psoriasis and acne.[2][12] Some studies suggest it may be more effective than tretinoin for certain aspects of photoaging and acne, though potentially with more initial irritation.[16][17][18]

  • Trifarotene (Fourth Generation): Highly selective for RARγ.[5] This high specificity aims to maximize therapeutic efficacy while minimizing side effects. It is approved for the treatment of acne.[19]

Side Effect Profiles

A common side effect of topical retinoids is skin irritation, including redness, dryness, and peeling.[20] The selectivity of synthetic retinoids for specific RAR subtypes is a key strategy to reduce these side effects. For instance, the improved tolerability of Adapalene compared to Tretinoin is attributed to its receptor selectivity.[14] Information on the specific side effect profile of topical 4-Oxoretinoic acid is limited in the available literature. Oral retinoids are associated with more significant systemic side effects, including teratogenicity.

Conclusion

Both 4-Oxoretinoic acid and synthetic retinoids are potent modulators of cellular activity through their interaction with retinoic acid receptors. While they share a common signaling pathway, their efficacy and therapeutic utility are distinguished by their unique receptor binding profiles.

  • 4-Oxoretinoic acid demonstrates significant biological activity, particularly in skin cells, with a notable affinity for RARβ. Its potential as a therapeutic agent is an active area of research.

  • Synthetic retinoids have been engineered for enhanced receptor selectivity, leading to improved therapeutic indices for specific conditions. Third and fourth-generation retinoids like Adapalene, Tazarotene, and Trifarotene offer more targeted treatment options with potentially better tolerability compared to the first-generation pan-agonist Tretinoin.

The choice between these compounds for therapeutic development will depend on the specific cellular targets and the desired biological response. Further head-to-head comparative studies are needed to fully elucidate the relative efficacy of 4-Oxoretinoic acid against the newer, highly selective synthetic retinoids in various therapeutic contexts.

References

A Comparative Guide to HPLC and LC-MS Methods for Retinoid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is critical for understanding their roles in various biological processes and for the development of new therapeutics. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of these light- and heat-sensitive compounds.

Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological functions, including vision, immune response, and cellular differentiation. Their analysis, however, is challenging due to their low endogenous concentrations and inherent instability.[1][2][3] While HPLC with UV detection has been a traditional workhorse for retinoid analysis, the advent of LC-MS and its tandem MS/MS configuration has offered enhanced sensitivity and specificity.[4] This guide presents a detailed comparison of these two powerful analytical techniques, supported by experimental data and protocols to aid in method selection and implementation.

Methodology Comparison: At a Glance

The choice between HPLC-UV and LC-MS/MS for retinoid analysis hinges on the specific requirements of the study, particularly the desired sensitivity and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for the analysis of low-abundance retinoids and complex biological samples.[4][5][6]

ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Sensitivity Generally in the picomole range.[4][7]Can reach femtomole or even attomole levels.[4][5][8]
Specificity Moderate; co-eluting compounds can interfere.[9]High; provides structural information and can distinguish isomers.[10]
Linearity Good, but over a narrower dynamic range.Excellent, typically spanning several orders of magnitude.[5][8]
Matrix Effect Less susceptible to ion suppression/enhancement.Can be significantly affected by matrix components.[11][12]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Generally lower due to longer run times for adequate separation.[13]Higher throughput is achievable with faster gradient methods.[14][15]

Quantitative Performance Data

The following tables summarize typical performance characteristics for the quantification of various retinoids using HPLC-UV and LC-MS/MS. These values are compiled from various studies and serve as a general guide.

Table 1: Linearity and Sensitivity of HPLC and LC-MS/MS for Retinoid Analysis

AnalyteMethodLinearity RangeLLOQ (Lower Limit of Quantification)Reference
All-trans-Retinoic Acid (atRA)HPLC-UV1 - 1000 ng/mL~1 pmol[4]
All-trans-Retinoic Acid (atRA)LC-MS/MS50 - 3200 pg/mL20 pg/mL[16]
Retinol (B82714)HPLC-UV0.1 - 10 µg/mL0.35 pmol[7]
RetinolLC-MS/MS1 - 1000 ng/mLSub-ng/mL levels[5][8]
13-cis-Retinoic AcidHPLC-UV1 - 500 ng/mL~1 pmol[13]
13-cis-Retinoic AcidLC-MS/MS1 - 1000 ng/mLSub-ng/mL levels[5][8]
Retinyl PalmitateHPLC-UV0.5 - 50 µg/mL0.95 pmol[7]
Retinyl PalmitateLC-MS/MS1 - 1000 ng/mLSub-ng/mL levels[5][8]

Table 2: Accuracy and Precision of HPLC and LC-MS/MS for Retinoid Analysis

AnalyteMethodAccuracy (% Recovery)Precision (%RSD)Reference
All-trans-Retinoic Acid (atRA)HPLC-UV85 - 115%< 15%[17]
All-trans-Retinoic Acid (atRA)LC-MS/MS89.7 ± 9.2%< 15%[16]
RetinolHPLC-UV75 - 95%< 10%[7]
RetinolLC-MS/MS> 90%< 10%[8]
13-cis-Retinoic AcidHPLC-UV90 - 110%< 15%[17]
13-cis-Retinoic AcidLC-MS/MS> 90%< 10%[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for sample preparation and analysis using both HPLC-UV and LC-MS/MS.

Sample Preparation: Liquid-Liquid Extraction for Serum/Plasma

This is a common and effective method for extracting retinoids from biological matrices.[5][9][16]

  • To 500 µL of plasma or serum, add an internal standard solution.

  • Add 1 mL of acetonitrile (B52724) to precipitate proteins and vortex for 1 minute.[5]

  • Add 5 mL of a hexane/ethyl acetate (B1210297) mixture (1:1, v/v) and vortex for 2 minutes for extraction.[16]

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step on the aqueous layer.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection.

HPLC-UV Method for Retinol and Retinyl Esters

This protocol is adapted for the analysis of retinol and its esters.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]

  • Mobile Phase: Isocratic elution with methanol:water (98:2, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 325 nm.

  • Run Time: Approximately 35 minutes.[7]

LC-MS/MS Method for Multiple Retinoids

This method allows for the simultaneous quantification of several retinoids and their metabolites.[5][6]

  • UHPLC System: A system capable of high-pressure gradients.[6]

  • Column: A C18 or RP-Amide column (e.g., 2.1 mm x 100 mm, 2.6 µm).[5][6]

  • Mobile Phase A: Water with 0.1% formic acid.[5]

  • Mobile Phase B: Methanol with 0.1% formic acid.[5]

  • Gradient: A linear gradient from 60% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[5]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[1][12]

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each retinoid.

Visualizing the Workflow and Pathways

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation Workflow cluster_analysis Analytical Workflow cluster_detection Detection Methods BiologicalSample Biological Sample (e.g., Serum) InternalStandard Add Internal Standard BiologicalSample->InternalStandard ProteinPrecipitation Protein Precipitation (Acetonitrile) InternalStandard->ProteinPrecipitation LiquidLiquidExtraction Liquid-Liquid Extraction (Hexane/Ethyl Acetate) ProteinPrecipitation->LiquidLiquidExtraction Evaporation Evaporation to Dryness LiquidLiquidExtraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection ChromatographicSeparation Chromatographic Separation Injection->ChromatographicSeparation Detection Detection ChromatographicSeparation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis HPLC_UV HPLC-UV Detection->HPLC_UV UV Absorbance LC_MSMS LC-MS/MS Detection->LC_MSMS Mass Spectrometry

Caption: General workflow for retinoid analysis from sample preparation to detection.

G RetinylEsters Retinyl Esters Retinol Retinol RetinylEsters->Retinol Hydrolysis Retinal Retinal Retinol->Retinal Oxidation RetinoicAcid Retinoic Acid Retinal->RetinoicAcid Oxidation Metabolites Inactive Metabolites RetinoicAcid->Metabolites Catabolism

Caption: Simplified metabolic pathway of retinoids.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for retinoid analysis reveals distinct advantages for each technique. HPLC-UV is a robust and cost-effective method suitable for the quantification of more abundant retinoids where high sensitivity is not the primary concern. In contrast, LC-MS/MS provides unparalleled sensitivity and specificity, making it the method of choice for analyzing low-level endogenous retinoids, their metabolites, and for studies requiring high-throughput analysis in complex biological matrices.[5][8][14] The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to select and implement the most appropriate analytical method for their specific research needs in the dynamic field of retinoid biology.

References

The Gold Standard for 4-Oxoretinoic Acid Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of retinoid analysis, the absolute quantification of 4-Oxoretinoic acid (4-oxo-RA) presents a significant analytical challenge. As a critical metabolite in the retinoic acid signaling pathway, accurate measurement of 4-oxo-RA is paramount for understanding its physiological and pathological roles. This guide provides a comprehensive comparison of Isotope Dilution Mass Spectrometry (IDMS) with alternative analytical techniques, supported by experimental data, to establish IDMS as the gold standard for the absolute quantification of 4-Oxoretinoic acid.

4-Oxoretinoic acid, once considered an inactive catabolite of all-trans-retinoic acid (atRA), is now recognized as a biologically active retinoid that can modulate gene transcription and cellular processes.[1][2] Its accurate quantification in biological matrices is therefore essential for studies in developmental biology, oncology, and dermatology. This guide will delve into the methodologies, performance characteristics, and experimental protocols for the analysis of 4-oxo-RA, with a focus on the superior accuracy and precision of IDMS.

Comparison of Analytical Methodologies

The quantification of 4-oxo-RA in complex biological samples such as plasma, serum, and tissues is predominantly achieved through liquid chromatography-based methods. The choice of detection method significantly impacts the sensitivity, specificity, and accuracy of the results. Here, we compare Isotope Dilution Mass Spectrometry (IDMS) with conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Parameter Isotope Dilution Mass Spectrometry (IDMS) LC-MS/MS (without stable isotope-labeled IS) HPLC-UV
Principle Utilizes a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte. Quantification is based on the ratio of the analyte to the IS, correcting for sample preparation losses and matrix effects.Employs a structurally similar but not isotopically labeled internal standard or external calibration. Susceptible to variations in extraction recovery and matrix effects.Quantification is based on the absorption of UV light by the analyte.
Specificity Very High: Mass spectrometric detection provides high selectivity based on mass-to-charge ratio and fragmentation patterns.High: Mass spectrometric detection offers good selectivity.Moderate to Low: Susceptible to interference from co-eluting compounds with similar UV absorption spectra.
Sensitivity (LLOQ) Excellent (low pg/mL to ng/mL range).[3]Good (ng/mL range).[4]Moderate (ng/mL to µg/mL range).
Accuracy & Precision Excellent: The use of a stable isotope-labeled IS effectively corrects for analytical variability, leading to high accuracy and precision.Good to Moderate: Accuracy and precision can be compromised by inconsistent recovery and matrix effects.Moderate: Prone to lower accuracy and precision due to interferences and baseline drift.
Matrix Effect Minimized: The co-eluting stable isotope-labeled IS experiences the same matrix effects as the analyte, allowing for effective normalization.Significant: Ion suppression or enhancement can lead to inaccurate quantification.Significant: Matrix components can absorb UV light at the same wavelength as the analyte, leading to inaccurate results.
Cost & Complexity High: Requires a mass spectrometer and synthesis or purchase of a stable isotope-labeled standard.Moderate to High: Requires a mass spectrometer.Low to Moderate: HPLC-UV systems are more common and less expensive.

Experimental Protocols

Isotope Dilution Mass Spectrometry (IDMS) Protocol for 4-Oxoretinoic Acid in Human Plasma

This protocol is a composite based on established methodologies for retinoid analysis.[3][4]

1. Sample Preparation:

  • To 500 µL of human plasma, add a known amount of a stable isotope-labeled 4-Oxoretinoic acid internal standard (e.g., 4-oxo-RA-d5).

  • Perform protein precipitation by adding 1 mL of acetonitrile (B52724). Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Perform liquid-liquid extraction by adding 5 mL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging to separate the phases.

  • Collect the organic (upper) layer and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ion transitions for both native 4-oxo-RA and the stable isotope-labeled internal standard.

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the native 4-oxo-RA to the peak area of the stable isotope-labeled internal standard against the concentration of the native 4-oxo-RA standards.

  • The concentration of 4-oxo-RA in the plasma samples is then determined from this calibration curve.

Alternative Method: HPLC-UV Protocol

1. Sample Preparation:

  • Follow the same sample preparation procedure as for IDMS, but without the addition of a stable isotope-labeled internal standard. A structurally similar compound can be used as an internal standard for quality control.

2. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., acetic acid).

  • Detection Wavelength: Approximately 360 nm (the absorption maximum of 4-oxo-RA).

3. Quantification:

  • A calibration curve is generated by plotting the peak area of the 4-oxo-RA standards against their known concentrations.

  • The concentration of 4-oxo-RA in the samples is determined from this external calibration curve.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biological context of 4-Oxoretinoic acid, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Stable Isotope-labeled 4-Oxoretinoic Acid IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 lle Liquid-Liquid Extraction (MTBE) centrifuge1->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (Triple Quadrupole) lc->ms quant Quantification (Ratio of Analyte to IS) ms->quant

Caption: Experimental workflow for the absolute quantification of 4-Oxoretinoic acid using IDMS.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus retinol (B82714) Retinol (Vitamin A) retinal Retinal retinol->retinal RDH atra all-trans-Retinoic Acid (atRA) retinal->atra RALDH oxo_ra 4-Oxoretinoic Acid atra->oxo_ra CYP26A1/B1 rar Retinoic Acid Receptor (RAR) atra->rar oxo_ra->rar rxr Retinoid X Receptor (RXR) rar->rxr gene Target Gene Expression rar->gene Binds to RARE rxr->gene Binds to RARE

Caption: Simplified diagram of the retinoic acid metabolic and signaling pathway.

Conclusion

For the absolute quantification of 4-Oxoretinoic acid, Isotope Dilution Mass Spectrometry stands out as the superior analytical method. Its ability to correct for sample loss and matrix effects through the use of a stable isotope-labeled internal standard provides unmatched accuracy and precision. While other methods like conventional LC-MS/MS and HPLC-UV have their applications, they are more susceptible to analytical errors that can compromise the integrity of the quantitative data. For researchers, scientists, and drug development professionals seeking the highest quality data for their studies on 4-Oxoretinoic acid, IDMS is the unequivocal gold standard.

References

A Comparative Guide to Linearity and Range Determination for 4-Oxoretinoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 4-Oxoretinoic acid, a key metabolite of Vitamin A. We will delve into the performance characteristics, specifically linearity and range, of commonly employed techniques, supported by experimental data. Detailed protocols for key assays are provided to facilitate practical implementation.

Introduction to 4-Oxoretinoic Acid Analysis

4-Oxoretinoic acid is a biologically active metabolite of all-trans retinoic acid (atRA). Its accurate quantification in biological matrices is crucial for understanding retinoid metabolism, signaling pathways, and the pharmacokinetics of retinoid-based drugs. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide will compare these methods to aid researchers in selecting the most appropriate assay for their specific needs.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for 4-Oxoretinoic acid analysis depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for detecting low endogenous levels of retinoids.[1][2][3]

Performance Characteristics

The following tables summarize the linearity and range of various published methods for the quantification of 4-Oxoretinoic acid and related retinoids.

Table 1: HPLC-UV Methods for Retinoid Analysis

Analyte(s)MatrixLinearity RangeLLOQ (ng/mL)Reference
13-cis-Retinoic acid and 4-oxo-13-cis-retinoic acidHuman Blood10 - 2000 ng/mL and 50 - 2000 ng/mL, respectively10 and 50, respectively[4]
9-cis-Retinoic acid and 4-oxo-9-cis-retinoic acidHuman Plasma2.5 - 450 ng/mL2.5[5]
Isotretinoin (13-cis-retinoic acid)Pharmaceutical Formulation1 - 64 µg/mL1412[6]

Table 2: LC-MS/MS Methods for Retinoid Analysis

Analyte(s)MatrixLinearity RangeLLOQ (ng/mL)Reference
9-cis-Retinoic acid and 4-oxo-9-cis-retinoic acidHuman Plasma2.85 - 450.51 ng/mL and 2.33 - 180.57 ng/mL, respectively2.85 and 2.33, respectively[7]
all-trans-Retinoic acidHuman Plasma0.05 - 3.2 ng/mL0.05[8]
Fenretinide (a synthetic retinoid) and metabolitesMouse Plasma and Tumor1 - 2000 ng/mL1[9]
all-trans-Retinoic acid, 4-oxo-all-trans-retinoic acid, and Retinol (B82714)Serum and Cell ExtractsNot explicitly stated, but quantifiable down to 0.2 ng/mL0.2[10]

Signaling and Metabolic Pathways

Understanding the biological context of 4-Oxoretinoic acid is essential. The following diagram illustrates the metabolic pathway leading to the formation of 4-Oxoretinoic acid from all-trans-retinoic acid.

Retinoid_Metabolism Retinoid Metabolism and Signaling Pathway cluster_extra Extracellular cluster_intra Intracellular cluster_nucleus Nuclear Signaling Retinol_circ Retinol (Vitamin A) (in circulation) Retinol Retinol Retinol_circ->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde ADH/RDH atRA all-trans-Retinoic Acid (atRA) Retinaldehyde->atRA RALDH four_OH_RA 4-hydroxy-Retinoic Acid atRA->four_OH_RA CYP26A1 RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binding & Activation four_Oxo_RA 4-oxo-Retinoic Acid four_OH_RA->four_Oxo_RA Dehydrogenase four_Oxo_RA->RAR_RXR Binding & Activation RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Metabolism of all-trans-retinoic acid to 4-oxo-retinoic acid and subsequent nuclear signaling.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for HPLC-UV and LC-MS/MS assays for retinoids.

HPLC-UV Method for 13-cis-Retinoic Acid and 4-oxo-13-cis-Retinoic Acid

This method is adapted from a validated assay for the quantification of 13-cis-retinoic acid and its primary metabolite in human blood.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of human blood, add an internal standard.

  • Adjust the pH to 6.0.

  • Extract the sample with diethyl ether.

  • Evaporate the ether layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC-UV Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection: UV detector set at 365 nm.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

HPLC_UV_Workflow HPLC-UV Experimental Workflow Sample 1. Blood Sample Collection Spike 2. Add Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction (Diethyl Ether) Spike->Extract Evaporate 4. Evaporation to Dryness Extract->Evaporate Reconstitute 5. Reconstitution in Mobile Phase Evaporate->Reconstitute Inject 6. HPLC Injection Reconstitute->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. UV Detection (365 nm) Separate->Detect Quantify 9. Data Analysis & Quantification Detect->Quantify

References

A Comparative Analysis of 4-Oxoretinoic Acid Isomers' Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of retinoid isomers is critical for the development of targeted therapeutics. This guide provides a comparative assessment of the biological potency of 4-oxoretinoic acid isomers, focusing on their interactions with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which mediate the physiological and pharmacological effects of retinoids.

The biological effects of retinoids are primarily mediated through their binding to and activation of two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[1][2][3] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[4] The affinity and activation potential of different retinoid isomers for these receptors can vary significantly, leading to diverse biological responses.

Retinoid Signaling Pathway

The canonical retinoid signaling pathway begins with the cellular uptake of retinol (B82714) (Vitamin A) and its conversion to all-trans-retinoic acid (ATRA). ATRA can then be metabolized to various other forms, including 4-oxoretinoic acid. These active retinoids translocate to the nucleus and bind to RARs, which are partnered with RXRs. This binding event induces a conformational change in the receptor complex, leading to the recruitment of co-activator proteins and the initiation of target gene transcription. This regulation is crucial for cellular differentiation, proliferation, and apoptosis.[3]

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) atRA_cyto all-trans-Retinoic Acid (ATRA) Retinol->atRA_cyto Metabolism 4_oxo_RA_cyto 4-oxo-Retinoic Acid Isomers atRA_cyto->4_oxo_RA_cyto Metabolism RAR RAR atRA_cyto->RAR Binding 4_oxo_RA_cyto->RAR Binding RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates Experimental_Workflow start Start: Isomer Synthesis and Purification binding_assay Receptor Binding Assay (e.g., Radioligand Competition) start->binding_assay transfection Cell Culture and Transfection (e.g., COS-7, HEK293) start->transfection data_analysis Data Analysis: - Determine IC50 (Binding) - Determine EC50 (Activation) binding_assay->data_analysis reporter_construct Co-transfection with: 1. RAR/RXR Expression Vector 2. RARE-Luciferase Reporter transfection->reporter_construct treatment Treatment with 4-Oxoretinoic Acid Isomers reporter_construct->treatment luciferase_assay Luciferase Reporter Assay treatment->luciferase_assay luciferase_assay->data_analysis end End: Potency Comparison data_analysis->end

References

The Differential Metabolism of 4-Oxoretinoic Acid: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways, experimental quantification, and cellular impact of 4-Oxoretinoic acid (4-oxo-RA) in various cell types. This document provides a comparative analysis, supported by experimental data, to elucidate the cell-specific processing of this biologically active retinoid.

Introduction

Once considered an inactive catabolite of all-trans-retinoic acid (atRA), 4-Oxoretinoic acid (4-oxo-RA) is now recognized as a potent, biologically active retinoid that modulates gene expression and influences critical cellular processes such as proliferation and differentiation.[1][2] The cellular response to retinoids is intricately regulated by their metabolism, primarily orchestrated by the cytochrome P450 family 26 (CYP26) enzymes.[3] Understanding the differential metabolism of 4-oxo-RA across various cell lines is paramount for elucidating its physiological roles and harnessing its therapeutic potential. This guide provides a comparative analysis of 4-oxo-RA metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Comparative Metabolism of 4-Oxoretinoic Acid

The metabolic profile of 4-oxo-RA varies significantly between different cell types, largely dictated by the expression and activity of the CYP26 enzymes (CYP26A1, CYP26B1, and CYP26C1).[3] These enzymes catalyze the hydroxylation of atRA to 4-hydroxy-RA, which is then oxidized to 4-oxo-RA.[3] The subsequent catabolism of 4-oxo-RA can also be cell-type dependent.

Below is a summary of findings on atRA and 4-oxo-RA metabolism in representative normal and cancerous cell lines:

Cell Line TypeCell LineKey Metabolic FeaturesReference
Normal Human Cells
Normal Human Epidermal Keratinocytes (NHEKs)Exhibit strong transcriptional regulatory activity in response to 4-oxo-RA.[2] Retinoids, including atRA, regulate the expression of various keratins.[4][2][4]
Human Dermal FibroblastsDisplay strong and isomer-specific transcriptional regulatory activity in response to 4-oxo-RA.[2] Express RARα, RARβ, and RARγ, with RA inducing RARβ and RARγ expression.[5][2][5]
Normal Human Mammary Epithelial Cells (HMECs)When treated with 1 µM 4-oxo-RA, very little is detected intracellularly, with most remaining in the medium.[6][7] 4-oxo-RA inhibits proliferation and regulates gene expression.[6][7][6][7]
Normal Oral Keratinocytes (OKC)Exhibit a different metabolic profile for retinoids compared to head and neck squamous cell carcinoma cells.[8][8]
Cancer Cell Lines
Head and Neck Squamous Cell Carcinoma (HNSCC)The rate of retinoid catabolism is similar for atRA, 13-cis-RA, and 9-cis-RA.[8] The metabolic profile is unique for each retinoid and differs from normal oral keratinocytes.[8] Growth inhibition is proportional to the disappearance of retinoids from the medium and cells.[9][10][8][9][10]
Neuroblastoma (Kelly, SH-SY5Y)Both CYP26A1 and CYP26B1 are expressed at low basal levels but are significantly induced by RA treatment.[11] Inhibition of CYP26 enzymes enhances RA-mediated effects.[11][11]
Acute Promyelocytic Leukemia (APL)ATRA treatment leads to proteolysis of the PML-RARα fusion protein and terminal differentiation.[12] Comparative proteomic analysis reveals systematic posttranscriptional control mechanisms upon ATRA treatment.[12][12]

Experimental Protocols

Cell Culture and Retinoid Treatment

A standardized protocol for cell culture and subsequent treatment with retinoids is crucial for reproducible results.

Materials:

  • Cell line of interest

  • Complete cell culture medium (specific to the cell line)

  • All-trans-retinoic acid (atRA) or 4-Oxoretinoic acid (4-oxo-RA)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in culture vessels and allow them to adhere and proliferate overnight.

  • Preparation of Retinoid Stock Solution: Work in a sterile environment and protect from light, as retinoids are light-sensitive. Prepare a concentrated stock solution (e.g., 10 mM) of atRA or 4-oxo-RA in DMSO.[13] Aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14]

  • Preparation of Treatment Medium: Pre-warm the complete cell culture medium to 37°C. Just before use, dilute the retinoid stock solution directly into the medium to the desired final concentration (e.g., 1 µM).[15] Ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[14][15] Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Cell Treatment: Aspirate the old medium from the cells. Add the freshly prepared retinoid-containing medium or vehicle control medium to the cells.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a 37°C, 5% CO2 incubator.

Quantification of 4-Oxoretinoic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of retinoids in biological samples.[1][16][17][18]

Materials:

  • Treated and control cells

  • Acetonitrile

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., 4,4-dimethyl-RA)

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Protocol:

  • Sample Preparation (Cell Extraction):

    • Wash cell pellets twice with PBS to remove extracellular retinoids.

    • Lyse the cell pellets by adding an extraction solvent (e.g., acetonitrile/ethanol/water 2:2:1) followed by sonication.[19]

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the intracellular retinoids.

  • Liquid Chromatography Separation:

    • Employ a suitable C18 or RP-Amide column for chromatographic separation.[20]

    • Use a gradient elution with a mobile phase consisting of acetonitrile, methanol, and water with 0.1% formic acid.[16][17]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode using APCI or ESI.[1]

    • Use multiple reaction monitoring (MRM) for quantification. For 4-oxo-RA, a common transition to monitor is m/z 315 -> 207.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved in 4-oxo-RA metabolism and its study, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Retinoid Uptake and Metabolism cluster_1 Nuclear Signaling Retinol (B82714) Retinol (Vitamin A) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA  RDH/RALDH four_OH_RA 4-hydroxy-RA atRA->four_OH_RA  CYP26s RAR_RXR RAR/RXR Heterodimer atRA->RAR_RXR Binds four_oxo_RA 4-Oxoretinoic Acid (4-oxo-RA) four_OH_RA->four_oxo_RA Inactive_Metabolites Inactive Metabolites four_oxo_RA->Inactive_Metabolites  Further Oxidation four_oxo_RA->RAR_RXR Binds RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Figure 1. Simplified signaling pathway of 4-Oxoretinoic acid metabolism and action.

G cluster_workflow Experimental Workflow start Start: Select Cell Lines culture Cell Culture start->culture treatment Retinoid Treatment (4-oxo-RA or atRA) culture->treatment harvest Harvest Cells and Media treatment->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of 4-oxo-RA and Metabolites analysis->quantification data_analysis Comparative Data Analysis quantification->data_analysis end End: Publish Comparison Guide data_analysis->end

Figure 2. General experimental workflow for comparative analysis of 4-Oxoretinoic acid metabolism.

Conclusion

The metabolism of 4-Oxoretinoic acid is a dynamic and cell-type-specific process with significant implications for cellular function. This guide highlights the differential handling of 4-oxo-RA in various normal and cancerous cell lines, underscoring the importance of the CYP26 enzyme family in this regulation. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct their own comparative analyses. Further investigation into the nuanced metabolic pathways of 4-oxo-RA in a broader range of cell lines will undoubtedly deepen our understanding of retinoid signaling and may unveil novel therapeutic targets for a variety of diseases.

References

A Comparative Guide to the Quantification of 4-Oxoretinoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Oxoretinoic acid, a key metabolite of retinoic acid. The information presented is collated from peer-reviewed publications, offering a valuable resource for laboratories seeking to establish or optimize assays for this compound. While a formal inter-laboratory comparison study has not been identified, this document serves to summarize and contrast the performance of various published methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most prevalent and sensitive technique.

Comparative Analysis of Quantitative Methods

The quantification of 4-Oxoretinoic acid in biological samples, such as human plasma and serum, has been successfully achieved by several research groups. The data presented in the following table summarizes the key performance characteristics of these methods, allowing for a direct comparison of their sensitivity, accuracy, and precision.

Parameter Method 1 Method 2 Method 3 Method 4
Analytical Technique LC-MS/MSUHPLC-MS/MSHPLC-MS/MSLC-MS/MS
Biological Matrix Human PlasmaHuman SerumHuman PlasmaHuman Plasma
Linearity Range 2.33-180.57 ng/mLNot SpecifiedNot Specified0.05-10 ng/mL (for atRA)
Lower Limit of Quantification (LLOQ) 2.33 ng/mLNot Specified0.2 ng/mL50 pg/mL (for atRA)[1]
Intra-day Precision (% CV) < 13.8%Not SpecifiedNot Specified9.3% (for atRA)[1]
Inter-day Precision (% CV) < 11.3%Not SpecifiedNot Specified14.0% (for atRA)[1]
Accuracy/Recovery Not SpecifiedNot SpecifiedNot Specified89.7 ± 9.2% (for atRA-d5)[1]
Internal Standard 13-cis-retinoic acid-d513-cisRA-d5 and 4oxo-13-cisRA-d3Not SpecifiedatRA-d5
Reference Saha A, et al. (2015)[2]Kane MA, et al. (2012)[3]Rühl R, et al. (2006)[4]MacLean DA, et al. (2021)[1]

Note: Some studies did not report all performance metrics for 4-Oxoretinoic acid specifically, and in some cases, data for all-trans-retinoic acid (atRA) from the same study is provided for comparative context.

Experimental Protocols: A Synthesized Approach

The following sections detail a generalized experimental protocol for the quantification of 4-Oxoretinoic acid using LC-MS/MS, based on the methodologies reported in the cited literature. Variations between different protocols are highlighted.

Sample Preparation

A critical step in the analysis of retinoids is the sample preparation, which aims to extract the analyte from the biological matrix and remove interfering substances. All procedures should be conducted under yellow or red light to prevent isomerization of the retinoids.[5]

Liquid-Liquid Extraction (LLE): This is a common method for extracting 4-Oxoretinoic acid.

  • To a volume of plasma or serum (e.g., 500 µL), add an internal standard (e.g., a deuterated analog of 4-Oxoretinoic acid or a related retinoid).[3]

  • Add an extraction solvent. A mixture of ethyl acetate, n-hexane, and isopropyl alcohol (e.g., in a 30:65:5 v/v/v ratio) has been used effectively.[2]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.[3]

Protein Precipitation: A simpler and faster alternative to LLE.

  • To a volume of serum (e.g., 50 µL), add an equal volume of a protein precipitating agent like acetonitrile.[3]

  • Vortex and then centrifuge to pellet the precipitated proteins.[3]

  • The supernatant can be directly injected into the LC-MS/MS system.[3]

Liquid Chromatography

Chromatographic Separation: The separation of 4-Oxoretinoic acid from other retinoids and endogenous matrix components is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Column: A C18 column is commonly used. For example, a Chromolith Performance RP18 (100 × 4.6 mm) column has been reported.[2]

  • Mobile Phase: A gradient elution is often employed using a combination of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and organic solvents like methanol (B129727) and acetonitrile.[2]

  • Flow Rate: The flow rate will depend on the column dimensions and particle size, typically in the range of 0.2-1.0 mL/min for HPLC and higher for UHPLC.

Mass Spectrometry

Detection: A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection of 4-Oxoretinoic acid.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for 4-Oxoretinoic acid and its internal standard. A reported transition for 4-oxo-9-cis-retinoic acid is m/z 313.4 → 269.3.[2]

Signaling Pathway and Experimental Workflow

The biological activity of 4-Oxoretinoic acid is mediated through its interaction with the retinoic acid signaling pathway. While initially considered an inactive catabolite, studies have shown that 4-oxo-retinoic acid can bind to and activate retinoic acid receptors (RARs), thereby modulating gene expression.[4]

Caption: Retinoic Acid Metabolism and Signaling Pathway.

The following diagram illustrates a typical experimental workflow for the quantification of 4-Oxoretinoic acid from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Serum) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (LLE or Protein Precipitation) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (e.g., C18 column) Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Experimental Workflow for 4-Oxoretinoic Acid Quantification.

References

Navigating the Labyrinth of Retinoid Analysis: A Guide to the Specific Detection of 4-Oxoretinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of retinoids, such as 4-Oxoretinoic acid (4-oxo-RA), is paramount for understanding their roles in cellular processes and disease. This guide provides a comprehensive comparison of the available analytical methodologies, focusing on the gold standard of liquid chromatography-mass spectrometry (LC-MS/MS) in the absence of commercially available specific antibodies.

While immunoassays are a common tool for the detection of various biomolecules, the landscape for 4-Oxoretinoic acid is notably different. Extensive searches have revealed a lack of commercially available antibodies specifically targeting this crucial metabolite of Vitamin A. This absence necessitates a reliance on highly specific and sensitive analytical chemistry techniques. This guide will delve into the nuances of these methods, providing the detailed experimental protocols and comparative data necessary for informed decision-making in your research.

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Given the limitations in immunoassay development for small molecules like 4-oxo-RA, LC-MS/MS has emerged as the definitive method for its detection and quantification. This technique offers unparalleled specificity and sensitivity, allowing for the precise measurement of 4-oxo-RA and its isomers in complex biological matrices.

Comparative Performance of LC-MS/MS Methods

The following table summarizes the key performance metrics from various published LC-MS/MS methods for the analysis of 4-Oxoretinoic acid and related retinoids. This data highlights the sensitivity and reliability of the technique.

Method ReferenceSample MatrixExtraction MethodChromatographic ColumnMobile PhaseDetection MethodLimit of Quantification (LOQ)Linearity Range
Rühl R, 2006[1]Serum, Cell extractsIsopropanol precipitationNot specifiedNot specifiedHPLC-APCI-MS/MS0.2 ng/mLNot specified
Creative Proteomics[2]Plasma, serum, tissue, urine, cell cultureNot specifiedNot specifiedNot specifiedLC-MS/MS0.05 ng/mLNot specified
Kane MA, et al.[3]Biological samplesNot specifiedNot specifiedNot specifiedLC-MS/MSNot specifiedNot specified
Memon AA, et al., 2021[4]Human plasmaLiquid-liquid extractionReverse-phase C18Formic acid in water/acetonitrile (B52724)LC-MS/MS50 pg/mLNot specified
SCIEX, 2017[5]Biological matricesNot specifiedAscentis Express RP-AmideNot specifiedLC-MS/MS with SelexIONNot specified12 - 300,000 pg/mL
Thermo Fisher Scientific[6]SerumProtein precipitation or Liquid-liquid extractionAccucore C18Water:methanol with 0.1% formic acidLC-MS/MSSub ng/mL levels1 - 1000 ng/mL

Note: The performance characteristics can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols: A Closer Look at the Methodology

The successful application of LC-MS/MS for 4-oxo-RA detection hinges on meticulous sample preparation and optimized analytical conditions. Below are detailed protocols adapted from established methodologies.

Protocol 1: Liquid-Liquid Extraction for Plasma Samples

This protocol is a common approach for extracting retinoids from a complex biological matrix like plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice, protected from light.

    • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of 4-oxo-RA) to correct for extraction variability.

    • Acidify the sample with an appropriate acid (e.g., HCl) to a final concentration that optimizes extraction efficiency[4].

  • Extraction:

    • Add 1 mL of an organic solvent mixture (e.g., ethyl acetate/hexane, 1:1 v/v) to the plasma sample[4].

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 4°C for 10 minutes at a high speed (e.g., 10,000 x g) to separate the aqueous and organic phases.

  • Drying and Reconstitution:

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Protocol 2: Protein Precipitation for Serum Samples

Protein precipitation is a simpler and faster method suitable for high-throughput analysis.

  • Sample Preparation:

    • To 200 µL of serum, add an internal standard.

    • Add 600 µL of a cold organic solvent, such as acetonitrile or methanol, containing an antioxidant (e.g., butylated hydroxytoluene) to precipitate proteins[6].

  • Precipitation and Separation:

    • Vortex the mixture for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 4°C for 15 minutes at a high speed (e.g., 14,000 x g).

  • Analysis:

    • Carefully collect the supernatant and inject it directly into the LC-MS/MS system.

Visualizing the Process and Pathway

To better understand the experimental workflow and the biological context of 4-Oxoretinoic acid, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma, Serum) Extraction Extraction (LLE or PPT) BiologicalSample->Extraction Drying Drying & Reconstitution Extraction->Drying LC Liquid Chromatography (Separation) Drying->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: A generalized workflow for the detection of 4-Oxoretinoic acid using LC-MS/MS.

retinoid_pathway RetinylEsters Retinyl Esters (from diet) Retinol (B82714) Retinol (Vitamin A) RetinylEsters->Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RetinoicAcid All-trans-Retinoic Acid (ATRA) Retinaldehyde->RetinoicAcid FourOxoRA 4-Oxoretinoic Acid RetinoicAcid->FourOxoRA CYP26A1 RAR_RXR RAR/RXR Heterodimer RetinoicAcid->RAR_RXR FourOxoRA->RAR_RXR GeneTranscription Gene Transcription RAR_RXR->GeneTranscription

Caption: A simplified diagram of the retinoid metabolic and signaling pathway leading to the formation and action of 4-Oxoretinoic acid.

Conclusion: Embracing Specificity in Retinoid Research

The absence of specific antibodies for 4-Oxoretinoic acid underscores the importance of robust analytical techniques in retinoid research. LC-MS/MS stands as the undisputed gold standard, offering the specificity and sensitivity required to accurately quantify this vital metabolite. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of retinoid analysis and generate high-quality, reproducible data. As the field evolves, the development of novel detection methods, potentially including targeted immunoassays, will be a welcome addition to the analytical toolbox. However, for the foreseeable future, a mastery of chromatographic techniques remains essential for anyone investigating the intricate world of retinoids.

References

The Analytical Edge: A Comparative Guide to 4-Oxoretinoic acid-d3 as an Internal Standard in Retinoid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of retinoids is paramount. The choice of an appropriate internal standard is critical for achieving reliable and reproducible results in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the performance characteristics of 4-Oxoretinoic acid-d3 against other commonly used internal standards for retinoid analysis, supported by experimental data and detailed protocols.

Performance Comparison of Internal Standards for Retinoid Analysis

The selection of an internal standard is a crucial step in developing robust analytical methods for retinoid quantification. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects. Deuterated analogs of the analytes are often considered the gold standard due to their similar physicochemical properties.

This section compares the performance of this compound with other deuterated and non-deuterated internal standards used in retinoid analysis. The data presented below is a synthesis of findings from various studies, highlighting key performance metrics.

Internal StandardAnalyte(s)MatrixLinearity (r²)LLOQRecovery (%)Precision (CV%)Citation(s)
4-oxo-13-cisRA-d3 4-oxo-atRA, 4-oxo-13-cisRAHuman Serum>0.996 nMNot explicitly reportedNot explicitly reported[1]
13-cisRA-d5 atRA, 9-cisRA, 13-cisRAHuman Serum>0.990.05 nMNot explicitly reportedNot explicitly reported[1]
atRA-d5 atRAHuman Plasma0.99420 pg/mL89.7 ± 9.2Intra-day: <15, Inter-day: <15[2]
Isotretinoin-d5 9-cis-retinoic acid, 4-oxo-9-cis-retinoic acidHuman PlasmaNot reported2.85 ng/mL (9-cis-RA), 2.33 ng/mL (4-oxo-9-cis-RA)Not explicitly reportedIntra-day: <13.8, Inter-day: <11.3[3]
all-trans-4,4-dimethyl-RA atRA, 13-cis-RAMouse Tissue & SerumNot reported20 fmol (on-column)Not explicitly reportedIntra-assay: 5.4 ± 0.4, Inter-assay: 8.9 ± 1.0[4]
Retinyl acetate Retinol, Retinyl esters, Tocopherols, CarotenoidsVarious animal organsNot explicitly reportedNot explicitly reported63.76 - 99.79Not explicitly reported[5]
Retinal Retinol, Retinal, Retinoic acid isomers, Retinyl palmitateSerum, Tissue>0.990.15 ng/mL (atRA), 1.2 ng/mL (Retinol)Not explicitly reportedNot explicitly reported[6]

Note: LLOQ (Lower Limit of Quantification), CV (Coefficient of Variation), atRA (all-trans-Retinoic Acid), RA (Retinoic Acid). Data is compiled from multiple sources and experimental conditions may vary.

Discussion of Performance Characteristics

This compound demonstrates excellent utility as an internal standard for the quantification of 4-oxo-retinoic acid isomers. Its structural similarity and co-elution with the target analytes ensure that it effectively compensates for variations during sample processing and analysis. The use of a deuterated standard like 4-oxo-13-cisRA-d3 is particularly advantageous in LC-MS/MS methods as it minimizes differences in ionization efficiency compared to the non-labeled analyte.

Alternative Deuterated Internal Standards , such as 13-cisRA-d5 and atRA-d5, also exhibit strong performance for their respective target analytes.[2] The high recovery and good precision reported for atRA-d5 underscore the benefits of using a stable isotope-labeled internal standard that closely matches the analyte of interest.[2] However, it is important to note that deuterium (B1214612) labeling can sometimes lead to slight chromatographic shifts relative to the unlabeled analyte, a phenomenon known as the "deuterium effect," which may require careful peak integration.[7][8]

Non-Deuterated Internal Standards like all-trans-4,4-dimethyl-RA, retinyl acetate, and retinal have also been employed. While they can correct for variability, their physicochemical properties may not perfectly match those of all target retinoids, potentially leading to less accurate quantification, especially in complex matrices with significant matrix effects. For instance, all-trans-4,4-dimethyl-RA is useful for monitoring handling-induced isomerization due to its similar light sensitivity to all-trans-retinoic acid.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis based on the cited literature.

Sample Preparation: Liquid-Liquid Extraction for Human Serum[1]
  • To 500 µl of serum, add 10 µl of a mixture containing 1 µM 13-cisRA-d5 and 2 µM 4-oxo-13-cisRA-d3 in a 60:40 acetonitrile (B52724):methanol (B129727) solution to serve as internal standards.

  • Add 1 ml of acetonitrile and 60 µl of 4 N HCl to each sample.

  • Vortex the samples thoroughly.

  • Extract the retinoids twice with 5 ml of hexanes.

  • Evaporate the combined hexane (B92381) extracts to dryness under a stream of nitrogen.

  • Reconstitute the residue in an appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis for Retinoids[1][9]
  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of retinoid isomers.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small percentage of formic or acetic acid to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in either positive or negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode.

  • Detection: Selected Reaction Monitoring (SRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing the Workflow and Signaling Context

To provide a clearer understanding of the experimental process and the biological relevance of 4-oxoretinoic acid, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Plasma) Add_IS Addition of This compound Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UHPLC Separation (C18 Column) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (SRM Mode) LC_Separation->MS_Detection Data_Analysis Data Acquisition & Quantification MS_Detection->Data_Analysis Result Final Result Data_Analysis->Result Analyte Concentration

Caption: A typical experimental workflow for retinoid analysis using an internal standard.

retinoid_signaling cluster_metabolism Retinoid Metabolism cluster_signaling Nuclear Receptor Signaling Retinol Retinol (Vitamin A) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA Oxidation OxoRA 4-Oxoretinoic Acid atRA->OxoRA CYP26A1 RAR Retinoic Acid Receptors (RARα, β, γ) atRA->RAR Binds & Activates OxoRA->RAR Binds & Activates Gene_Expression Target Gene Expression RAR->Gene_Expression Regulates Biological_Response Biological Response (Cell Differentiation, etc.) Gene_Expression->Biological_Response

Caption: Simplified pathway of retinoic acid metabolism and signaling.

References

Safety Operating Guide

Proper Disposal of 4-Oxoretinoic acid-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Oxoretinoic acid-d3, a deuterated metabolite of retinoic acid. Researchers, scientists, and professionals in drug development must adhere to these procedures to ensure personal safety and environmental compliance. Due to its hazardous properties, including potential carcinogenicity and reproductive toxicity, strict disposal protocols are mandatory.

This compound, like other retinoids, is sensitive to light, heat, and oxidation.[1][2] Therefore, proper handling and storage are crucial not only during its use but also throughout the disposal process. This guide outlines a step-by-step plan for the safe and effective disposal of this compound.

Hazard and Safety Data Summary

All personnel handling this compound must be familiar with its associated hazards. The following table summarizes key safety information.

Hazard CategoryDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed.Wear protective gloves, lab coat, and safety goggles.[3]
Carcinogenicity May cause cancer.[3]Use in a well-ventilated area or a fume hood.
Reproductive Toxicity May damage fertility or the unborn child.[3]Avoid exposure if pregnant or planning to become pregnant.
Skin/Eye Irritation Causes skin and eye irritation.[4]Wear protective gloves and safety goggles with side shields.[3]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3]Prevent release to the environment.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure must be followed to ensure safety and regulatory compliance.

Waste Segregation and Collection
  • Initial Segregation: At the point of generation, separate this compound waste from non-hazardous waste. This includes pure compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Waste Containers: Use designated, leak-proof, and chemically compatible containers for hazardous waste.[5][6] These containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.

  • Solid Waste: Collect contaminated solid waste, such as gloves and absorbent paper, in a designated, sealed plastic bag or a labeled container.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and properly labeled container. Do not mix with other incompatible waste streams.[3]

In-Lab Storage
  • Storage Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7] This area should be away from general traffic and clearly marked.

  • Container Integrity: Keep waste containers tightly closed except when adding waste.[3] Regularly inspect containers for any signs of leakage or degradation.

  • Environmental Conditions: As retinoids are light-sensitive, store waste in amber vials or other light-protecting containers.[2]

Disposal Request and Pickup
  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in regular trash.[3][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of hazardous waste.

  • Documentation: Complete all necessary hazardous waste disposal forms as required by your institution. Provide accurate information about the waste composition.

Disposal Workflow Diagram

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Waste Collection & Labeling cluster_2 Step 3: In-Lab Storage cluster_3 Step 4: Final Disposal A Experiment using This compound B Segregate Solid Waste (gloves, vials) A->B C Segregate Liquid Waste (solutions) A->C D Collect in Labeled Hazardous Waste Container (Solid) B->D E Collect in Labeled Hazardous Waste Container (Liquid) C->E F Store in Designated Satellite Accumulation Area D->F E->F G Complete Hazardous Waste Pickup Request F->G H EHS Pickup and Transport to Approved Waste Facility G->H

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediately alert personnel in the area. Small spills can be managed by trained laboratory staff using appropriate PPE.

  • Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 4-Oxoretinoic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Oxoretinoic acid-d3

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

This document provides crucial safety and logistical information for handling this compound. It is intended for researchers, scientists, and professionals in drug development. Retinoids, as a class of compounds, are sensitive to air, light, and heat and may present hazards including skin and eye irritation, and potential reproductive toxicity.[1] Therefore, it is imperative to handle this compound with caution in a controlled laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

4-Oxoretinoic acid is classified with several hazards, including causing skin and eye irritation, and potentially causing respiratory irritation.[2] It is also suspected of damaging fertility or the unborn child.[2][3][4] The following table summarizes the recommended PPE to minimize exposure and ensure safety.

PPE Category Item Specification/Recommendation Rationale
Hand Protection Chemical-resistant glovesNitrile or other compatible material. Consult the manufacturer's guide for chemical compatibility.[1]Prevents skin contact. Retinoids can be irritating to the skin.[1][5]
Body Protection Laboratory coatStandard, properly fitting lab coat.[1]Protects skin and personal clothing from spills and contamination.[1][5]
Eye Protection Safety glasses with side shields or chemical gogglesANSI Z87.1 certified.[1]Protects eyes from splashes and airborne particles.[1][5]
Face Protection Face shieldRecommended when there is a risk of splashing.Provides an additional layer of protection for the entire face.[5]
Respiratory Protection NIOSH-approved respiratorRequired when handling powders, creating aerosols, or in poorly ventilated areas. A full respiratory protection program, including fit-testing, is necessary.[1][6]Minimizes inhalation of the compound, which could be harmful.[1]
Operational Plan: Safe Handling Protocol

Adherence to a strict protocol is essential for the safe handling of this compound.

1. Preparation and Workspace:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing solutions.[1]

  • Due to the light-sensitive nature of retinoids, it may be necessary to work in dim lighting.[1] Ensure the workspace is organized before reducing light levels.

  • Keep all necessary equipment and waste containers within reach to minimize movement and the potential for spills.

2. Handling the Compound:

  • When handling the solid, use appropriate tools to avoid generating dust.

  • For creating solutions, add the solvent to the solid slowly to prevent splashing. 4-Oxoretinoic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[7]

  • Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the handling area.[3][8]

3. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7][8]

  • Remove and launder contaminated clothing before reuse.[8]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[8]

  • Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.), in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]

Experimental Workflow

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decontaminate Decontaminate Workspace handle_solution->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.